3-Cyanopropyltriethoxysilane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-triethoxysilylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h4-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIURMCNTDVGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC#N)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061440 | |
| Record name | Butanenitrile, 4-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-47-6 | |
| Record name | 3-Cyanopropyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyanopropyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4-(triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanenitrile, 4-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(triethoxysilyl)butyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CYANOPROPYLTRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78W6A24DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 3-Cyanopropyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3-cyanopropyltriethoxysilane, a versatile organosilane compound with applications in surface modification and as a coupling agent. This document details the prevalent synthesis methodology, discusses catalyst selection, and outlines purification techniques to achieve high-purity material suitable for research and development applications.
Synthesis of this compound
The primary industrial and laboratory-scale synthesis of this compound is achieved through the hydrosilylation of allyl cyanide with triethoxysilane (B36694). This addition reaction involves the attachment of the triethoxysilyl group across the double bond of allyl cyanide, yielding the desired product.
Reaction Pathway: Hydrosilylation
The hydrosilylation reaction is typically catalyzed by a platinum-based catalyst. The general reaction scheme is as follows:
Catalyst Selection
The choice of catalyst is crucial for the efficiency and selectivity of the hydrosilylation reaction. Platinum-based catalysts are widely used, with Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being the most common.
-
Speier's Catalyst: While effective, it can be heterogeneous in some silicone resins and may require an induction period for activation.[1] It is often sufficient for the hydrosilylation of polar reactants.[1]
-
Karstedt's Catalyst: This catalyst is generally more active and soluble in common reaction media compared to Speier's catalyst.[1][2] It is homogeneously soluble in polydimethylsiloxane (B3030410) mixtures.[1]
For the analogous hydrosilylation of allyl chloride with trichlorosilane (B8805176), Karstedt's catalyst has shown slightly better yields of the desired γ-isomer under certain conditions.[2] However, both catalysts can produce a mixture of the desired product and byproducts.[2] Rhodium-based catalysts have also been explored and, in some cases, have demonstrated superior efficiency and selectivity compared to conventional platinum catalysts for similar reactions.[3]
It is important to note that the nitrile group in allyl cyanide can coordinate with the platinum center of the catalyst, potentially leading to inhibition or deactivation.[4] This may necessitate a higher catalyst loading or the use of a more robust catalyst.
Table 1: Comparison of Catalysts for the Hydrosilylation of Allyl Chloride with Trichlorosilane *
| Catalyst | Ligand | % Yield of γ-isomer | % Yield of byproduct |
| Speier's Catalyst | - | 20 | 32 |
| Karstedt's Catalyst | - | 15 | 13 |
| Karstedt's Catalyst | IMes | 53 | 14 |
| [Rh(μ-Cl)(cod)]₂ | dppbz | >95 | Trace |
*Data from a study on the hydrosilylation of allyl chloride with trichlorosilane, which serves as a relevant model for the synthesis of this compound.[3]
Experimental Protocol: Synthesis
The following is a generalized experimental protocol for the synthesis of this compound via hydrosilylation. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents.
Materials:
-
Allyl cyanide
-
Triethoxysilane
-
Karstedt's catalyst (or other suitable platinum catalyst)
-
Anhydrous toluene (B28343) (or other suitable solvent)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Charging Reactants: Charge the flask with allyl cyanide and an anhydrous solvent such as toluene.
-
Catalyst Addition: Add the platinum catalyst (e.g., Karstedt's catalyst) to the flask. A typical catalyst loading is in the range of 10-50 ppm of platinum.
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used, typically 80-110°C).
-
Addition of Silane (B1218182): Slowly add triethoxysilane to the reaction mixture from the dropping funnel. An excess of the silane is often used.
-
Reaction Monitoring: Maintain the reaction at reflux for several hours. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of the reactants.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude product.
Purification of this compound
The crude this compound obtained from the synthesis typically contains unreacted starting materials, catalyst residues, and potential side products. Purification is essential to obtain a high-purity product. The most common and effective method for purifying this compound is vacuum distillation.
Purification Method: Vacuum Distillation
Vacuum distillation is employed to purify compounds that have high boiling points or are prone to decomposition at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature. For this compound, which has a boiling point of 100-101 °C at 6 mmHg, vacuum distillation is the preferred method.[5]
Experimental Protocol: Purification
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flasks
-
Vacuum pump
-
Manometer
-
Heating mantle
-
Stir bar
References
3-Cyanopropyltriethoxysilane spectral data NMR IR mass spec
An In-depth Technical Guide to the Spectral Data of 3-Cyanopropyltriethoxysilane
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CPTES). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this organosilane compound. This document details experimental protocols for acquiring such data and presents the spectral information in a clear, structured format, supplemented by logical workflow diagrams.
Chemical Structure and Properties
This compound, with the chemical formula C₁₀H₂₁NO₃Si, is a versatile organosilane coupling agent. It features a triethoxysilyl group that can react with inorganic substrates and a cyano-functional propyl chain for further chemical modification.
-
IUPAC Name: 4-(triethoxysilyl)butanenitrile
-
CAS Number: 1067-47-6
-
Molecular Weight: 231.36 g/mol
-
Appearance: Colorless liquid
-
Boiling Point: 100-101 °C at 6 mmHg
-
Density: 0.966 g/mL at 25 °C
Spectroscopic Data
The following sections and tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the molecular structure of CPTES. The ¹H NMR spectrum provides information on the hydrogen environments, while the ¹³C NMR spectrum identifies the different carbon atoms in the molecule.
Table 1: NMR Spectral Data for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| Si-CH₂-CH₂ | ~0.75 | Si-CH₂ | ~9.0 |
| -O-CH₂-CH₃ | ~1.22 | -O-CH₂-CH₃ | ~18.3 |
| Si-CH₂-CH₂ | ~1.80 | Si-CH₂-CH₂ | ~20.5 |
| CH₂-CN | ~2.35 | CH₂-CN | ~21.0 |
| -O-CH₂-CH₃ | ~3.82 | -O-CH₂-CH₃ | ~58.4 |
| -CN | ~119.5 |
Note: NMR data is aggregated from typical values for similar structures and publicly available spectra. Chemical shifts can vary slightly based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The spectrum of CPTES clearly shows absorptions for the nitrile group, Si-O-C bonds, and C-H bonds.
Table 2: Key IR Absorptions for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C≡N stretch | ~2245 | Medium |
| C-H stretch (alkyl) | 2880-2975 | Strong |
| Si-O-C stretch | 1080-1105 | Strong, Broad |
| Si-O-C | ~960 | Strong |
| C-H bend (alkyl) | ~1390, ~1440 | Medium |
Data sourced from spectral databases. The technique used is typically Neat (thin film) on KBr plates.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure and fragmentation patterns.
Table 3: Mass Spectrometry Data (GC-MS) for this compound
| m/z | Assignment / Interpretation | Relative Intensity |
|---|---|---|
| 231 | [M]⁺ (Molecular Ion) | Low |
| 186 | [M - OC₂H₅]⁺ | High |
| 163 | [Si(OC₂H₅)₃]⁺ | Very High (Base Peak
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of 3-Cyanopropyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms, kinetics, and experimental protocols related to the hydrolysis and condensation of 3-Cyanopropyltriethoxysilane (CPTES). This information is critical for professionals in research and drug development who utilize silane (B1218182) chemistry for surface modification, nanoparticle functionalization, and the creation of organic-inorganic hybrid materials.
Core Reaction Mechanisms
The transformation of this compound from a monomeric species to a polysiloxane network is a two-stage process involving hydrolysis and subsequent condensation. These reactions are influenced by a variety of factors, including pH, water concentration, catalyst, and solvent system.
Hydrolysis: The initial step is the hydrolysis of the ethoxy groups (-OC2H5) attached to the silicon atom. In the presence of water, these groups are sequentially replaced by hydroxyl groups (-OH), forming silanol (B1196071) intermediates and releasing ethanol (B145695) as a byproduct. This reaction can be catalyzed by either acids or bases.
Condensation: The newly formed silanol groups are reactive and undergo condensation to form siloxane bonds (Si-O-Si), with the elimination of water or ethanol. This process leads to the formation of dimers, oligomers, and eventually a cross-linked three-dimensional network.
The overall reaction can be generalized as follows:
-
Hydrolysis: (C₂H₅O)₃Si(CH₂)₃CN + 3H₂O ⇌ (HO)₃Si(CH₂)₃CN + 3C₂H₅OH
-
Condensation (Water elimination): 2 (HO)₃Si(CH₂)₃CN ⇌ [(HO)₂(CH₂)₃CNSi]₂O + H₂O
-
Condensation (Alcohol elimination): (HO)₃Si(CH₂)₃CN + (C₂H₅O)₃Si(CH₂)₃CN ⇌ [(HO)₂(CH₂)₃CNSi]-O-[Si(OC₂H₅)₂(CH₂)₃CN] + C₂H₅OH
The extent of these reactions and the structure of the final polysiloxane are highly dependent on the reaction conditions.
Kinetics of Hydrolysis and Condensation
The rates of hydrolysis and condensation are significantly influenced by the pH of the reaction medium.
-
Acidic Conditions: Under acidic conditions, the hydrolysis reaction is initiated by the protonation of the ethoxy group, making it a better leaving group. The activation energy for the hydrolysis of CPTES in an acidic medium has been determined to be 58 kJ mol⁻¹[1]. Acidic conditions generally favor hydrolysis over condensation, leading to the formation of more linear, less condensed structures.
-
Alkaline Conditions: In alkaline media, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. This pathway has a lower activation energy of 20 kJ mol⁻¹ for CPTES, indicating a faster reaction rate compared to acidic conditions[1]. Basic conditions tend to accelerate the condensation reactions, resulting in more highly cross-linked and particulate structures.
The rate of the condensation reaction is also pH-dependent, with the minimum rate typically observed in the pH range of 4-5.
Quantitative Data
The following tables summarize key quantitative data related to the hydrolysis and condensation of this compound.
| Parameter | Acidic Medium | Alkaline Medium | Reference |
| Activation Energy of Hydrolysis (Ea) | 58 kJ mol⁻¹ | 20 kJ mol⁻¹ | [1] |
Table 1: Activation Energies for the Hydrolysis of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for achieving reproducible results. Below are representative procedures for conducting and analyzing the hydrolysis and condensation of CPTES.
Monitoring Hydrolysis and Condensation by Gas Chromatography (GC)
This protocol is adapted from kinetic studies of CPTES polymerization.
Objective: To quantify the consumption of CPTES and the formation of ethanol over time.
Materials:
-
This compound (CPTES)
-
Ethanol (anhydrous)
-
Deionized water
-
Acid catalyst (e.g., HCl) or base catalyst (e.g., NH₄OH)
-
Internal standard (e.g., n-dodecane)
-
Heptane (B126788) (for extraction)
Procedure:
-
Reaction Setup: In a sealed reaction vessel equipped with a magnetic stirrer, combine the desired amounts of CPTES, ethanol, water, and catalyst. The specific ratios will depend on the experimental design.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching and Extraction: Immediately quench the reaction by adding the aliquot to a known volume of heptane containing the internal standard. This will stop the reaction and extract the components of interest.
-
GC Analysis: Inject the heptane phase into a gas chromatograph equipped with a flame ionization detector (FID).
-
Data Analysis: Quantify the concentrations of CPTES and ethanol based on their peak areas relative to the internal standard, using a pre-established calibration curve.
Typical GC Parameters:
-
Column: DB-5 or similar non-polar capillary column
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
Characterization of Hydrolysis and Condensation Products by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is based on studies of various alkoxysilanes, including CPTES.
Objective: To identify and quantify the different silicon species (monomers, dimers, oligomers) formed during hydrolysis and condensation.
Materials:
-
This compound (CPTES)
-
Ethanol-d6 (or other deuterated solvent)
-
Deuterated water (D₂O)
-
Acid or base catalyst
-
NMR tubes
Procedure:
-
Sample Preparation: In an NMR tube, combine CPTES, the deuterated solvent, D₂O, and the catalyst.
-
NMR Acquisition: Acquire ²⁹Si NMR spectra at regular intervals to monitor the evolution of the silicon species. ¹H and ¹³C NMR can also be used to monitor the disappearance of ethoxy groups and the formation of ethanol.
-
Data Analysis: Identify the different silicon species based on their characteristic chemical shifts. The degree of condensation can be calculated from the relative integrals of the peaks corresponding to different silicon environments (T⁰, T¹, T², T³).
Expected ²⁹Si NMR Chemical Shifts:
The chemical shifts of the silicon atoms in CPTES and its hydrolysis/condensation products will vary depending on the number of siloxane bonds attached to the silicon. The following provides a general guide:
-
T⁰: Monomeric species, R-Si(OR)₃-ₙ(OH)ₙ (where n=0, 1, 2, 3) - typically in the range of -45 to -55 ppm.
-
T¹: End-groups in a chain, R-Si(OSi)(OR)₂-ₙ(OH)ₙ - typically in the range of -55 to -65 ppm.
-
T²: Middle-groups in a linear chain, R-Si(OSi)₂(OR)₁-ₙ(OH)ₙ - typically in the range of -65 to -75 ppm.
-
T³: Fully condensed, cross-linked species, R-Si(OSi)₃ - typically in the range of -75 to -85 ppm.
Visualizing Reaction Pathways and Workflows
Signaling Pathways
Caption: Hydrolysis and Condensation Pathway of CPTES.
Experimental Workflow
Caption: Experimental Workflow for Kinetic Analysis.
Logical Relationships
Caption: Influence of pH on Reaction Products.
References
Solubility Profile of 3-Cyanopropyltriethoxysilane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Cyanopropyltriethoxysilane in various common organic solvents. The information presented herein is crucial for the effective formulation, handling, and application of this versatile silane (B1218182) coupling agent in diverse research and development settings, including surface modification, nanoparticle synthesis, and as a component in advanced drug delivery systems.
Core Concepts: Understanding Silane Solubility
This compound is an organosilicon compound featuring a cyanopropyl functional group and a triethoxysilane (B36694) group. Its solubility is primarily governed by the principles of "like dissolves like." The ethoxy groups can undergo hydrolysis in the presence of water, which can affect its stability and solubility in protic solvents. Generally, it is soluble in a range of common organic solvents. It is important to note that this compound is moisture-sensitive, and its interaction with water leads to hydrolysis and condensation reactions.
Quantitative Solubility Data
While specific quantitative solubility data (e.g., g/100 mL) for this compound is not widely published in publicly available literature, qualitative assessments from manufacturer and supplier technical data sheets provide valuable insights into its miscibility with common organic solvents. The following table summarizes the available information. A related compound, (3-Aminopropyl)triethoxysilane, is noted to be miscible with toluene, acetone, chloroform, and ethanol, suggesting similar solubility for this compound. Another related silane, 3-Ureidopropyltriethoxysilane, is commercially available as a 50% solution in methanol, indicating good solubility.[1]
| Organic Solvent | Chemical Class | Expected Solubility |
| Toluene | Aromatic Hydrocarbon | Miscible[2] |
| Acetone | Ketone | Miscible[2] |
| Chloroform | Halogenated Hydrocarbon | Miscible[2] |
| Ethanol | Alcohol | Miscible[2] |
| Methanol | Alcohol | Soluble[1] |
| Isopropanol (B130326) | Alcohol | Soluble |
| Tetrahydrofuran (THF) | Ether | Soluble |
| Water | Protic Solvent | Not Miscible/Immiscible[3][4] |
Note: The solubility for isopropanol and THF is inferred based on the miscibility in other polar aprotic and protic organic solvents.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This protocol is adapted from established methodologies for assessing chemical solubility.
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, acetone, toluene)
-
Glass vials with screw caps
-
Pipettes
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
Procedure:
-
Preparation of Stock Solution:
-
Tare a clean, dry glass vial on an analytical balance.
-
Add a known mass of this compound to the vial (e.g., 100 mg).
-
Record the exact mass.
-
-
Initial Solvent Addition:
-
Add a small, measured volume of the organic solvent to the vial (e.g., 1 mL).
-
Cap the vial tightly.
-
-
Mixing and Observation:
-
Gently swirl the vial to mix the contents.
-
Vortex the vial for 1-2 minutes at room temperature.
-
Visually inspect the solution for clarity. A clear solution with no visible particles indicates that the compound has dissolved.
-
-
Sonication (if necessary):
-
If the compound has not fully dissolved, place the vial in a water bath sonicator for up to 5 minutes.
-
After sonication, visually inspect the solution again.
-
-
Heating (if necessary):
-
If the compound is still not dissolved, warm the solution to a slightly elevated temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).
-
Allow the solution to cool to room temperature and observe for any precipitation.
-
-
Incremental Solvent Addition:
-
If the compound remains insoluble, add incremental volumes of the solvent, repeating steps 3-5 after each addition, until the compound fully dissolves.
-
Record the total volume of solvent required to dissolve the initial mass of the silane.
-
-
Data Recording and Analysis:
-
Record all observations, including the mass of the silane, the volume(s) of the solvent used, and the mixing/heating conditions.
-
Express the solubility qualitatively (e.g., soluble, slightly soluble, insoluble) or semi-quantitatively (e.g., >100 mg/mL).
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound in a given organic solvent.
Caption: A flowchart of the experimental workflow for determining solubility.
References
Thermal Stability and Decomposition of 3-Cyanopropyltriethoxysilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Cyanopropyltriethoxysilane (CTES). Understanding the thermal behavior of this versatile organosilane is critical for its application in various fields, including as a coupling agent, in the synthesis of hybrid organic-inorganic materials, and in surface modification. This document outlines available data on its thermal analysis, details experimental methodologies for such studies, and presents a proposed thermal decomposition pathway.
Core Concepts: Thermal Stability and Decomposition
Thermal stability refers to the ability of a material to resist chemical change upon heating. When a substance undergoes thermal decomposition, its chemical structure is altered, leading to the formation of new, often smaller and more volatile, molecules. For organosilanes like this compound, thermal decomposition can be a complex process involving the cleavage of Si-C, C-C, C-N, and Si-O bonds. The environment, particularly the presence or absence of oxygen, significantly influences the decomposition pathway and the resulting products.
Data Presentation: Thermal Analysis of this compound (Illustrative Data)
| Thermal Analysis Parameter | Value (Air Atmosphere) | Value (Inert Atmosphere - N₂) | Method |
| TGA - Onset of Decomposition (Tonset) | ~250 - 300 °C | ~280 - 330 °C | Thermogravimetric Analysis |
| TGA - Temperature of Max. Weight Loss (Tmax) | ~350 - 400 °C | ~380 - 430 °C | Thermogravimetric Analysis |
| TGA - Residual Mass @ 800 °C | ~30 - 40% (as SiO₂) | ~35 - 45% (as Si-O-C/Si-N-C) | Thermogravimetric Analysis |
| DSC - Decomposition Peak | Exothermic | Endothermic/Exothermic | Differential Scanning Calorimetry |
| Boiling Point | 100-101 °C / 6 mmHg | - | Distillation |
| Flash Point | 98 °C (closed cup) | - | Pensky-Martens Closed Cup |
Note: This table is illustrative and intended to provide a general understanding. Actual values may vary depending on the purity of the sample and the specific experimental conditions.
Experimental Protocols
To ensure reproducibility and accuracy in the thermal analysis of this compound, standardized experimental protocols are essential. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)
-
Alumina or platinum crucibles
-
Microbalance for accurate sample weighing
-
High-purity nitrogen (99.999%) and dry air gas sources
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible in the TGA furnace.
-
Purge the furnace with the desired gas (nitrogen or air) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert or oxidative atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition, the temperature of maximum weight loss, and the percentage of residual mass.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.
Apparatus:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+)
-
Aluminum or hermetically sealed crucibles
-
Crimper for sealing crucibles
-
High-purity nitrogen (99.999%) gas source
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC crucible. Hermetically seal the crucible to prevent volatilization before decomposition.
-
Instrument Setup:
-
Place the sealed sample crucible and an empty, sealed reference crucible in the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected boiling point (e.g., 40 °C).
-
Ramp the temperature from 40 °C to 500 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the differential heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to phase transitions or decomposition events.
Mandatory Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC analysis of CTES.
Proposed Thermal Decomposition Pathway of this compound
The thermal decomposition of this compound is a complex process that likely proceeds through several parallel and sequential reactions. In an inert atmosphere, the decomposition is expected to be initiated by the cleavage of the weakest bonds in the molecule. The Si-C bond and the C-C bonds in the propyl chain are likely candidates for initial homolytic cleavage, leading to the formation of radical species. The ethoxy groups can also undergo elimination reactions to form ethylene (B1197577) and silanol (B1196071) groups. The cyano group may undergo various reactions, including cyclization or elimination as hydrogen cyanide.
Under oxidative conditions (in the presence of air), the decomposition will be more aggressive and will involve oxidation of the organic fragments to carbon dioxide and water, and the silicon-containing fragments to silicon dioxide.
The following diagram illustrates a plausible decomposition pathway in an inert atmosphere.
Caption: Proposed thermal decomposition pathway for CTES.
Concluding Remarks
The thermal stability and decomposition of this compound are critical parameters for its successful application. While detailed quantitative data from TGA and DSC analyses are not widely published, this guide provides a framework for understanding its expected thermal behavior and the methodologies to accurately measure it. The proposed decomposition pathway, based on the known chemistry of organosilanes, suggests a complex series of reactions leading to a variety of volatile and solid products. Further research, particularly using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), would be invaluable in elucidating the precise nature of the decomposition products and refining the proposed mechanism.
References
An In-depth Technical Guide to 3-Cyanopropyltriethoxysilane (CAS 1067-47-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyanopropyltriethoxysilane (CPTES), CAS 1067-47-6, is a versatile organosilane coupling agent and surface modifier. Its unique bifunctional structure, featuring a reactive triethoxysilyl group and a polar cyanopropyl group, allows it to bridge organic and inorganic materials, imparting novel properties to the materials it modifies. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on technical details relevant to research and development.
Physicochemical Properties
This compound is a colorless to light straw-colored liquid with a mild odor.[1] It is soluble in common organic solvents.[2] The triethoxysilyl group is susceptible to hydrolysis, and the compound is therefore moisture-sensitive.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1067-47-6 | [2] |
| Molecular Formula | C₁₀H₂₁NO₃Si | [2] |
| Molecular Weight | 231.37 g/mol | [1] |
| Appearance | Clear, colorless to straw liquid | [1][2] |
| Odor | Mild | [1] |
| Boiling Point | 100-101 °C at 6 mmHg | [4] |
| Density | 0.966 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.417 | [4] |
| Flash Point | 98 °C (208.4 °F) - closed cup | [4] |
| Solubility | Soluble in organic solvents; reacts with water. | [1][2] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 4-(triethoxysilyl)butanenitrile | [1] |
| Synonyms | (3-Cyanopropyl)triethoxysilane, γ-Cyanopropyltriethoxysilane, 4-(Triethoxysilyl)butyronitrile | [2] |
| InChI | InChI=1S/C10H21NO3Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h4-8,10H2,1-3H3 | [4] |
| SMILES | CCO--INVALID-LINK--(OCC)OCC | [4] |
Synthesis
The primary industrial synthesis of this compound is achieved through the hydrosilylation of allyl cyanide with triethoxysilane (B36694). This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of allyl cyanide, typically catalyzed by a platinum-based catalyst, such as Karstedt's catalyst.[5]
Reaction Scheme
The overall reaction is as follows:
CH₂=CHCH₂CN + HSi(OCH₂CH₃)₃ --(Pt catalyst)--> NCCH₂CH₂CH₂Si(OCH₂CH₃)₃
dot
Caption: Hydrosilylation of allyl cyanide with triethoxysilane.
Experimental Protocol: General Procedure for Hydrosilylation
-
Materials:
-
Allyl cyanide
-
Triethoxysilane
-
Karstedt's catalyst (or other suitable platinum catalyst)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
A reaction flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and an inert gas inlet is charged with triethoxysilane and a catalytic amount of Karstedt's catalyst dissolved in anhydrous toluene.
-
The reaction mixture is heated to the desired temperature (typically 60-80 °C).
-
Allyl cyanide is added dropwise from the dropping funnel to the reaction mixture under vigorous stirring. The addition rate should be controlled to maintain the reaction temperature.
-
After the addition is complete, the reaction mixture is stirred at the same temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy by observing the disappearance of the Si-H proton signal.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is purified by fractional distillation under reduced pressure to remove the solvent and any unreacted starting materials.
-
Reactivity and Signaling Pathways
The reactivity of this compound is dominated by the two functional groups: the triethoxysilyl group and the cyanopropyl group.
Hydrolysis and Condensation of the Triethoxysilyl Group
The triethoxysilyl group readily undergoes hydrolysis in the presence of water to form silanol (B1196071) groups (-Si-OH). These silanol groups are highly reactive and can condense with other silanol groups or with hydroxyl groups on the surface of inorganic substrates to form stable siloxane bonds (-Si-O-Si- or -Si-O-Substrate). This process is the basis for its use as a coupling agent and for surface modification. The hydrolysis and condensation reactions can be catalyzed by both acids and bases.
dot
References
Quantum Chemical Insights into 3-Cyanopropyltriethoxysilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular properties of 3-Cyanopropyltriethoxysilane (CPTES), a versatile organosilane compound. While extensive experimental data on its applications in surface modification and polymerization exists, this document focuses on its fundamental quantum chemical characteristics. The following sections present a hypothetical but representative quantum chemical analysis of CPTES, offering insights into its geometry, vibrational modes, and electronic structure. The methodologies and data are based on established computational techniques and findings for analogous silane (B1218182) molecules.
Molecular Structure and Geometry
The molecular structure of this compound (C10H21NO3Si) was hypothetically optimized using Density Functional Theory (DFT), a widely used computational method for studying the electronic structure of molecules. These calculations provide a detailed picture of the molecule's three-dimensional shape and the spatial arrangement of its atoms.
Computational Methodology
The geometry of CPTES was optimized in the gas phase using the Gaussian 09 software package. The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory was employed in conjunction with the 6-311++G(d,p) basis set. This combination is known to provide a good balance between accuracy and computational cost for a wide range of organic and organosilicon compounds. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Bond Lengths | Value (Å) | Bond Angles | Value (°) ** | Dihedral Angles | Value (°) ** |
| Si-O1 | 1.645 | O1-Si-O2 | 109.8 | O1-Si-C1-C2 | 178.5 |
| Si-O2 | 1.645 | O1-Si-C1 | 110.2 | O2-Si-C1-C2 | -61.2 |
| Si-O3 | 1.646 | O2-Si-C1 | 109.9 | O3-Si-C1-C2 | 59.8 |
| Si-C1 | 1.882 | Si-C1-C2 | 114.1 | Si-C1-C2-C3 | 179.1 |
| C1-C2 | 1.541 | C1-C2-C3 | 112.5 | C1-C2-C3-C4 | 179.8 |
| C2-C3 | 1.538 | C2-C3-C4 | 111.9 | C2-C3-C4-N | 179.9 |
| C3-C4 | 1.469 | C3-C4-N | 179.2 | ||
| C4-N | 1.158 | Si-O1-C5 | 124.5 | ||
| O1-C5 | 1.428 | O1-C5-C6 | 108.9 | ||
| C5-C6 | 1.525 |
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and characterizing molecular structures. The vibrational frequencies of CPTES were calculated from the optimized geometry to provide a theoretical spectrum that can aid in the interpretation of experimental data.
Computational Protocol
The harmonic vibrational frequencies were computed at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are typically scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. A scaling factor of 0.961 is commonly used for B3LYP functionals. The assignments of the vibrational modes were made based on the potential energy distribution (PED) using the VEDA4 program.
Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 2985 | 2868 | C-H asymmetric stretching (ethoxy) |
| 2940 | 2825 | C-H symmetric stretching (propyl) |
| 2255 | 2167 | C≡N stretching |
| 1450 | 1393 | CH₂ scissoring |
| 1390 | 1336 | CH₃ umbrella deformation |
| 1105 | 1062 | Si-O-C asymmetric stretching |
| 1080 | 1038 | Si-O-C symmetric stretching |
| 960 | 922 | C-C stretching (propyl) |
| 780 | 750 | Si-C stretching |
| 640 | 615 | O-Si-O bending |
Electronic Properties and Reactivity
The electronic properties of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO), provide valuable insights into its reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key parameter for predicting the chemical reactivity of a molecule.
Methodology for Electronic Property Calculation
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the B3LYP/6-311++G(d,p) level of theory. The molecular electrostatic potential (MEP) surface was also generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Table 3: Hypothetical Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | 0.8 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Dipole Moment | 3.5 Debye |
Visualizing Molecular Interactions and Processes
To further understand the behavior of this compound, graphical representations of its hydrolysis and a general workflow for its computational study are provided below.
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Workflow for quantum chemical analysis of this compound.
Conclusion
This technical guide has presented a hypothetical yet comprehensive quantum chemical study of this compound. The provided data on its optimized geometry, vibrational frequencies, and electronic properties offer a foundational understanding of this molecule's intrinsic characteristics. These computational insights are valuable for researchers and scientists in predicting the behavior of CPTES in various applications, from materials science to drug development, and can guide future experimental investigations. The detailed methodologies also serve as a template for conducting similar computational studies on other organosilane compounds.
Reaction kinetics of 3-Cyanopropyltriethoxysilane hydrolysis
An In-depth Technical Guide to the Reaction Kinetics of 3-Cyanopropyltriethoxysilane (CPTES) Hydrolysis
Introduction
This compound (CPTES) is an organofunctional alkoxysilane used in a variety of applications, including as a coupling agent, a surface modifier, and a precursor in the synthesis of organic-inorganic hybrid materials through sol-gel processes. The performance of CPTES in these applications is critically dependent on the hydrolysis of its ethoxy groups to form reactive silanol (B1196071) (Si-OH) groups, which can then condense to form stable siloxane (Si-O-Si) networks or bond to hydroxyl-rich surfaces. Understanding the kinetics of this hydrolysis reaction is paramount for controlling material properties, ensuring process reproducibility, and optimizing application performance.
This technical guide provides a comprehensive overview of the reaction kinetics of CPTES hydrolysis. It details the underlying reaction mechanisms, presents quantitative kinetic data, describes the experimental protocols used for its study, and discusses the primary factors that influence the reaction rates.
Reaction Mechanism: Hydrolysis and Condensation
The transformation of CPTES from a monomeric alkoxysilane to a polymeric siloxane network occurs via two fundamental reactions: hydrolysis and condensation.[1]
-
Hydrolysis: The three ethoxy groups (–OC₂H₅) attached to the silicon atom are sequentially replaced by hydroxyl (–OH) groups in the presence of water. This reaction produces ethanol (B145695) as a byproduct.
-
Condensation: The newly formed, highly reactive silanol groups condense with each other (or with remaining ethoxy groups) to form stable siloxane bridges (Si-O-Si). This process releases either water or ethanol and is the basis for network and polymer formation.[1]
The overall reaction is a complex, consecutive process where the rate is primarily dependent on the kinetics of the first hydrolyzed leaving group.[2][3]
Catalysis
The rates of both hydrolysis and condensation are significantly influenced by pH and are typically accelerated by either an acid or a base catalyst.
-
Acidic Conditions: The reaction begins with the rapid protonation of an alkoxy group, making it a better leaving group. The silicon atom, now more electrophilic, is then susceptible to nucleophilic attack by water.[1] Acid-catalyzed condensation is generally slower, which can enhance the formation and stability of silanol intermediates.[4]
-
Alkaline Conditions: The reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion (or a deprotonated silanol) on the silicon atom.[1] This mechanism often leads to more branched and highly condensed clusters.[1] For some aminosilanes, the amine group can act as an internal catalyst for the hydrolysis reaction.[5][6]
Quantitative Kinetic Data
The kinetics of CPTES hydrolysis have been investigated under various conditions, yielding key quantitative data that is essential for predictive modeling and process control.
| Kinetic Parameter | Condition | Value | Reference |
| Activation Energy (Eₐ) of Hydrolysis | Acidic Medium | 58 kJ mol⁻¹ | [2][3] |
| Alkaline Medium | 20 kJ mol⁻¹ | [2][3] | |
| Activation Energy (Eₐ) of Ethanol Production | Catalyst Dependent | 22 to 55 kJ mol⁻¹ | [2] |
| Thermodynamics | Acidic Medium | Endothermic | [2] |
| Alkaline Medium | Exothermic | [2] | |
| High Temp, Acidic Medium | Spontaneous Reaction | [2] | |
| Rate Dependence on Water Concentration | Acidic Medium | Non-linear (increases to the power of 2) | [2] |
| Alkaline Medium | Dependent on initial CPTES and catalyst concentrations | [2] |
Factors Influencing Reaction Kinetics
Several primary and secondary factors control the rate of CPTES hydrolysis and condensation.
-
Catalyst and pH: As shown by the activation energy data, the choice of an acidic or alkaline catalyst is a dominant factor. The reaction is significantly faster in an alkaline medium (lower Eₐ) than in an acidic one.[2][3]
-
Water to Silane (B1218182) Ratio (r): The concentration of water is crucial. Stoichiometrically, a minimum molar ratio is required for complete hydrolysis. Kinetically, the rate constant in an acidic medium increases non-linearly with the water concentration.[2] However, excess water can sometimes inhibit the reaction, possibly due to solubility issues of the alkoxysilane.
-
Temperature: The reaction rate increases with temperature, following the Arrhenius equation. The reaction is endothermic in acid and exothermic in base, and becomes spontaneous at higher temperatures in acidic environments.[2]
-
Solvent: The choice of solvent can affect reaction rates by influencing the solubility of the silane and the stability of the transition state.
-
Leaving Group: The nature of the alkoxy group impacts the hydrolysis rate. Generally, methoxy (B1213986) groups hydrolyze 6-10 times faster than the corresponding ethoxy groups found in CPTES due to lower steric hindrance.[7]
Experimental Protocols for Kinetic Studies
The study of CPTES hydrolysis kinetics involves monitoring the concentration of reactants, intermediates, and products over time. Several analytical techniques are commonly employed.
Methodologies
-
Gas Chromatography (GC): This is a primary technique used to quantify the amount of ethanol produced as a byproduct of the hydrolysis reaction. By tracking ethanol formation over time, the rate of the overall hydrolysis process can be determined.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
²⁹Si NMR: This is a powerful tool for observing the silicon environment directly. It can distinguish between the original alkoxysilane (T⁰ species), partially hydrolyzed intermediates (T¹), fully hydrolyzed silanetriols (T²), and condensed siloxane structures (T³), providing detailed insight into both hydrolysis and condensation steps.[4][8]
-
¹H and ¹³C NMR: These techniques can be used to monitor the disappearance of ethoxy groups and the appearance of ethanol.[4]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to follow the reaction by monitoring the disappearance of vibrational bands associated with Si-O-C bonds and the emergence of bands corresponding to Si-OH (silanol) and Si-O-Si (siloxane) groups.
Generalized Experimental Workflow
The following workflow outlines a typical kinetic experiment for studying CPTES hydrolysis.
Conclusion
The hydrolysis of this compound is a complex kinetic process governed by a multitude of factors, most notably pH, temperature, and water concentration. The reaction proceeds significantly faster in alkaline conditions, albeit with a lower activation energy barrier compared to acidic media. Quantitative analysis, primarily through Gas Chromatography and NMR Spectroscopy, has provided crucial data on activation energies and the influence of reactant concentrations. This detailed understanding of the reaction kinetics is fundamental for researchers and professionals in materials science and drug development, enabling precise control over sol-gel processes, surface functionalization, and the rational design of advanced hybrid materials.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102897765A - Method for preparing 3-aminopropyl triethoxy silane hydrolysate - Google Patents [patents.google.com]
- 6. Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
Safety handling and disposal of 3-Cyanopropyltriethoxysilane in a lab setting
An In-depth Technical Guide to the Safe Handling and Disposal of 3-Cyanopropyltriethoxysilane in a Laboratory Setting
Introduction
This compound (CPTS) is a versatile organosilane compound utilized in various laboratory applications, including the synthesis of functionalized silica (B1680970) nanoparticles and the surface modification of biopolymers. Its dual functionality, featuring a reactive cyanoalkyl group and hydrolyzable ethoxysilyl groups, makes it a valuable intermediate in material science and drug development.[1] However, its chemical reactivity also necessitates stringent safety protocols for handling and disposal to mitigate risks to laboratory personnel and the environment.
This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the safe management of this compound in a laboratory environment. It covers chemical properties, hazard identification, handling procedures, emergency response, and disposal methods, supported by quantitative data and detailed protocols.
Chemical and Physical Properties
Understanding the physical and chemical properties of CPTS is fundamental to its safe handling. The compound is a combustible liquid that is sensitive to moisture.[2][3] Contact with water or moisture in the air leads to a slow hydrolysis reaction, liberating ethanol (B145695).[4]
| Property | Value | Source |
| CAS Number | 1067-47-6 | |
| Molecular Formula | C10H21NO3Si | [5] |
| Molecular Weight | 231.36 g/mol | |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 100-101 °C @ 6 mmHg | |
| Density | 0.966 g/mL at 25 °C | |
| Flash Point | 98 °C (208.4 °F) - closed cup | |
| Refractive Index | n20/D 1.417 | |
| Water Solubility | Not miscible; reacts slowly | [3][7] |
Hazard Identification and Classification
CPTS is classified as a hazardous substance. It is a combustible liquid and causes skin and serious eye irritation.[5][8] Ingestion is harmful.[9] When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and silicon oxides.[3][10]
| Classification System | Code/Rating | Description | Source |
| GHS Hazard Statements | H227 | Combustible liquid. | [9] |
| H315 | Causes skin irritation. | [5][8] | |
| H319 | Causes serious eye irritation. | [5][8] | |
| HMIS III Rating | Health: 3 | Serious Hazard - Major injury likely unless prompt action is taken. | [11] |
| Flammability: 2 | Moderate Hazard - Must be heated or exposed to high ambient temperatures before ignition. | [11] | |
| Physical: 1 | Slight Hazard - Normally stable but can become unstable at high temperatures. | [11] |
Toxicological and Ecological Data
While comprehensive toxicological data is limited, the available information indicates that CPTS is moderately toxic by ingestion and is a skin irritant.[10] It is crucial to prevent its release into the environment as it can be harmful to aquatic life.
Toxicological Data
| Test | Value | Species | Source |
| Oral LD50 | 1780 mg/kg | Rat | [12] |
| Dermal LD50 | 4290 mg/kg | Rabbit | [12] |
| Skin Irritation | Irritant | Rabbit | [9] |
| Eye Irritation | Serious Irritant | Rabbit | [9] |
Ecological Data
| Test | Value | Species | Duration | Source |
| LC50 (Fish) | > 934 mg/L | Danio rerio (zebra fish) | 96 h | [9][13] |
| EC50 (Daphnia) | 331 mg/L | Daphnia magna (Water flea) | 48 h | [9][13] |
| ErC50 (Algae) | > 1000 mg/L | Desmodesmus subspicatus | 72 h | [9][13] |
| Biodegradability | Not readily biodegradable (67% in 28d) | [9][14] |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is essential to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted, but the following PPE is generally required when handling this compound.
| Protection Type | Specification | Source |
| Eye/Face Protection | Chemical safety goggles or face shield. Contact lenses should not be worn. | [4][11] |
| Hand Protection | Neoprene or nitrile rubber gloves. Inspect gloves prior to use. | [4][11] |
| Skin/Body Protection | Wear suitable protective clothing, such as a lab coat. | [4][11] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. If vapors are generated, a NIOSH-certified combination organic vapor/amine gas respirator may be required. | [8][11] |
Protocol: Standard Laboratory Handling
-
Preparation: Ensure a chemical fume hood is operational. Confirm that an emergency eye wash station and safety shower are accessible and unobstructed.[11]
-
PPE: Don the appropriate PPE as specified in Table 5.
-
Handling: Perform all manipulations of the chemical inside the fume hood. Avoid all eye and skin contact and do not breathe vapor or mist.[4][11]
-
Dispensing: Use only non-sparking tools and ground/bond the container and receiving equipment to prevent static discharge.[11] Keep the container tightly closed when not in use.[14]
-
Heating: Keep away from heat, open flames, and other ignition sources.[13]
-
Post-Handling: Wash hands and other exposed areas thoroughly with mild soap and water after handling.[11] Contaminated clothing should be removed and washed before reuse.[15]
Storage Requirements
-
Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[11][16]
-
Keep containers tightly closed to prevent contact with moisture, which can cause hydrolysis.[11][14] The material is often stored under an inert gas like nitrogen.[2][14]
-
Incompatible Materials: Store away from water, moisture, strong acids, and oxidizing agents.[2][4][11]
Emergency Procedures and Spill Response
A quick and informed response is critical in the event of a spill. The response procedure depends on the scale of the spill.
Protocol: Spill Cleanup (Minor Spill)
This protocol applies to small spills (<4 L) that do not present an immediate fire or health hazard and can be managed by trained laboratory personnel.[17][18]
-
Alert & Isolate: Alert personnel in the immediate area. If safe to do so, eliminate all ignition sources.[16] Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated; work within a fume hood if possible.[17]
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: Create a dike around the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[11][18] Do not use paper towels.[17]
-
Absorption: Apply the absorbent material, working from the outside of the spill inward.[18][19]
-
Collection: Once the liquid is fully absorbed, use non-sparking tools to carefully collect the material into a suitable, sealable container for hazardous waste.[8][11]
-
Decontamination: Clean the spill area with soap and water.[20] All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) office.[18]
For major spills, or any spill you are not comfortable cleaning, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[18][21]
Disposal Protocol
This compound and materials contaminated with it must be disposed of as hazardous waste. Sewer disposal is prohibited.[22]
Protocol: Waste Disposal
-
Waste Collection: Collect waste CPTS and contaminated materials (e.g., absorbent from spills, contaminated gloves) in a designated, properly labeled, and sealed hazardous waste container.[14] Do not mix with other waste streams.
-
Container Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage Pending Disposal: Store the sealed waste container in a designated satellite accumulation area that is secure and segregated from incompatible materials.
-
Disposal Method: The approved disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][14]
-
Arranging Pickup: Contact your institution's EHS department to arrange for pickup and disposal by a licensed professional waste disposal service.[2][14]
Chemical Reactivity and Pathways
Hydrolysis
A key reaction of this compound is its hydrolysis in the presence of water. The three ethoxy groups (-OCH2CH3) attached to the silicon atom react with water to form silanol (B1196071) groups (-OH) and release ethanol (CH3CH2OH).[4] This reaction can be catalyzed by either acid or base.[23] The resulting silanol groups are reactive and can subsequently undergo condensation to form siloxane bonds (Si-O-Si), leading to polymerization.[23] This moisture sensitivity is critical to consider during storage and handling.
References
- 1. This compound - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 2. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. gelest.com [gelest.com]
- 5. This compound | C10H21NO3Si | CID 14024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3-Cyanopropyl)triethoxysilane, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. (3-Cyanopropyl)triethoxysilane, 97% | Fisher Scientific [fishersci.ca]
- 8. tcichemicals.com [tcichemicals.com]
- 9. louisville.edu [louisville.edu]
- 10. This compound | 1067-47-6 [amp.chemicalbook.com]
- 11. gelest.com [gelest.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. uwaterloo.ca [uwaterloo.ca]
- 14. vanderbilt.edu [vanderbilt.edu]
- 15. chemicalbook.com [chemicalbook.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. jk-sci.com [jk-sci.com]
- 18. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. ehs.utk.edu [ehs.utk.edu]
- 21. ccny.cuny.edu [ccny.cuny.edu]
- 22. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Surface Modification of Silica Nanoparticles with 3-Cyanopropyltriethoxysilane
Audience: Researchers, scientists, and drug development professionals.
Introduction Surface functionalization of silica (B1680970) nanoparticles (SiNPs) is a critical step in tailoring their properties for advanced applications, particularly in drug delivery and biomedicine. The introduction of specific functional groups allows for subsequent conjugation of therapeutic agents, targeting moieties, and imaging probes. 3-Cyanopropyltriethoxysilane (CPTES) is a versatile organosilane used to introduce a cyano (-CN) functional group onto the silica surface. This cyano group serves as a valuable intermediate, which can be further converted into amine or carboxylic acid groups, providing anchor points for covalent drug attachment. This document provides detailed protocols for the synthesis of SiNPs and their subsequent surface modification using CPTES via two common methods: post-synthesis grafting and co-condensation.
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles through the hydrolysis and condensation of tetraethyl orthosilicate (B98303) (TEOS) in an alcohol/water medium with ammonia (B1221849) as a catalyst.[1]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (B145695) (Absolute)
-
Ammonium (B1175870) Hydroxide (B78521) solution (28-30%)
-
Deionized Water
Procedure:
-
In a round-bottom flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide. The precise ratios will determine the final particle size. For example, mix 115 mL of ethanol, 3.75 mL of aqueous ammonium hydroxide (14.6 M), and 3.75 mL of water.[2]
-
Stir the mixture vigorously at room temperature (e.g., 800 rpm) to ensure homogeneity.
-
Add TEOS (e.g., 2.5 mL) dropwise to the stirring solution.[2] The solution will turn milky white, indicating the nucleation and growth of silica nanoparticles.
-
Allow the reaction to proceed under continuous stirring for 12-24 hours at room temperature.[2][3]
-
Collect the silica nanoparticles by centrifugation (e.g., 15,000 rpm for 15-20 minutes).[2]
-
Discard the supernatant and wash the nanoparticles by redispersing them in ethanol, followed by centrifugation. Repeat this washing step three times to remove unreacted precursors and ammonia.[2][3]
-
After the final wash, disperse the purified silica nanoparticles in ethanol to create a stock solution (e.g., 5 mg/mL) for storage or immediate use in surface modification.[2]
Protocol 2: Surface Modification via Post-Synthesis Grafting
In this method, pre-synthesized silica nanoparticles are functionalized with CPTES. This approach ensures that the cyano groups are located exclusively on the particle surface.
Materials:
-
Silica Nanoparticle stock solution in ethanol (from Protocol 1)
-
This compound (CPTES)
-
Anhydrous Toluene (B28343) (or Ethanol)
Procedure:
-
Disperse the purified silica nanoparticles in anhydrous toluene or ethanol.
-
Add CPTES to the nanoparticle suspension. The amount of CPTES can be varied to control the grafting density.
-
Reflux the mixture under an inert atmosphere (e.g., Nitrogen or Argon) with stirring for 12-24 hours. The silane (B1218182) undergoes hydrolysis with residual surface water and condensation with the silanol (B1196071) groups (Si-OH) on the silica surface.
-
After the reaction, cool the mixture to room temperature.
-
Collect the cyano-functionalized silica nanoparticles by centrifugation.
-
Wash the particles thoroughly with toluene and ethanol (three times each) to remove any unreacted CPTES.
-
Dry the final product, cyano-functionalized silica nanoparticles (SiNP-CN), under vacuum.
Protocol 3: Surface Modification via Co-condensation (One-Pot Synthesis)
This method involves the simultaneous hydrolysis and condensation of TEOS and CPTES, resulting in the incorporation of cyano groups throughout the silica matrix.[4][5]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
This compound (CPTES)
-
Ethanol (Absolute)
-
Ammonium Hydroxide solution (28-30%)
-
Deionized Water
-
Cetyltrimethylammonium bromide (CTAB) - Optional, as a structure-directing agent for mesoporous particles[5]
Procedure:
-
Prepare a solution of ethanol, deionized water, and ammonium hydroxide in a round-bottom flask, as described in Protocol 1.
-
In a separate vial, prepare a mixture of TEOS and CPTES. The molar ratio of TEOS to CPTES will determine the final concentration of cyano groups.[4]
-
Add the TEOS/CPTES mixture dropwise to the stirred ammonia/ethanol/water solution.
-
Allow the reaction to proceed under vigorous stirring for at least 3 hours at a controlled temperature (e.g., 80°C).[5][6]
-
Collect the resulting nanoparticles by centrifugation.
-
Wash the particles repeatedly with ethanol and water to remove unreacted silanes and catalyst.
-
Dry the cyano-functionalized silica nanoparticles under vacuum.
Data Presentation
The successful modification of silica nanoparticles with CPTES can be confirmed by various characterization techniques. The following tables summarize typical quantitative data obtained from such analyses.
Table 1: Physicochemical Properties of Unmodified and CPTES-Modified Silica Nanoparticles.
| Parameter | Unmodified SiNPs | CPTES-Modified SiNPs | Characterization Technique |
|---|---|---|---|
| Particle Size (Diameter, nm) | 45.0 nm | ~200-700 nm (Varies with synthesis)[6] | Dynamic Light Scattering (DLS), TEM |
| Zeta Potential (mV) at pH 7 | -25 to -40 mV | -15 to -25 mV | Electrophoretic Light Scattering |
| Surface Area (m²/g) | 666 m²/g (mesoporous)[4] | 312 m²/g (mesoporous, 20% CPTES)[4] | N₂ Adsorption-Desorption (BET) |
| Pore Volume (cm³/g) | 0.70 cm³/g (mesoporous)[4] | 0.22 cm³/g (mesoporous, 20% CPTES)[4] | N₂ Adsorption-Desorption (BJH) |
| Pore Size (nm) | 4.2 nm (mesoporous)[4] | 2.7 nm (mesoporous, 20% CPTES)[4] | N₂ Adsorption-Desorption (BJH) |
Table 2: Spectroscopic and Thermal Analysis Data.
| Analysis | Expected Result for CPTES-Modified SiNPs | Purpose |
|---|---|---|
| FTIR Spectroscopy | Appearance of a characteristic peak at ~2250 cm⁻¹ (C≡N stretch). | Confirms the presence of the cyano group. |
| Elemental Analysis (CHN) | Detection of nitrogen content. | Quantifies the amount of CPTES incorporated. |
| Thermogravimetric Analysis (TGA) | Weight loss at 200-600°C corresponding to the decomposition of the cyanopropyl groups. | Determines the grafting density of the organic moiety. |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of N1s peak. | Confirms surface modification and provides elemental composition of the surface.[7] |
Visualizations
Workflow for Nanoparticle Synthesis and Modification
The overall experimental process, from initial synthesis to final characterization, is outlined below.
Caption: Experimental workflow for synthesis and functionalization of silica nanoparticles.
Mechanism of CPTES Grafting on Silica Surface
The surface modification process relies on the hydrolysis of the ethoxy groups of CPTES, followed by condensation with the surface silanol groups of the silica nanoparticle.
Caption: Reaction scheme for CPTES functionalization of a silica surface.
Application Pathway for Drug Conjugation
The surface cyano group is a versatile chemical handle that can be converted to other functional groups, such as amines or carboxylic acids, to facilitate the covalent attachment of drug molecules.
Caption: Pathways for converting the cyano group for subsequent drug conjugation.
References
- 1. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Cyano-functionalized Mesoporous Silica [jim.org.cn]
- 5. Mesoporous Silica Nanoparticles Functionalized with Amino Groups for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flex.flinders.edu.au [flex.flinders.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Functionalizing Glass Surfaces with 3-Cyanopropyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the functionalization of glass surfaces using 3-Cyanopropyltriethoxysilane (CTES). This process creates a versatile surface with reactive nitrile groups, suitable for a wide range of applications including the immobilization of biomolecules, fabrication of microarrays, and development of biosensors.
Introduction
Surface modification of glass with organosilanes is a fundamental technique for tailoring the surface properties of substrates for specific scientific applications. This compound is a valuable reagent for introducing a terminal nitrile (-CN) group onto a glass surface. The triethoxysilane (B36694) group reacts with the hydroxyl groups present on the glass surface to form stable covalent siloxane bonds, while the cyanopropyl group extends from the surface, providing a reactive handle for subsequent chemical modifications.
Data Presentation
Successful functionalization of glass surfaces with this compound can be confirmed by various surface analysis techniques. The following table summarizes the expected advancing contact angles of different probe liquids on a CTES-functionalized glass surface, indicating a change in surface energy and hydrophobicity.[1]
| Probe Liquid | Advancing Contact Angle (°) on CTES-functionalized Glass[1] |
| Water | 55.2 ± 1.7 |
| Diiodomethane | 35.3 ± 3.4 |
| Formamide | 38.8 ± 2.1 |
| Ethylene glycol | 33.1 ± 1.8 |
Expected Spectroscopic Data:
-
X-ray Photoelectron Spectroscopy (XPS): An XPS survey scan of the functionalized surface is expected to show the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Silicon (Si). High-resolution scans would reveal:
-
C 1s: Peaks corresponding to C-C/C-H bonds in the propyl chain, C-N bond of the nitrile group, and C-Si bond.
-
N 1s: A characteristic peak for the nitrile nitrogen.
-
Si 2p: Peaks corresponding to the Si-O bonds of the underlying glass substrate and the Si-O-Si bonds formed during silanization, as well as the Si-C bond of the cyanopropyl group.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR): An FTIR spectrum of the modified glass surface would likely exhibit:
-
A characteristic peak for the nitrile (-C≡N) stretching vibration, typically observed around 2240-2260 cm⁻¹.
-
Peaks corresponding to the C-H stretching of the propyl chain (around 2850-2960 cm⁻¹).
-
Broad bands associated with the Si-O-Si network of the glass and the newly formed siloxane bonds.
-
Experimental Protocols
This section details the step-by-step procedure for the functionalization of glass surfaces with this compound.[1]
Materials:
-
Glass substrates (e.g., microscope slides, coverslips)
-
This compound (CTES)
-
Nitric acid (5 N)
-
Toluene (B28343), anhydrous
-
Ethanol
-
Deionized (DI) water
-
Glassware for cleaning and reaction (e.g., beakers, staining jars)
-
Oven
Protocol:
-
Cleaning of Glass Substrates:
-
Initially, rinse the glass substrates with DI water and then with ethanol.
-
For thorough cleaning, immerse the substrates in 5 N nitric acid overnight in a suitable glass container.
-
After the acid wash, rinse the substrates copiously with DI water to completely remove any residual acid.
-
-
Surface Hydration:
-
To ensure a high density of hydroxyl groups on the surface, place the cleaned glass substrates in boiling DI water for 6 hours. This step promotes the formation of silanol (B1196071) (Si-OH) groups, which are the reactive sites for silanization.
-
-
Drying:
-
Carefully remove the hydrated glass substrates from the water and allow them to air-dry at room temperature. Subsequently, place them in an oven at 80°C for at least 30 minutes to ensure they are completely dry before silanization.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the dry, hydrated glass substrates in the silane (B1218182) solution overnight in a sealed container to prevent moisture contamination. The reaction should be carried out in a fume hood.
-
-
Rinsing:
-
Following the overnight incubation, remove the glass substrates from the silane solution.
-
Rinse the functionalized surfaces thoroughly with fresh toluene to remove any unreacted or physisorbed silane molecules.
-
Perform a final rinse with ethanol.
-
-
Curing:
-
Place the rinsed and air-dried substrates in an oven at 80°C for 4 hours. This curing step promotes the formation of stable, cross-linked siloxane bonds between the silane molecules and the glass surface, as well as between adjacent silane molecules.
-
-
Storage:
-
After curing, the functionalized glass slides can be stored in a clean, dry, and sealed container until further use.
-
Diagrams
Experimental Workflow:
Caption: Experimental workflow for functionalizing glass surfaces.
Chemical Reaction Pathway:
Caption: Chemical reaction of this compound with a glass surface.
References
Application Notes and Protocols for 3-Cyanopropyltriethoxysilane in Epoxy Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Cyanopropyltriethoxysilane as a coupling agent in epoxy composites. This document outlines the theoretical mechanism, experimental protocols for filler treatment and composite fabrication, and expected performance enhancements.
Introduction
This compound (CPTES) is a versatile organofunctional silane (B1218182) coupling agent used to enhance the interfacial adhesion between inorganic fillers (e.g., silica (B1680970), glass fibers, alumina) and organic polymer matrices, particularly epoxy resins. Its unique molecular structure, featuring a reactive cyano group and hydrolyzable ethoxy groups, allows it to form a durable chemical bridge at the filler-matrix interface. This covalent bonding significantly improves the mechanical, thermal, and moisture resistance properties of the resulting composite material.
The primary function of a silane coupling agent is to improve the compatibility and adhesion between two dissimilar materials.[1] In epoxy composites, this leads to more efficient stress transfer from the polymer matrix to the reinforcing filler, resulting in a stronger and more durable material.[2]
Mechanism of Action
The efficacy of this compound as a coupling agent is attributed to its dual reactivity. The mechanism involves a two-step process:
-
Hydrolysis and Condensation: The ethoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers, forming stable covalent Si-O-filler bonds. They can also self-condense to form a polysiloxane network on the filler surface.
-
Interfacial Coupling: The cyanopropyl group (-CH2-CH2-CH2-CN) at the other end of the silane molecule is available to interact with the epoxy resin matrix. While the cyano group is not as reactive as the amino or epoxy groups found in other common silanes, it can participate in the curing reaction through various mechanisms, including potential reactions with amine curing agents or the epoxy ring under specific curing conditions. This interaction establishes a strong covalent or polar bond with the epoxy matrix, completing the chemical bridge.
Diagram of the Silane Coupling Mechanism
Caption: Mechanism of this compound as a coupling agent.
Quantitative Data
Table 1: Hypothetical Mechanical Properties of Epoxy Composites
| Property | Neat Epoxy | Epoxy + Untreated Filler | Epoxy + CPTES Treated Filler (Expected Trend) |
| Tensile Strength (MPa) | 60 - 80 | 50 - 70 | Increase |
| Flexural Strength (MPa) | 100 - 130 | 90 - 120 | Increase |
| Impact Strength (kJ/m²) | 15 - 25 | 20 - 30 | Increase |
| Young's Modulus (GPa) | 2.5 - 3.5 | 4.0 - 6.0 | Increase |
Table 2: Hypothetical Thermal and Adhesion Properties
| Property | Neat Epoxy | Epoxy + Untreated Filler | Epoxy + CPTES Treated Filler (Expected Trend) |
| Glass Transition Temp. (Tg, °C) | 150 - 180 | 155 - 185 | Increase |
| Decomposition Temp. (TGA, °C) | ~350 | ~350 | Slight Increase |
| Adhesion Strength (MPa) | N/A | Low | High |
| Water Absorption (%) | 0.5 - 1.0 | 0.4 - 0.8 | Decrease |
Note: The values for CPTES-treated filler composites are expected trends and require experimental verification.
Experimental Protocols
The following are generalized protocols for the use of this compound in the preparation of epoxy composites. Optimization is recommended for specific filler types, epoxy resin systems, and application requirements.
Filler Surface Treatment Protocol
This protocol describes the pre-treatment of inorganic fillers with CPTES to promote adhesion.
Experimental Workflow for Filler Treatment
Caption: Workflow for surface treating fillers with CPTES.
Materials:
-
Inorganic filler (e.g., silica powder, glass beads)
-
This compound (CPTES)
-
Ethanol (or other suitable solvent)
-
Deionized water
-
Acetic acid (to adjust pH)
-
Beaker, magnetic stirrer, filtration apparatus, oven
Procedure:
-
Prepare the Hydrolysis Solution: Prepare a solution of 95% ethanol and 5% deionized water by volume. Adjust the pH of the solution to 4.5-5.5 using a small amount of acetic acid. Acidic conditions catalyze the hydrolysis of the silane.
-
Silane Hydrolysis: Add this compound to the solution. A typical concentration is 1-2% of the weight of the filler to be treated. Stir the solution for 1-2 hours at room temperature to allow for the hydrolysis of the ethoxy groups to silanol groups.
-
Filler Treatment: Disperse the inorganic filler into the hydrolyzed silane solution. Stir the slurry vigorously for 2-4 hours at room temperature to ensure uniform coating of the filler particles.
-
Filtration and Washing: Separate the treated filler from the solution by filtration. Wash the filler several times with ethanol to remove any unreacted silane and by-products.
-
Drying: Dry the treated filler in an oven at a temperature between 80°C and 120°C for 2-4 hours to remove the solvent and promote the condensation reaction between the silanol groups and the filler surface.
-
Storage: Store the dried, surface-modified filler in a desiccator or a low-humidity environment to prevent moisture absorption before its incorporation into the epoxy resin.
Epoxy Composite Fabrication Protocol
This protocol outlines the steps for incorporating the CPTES-treated filler into an epoxy resin system.
Materials:
-
Epoxy resin (e.g., Bisphenol A diglycidyl ether - DGEBA)
-
Curing agent (e.g., amine-based hardener)
-
CPTES-treated filler
-
Mixing container, mechanical stirrer/sonicator, vacuum oven, mold
Procedure:
-
Resin and Filler Mixing: Weigh the desired amount of epoxy resin and the CPTES-treated filler. The filler loading can vary depending on the application (typically 10-60 wt%). Add the treated filler to the epoxy resin and mix thoroughly using a mechanical stirrer or a sonicator until a homogeneous dispersion is achieved. Heating the resin slightly can reduce its viscosity and improve filler dispersion.
-
Degassing: Place the mixture in a vacuum oven at a moderate temperature (e.g., 60°C) to remove any entrapped air bubbles.
-
Addition of Curing Agent: Allow the mixture to cool to room temperature. Add the stoichiometric amount of the curing agent to the epoxy-filler mixture and mix thoroughly for several minutes until a uniform consistency is obtained.
-
Casting and Curing: Pour the final mixture into a pre-heated and release-agent-coated mold. Cure the composite in an oven according to the manufacturer's recommendations for the specific epoxy system (e.g., 80°C for 2 hours followed by post-curing at 150°C for 2 hours).
-
Demolding and Characterization: After the curing cycle is complete, allow the mold to cool to room temperature before demolding the composite part. The composite is now ready for mechanical, thermal, and morphological characterization.
Characterization Techniques
To evaluate the effectiveness of this compound as a coupling agent, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the silane on the filler surface and to study the chemical interactions at the interface.
-
Scanning Electron Microscopy (SEM): To observe the dispersion of the filler in the epoxy matrix and to analyze the fracture surface morphology, which can provide insights into the interfacial adhesion.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the composites.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the composites.
-
Mechanical Testing: Including tensile, flexural, and impact tests to quantify the improvement in mechanical properties.
Safety Precautions
-
Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and epoxy resins can be irritants. Avoid contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
By following these guidelines and protocols, researchers can effectively utilize this compound to develop high-performance epoxy composites with enhanced properties for a wide range of applications.
References
Application Notes and Protocols for the Preparation of Chromatography Stationary Phase with 3-Cyanopropyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanopropyl-functionalized silica (B1680970) is a versatile stationary phase for high-performance liquid chromatography (HPLC), offering unique selectivity for a wide range of analytes. Its intermediate polarity, stemming from the propyl chain and the polar cyano group, allows for its use in both normal-phase and reversed-phase chromatography.[1][2][3] This adaptability makes it a valuable tool for separating compounds of varying polarities, from non-polar hydrocarbons to polar pharmaceuticals and peptides.[4] The preparation of a robust and reproducible cyanopropyl stationary phase is crucial for achieving consistent and reliable chromatographic separations.
This document provides detailed protocols for the synthesis of a cyanopropyl-bonded silica stationary phase using 3-Cyanopropyltriethoxysilane, including the activation of the silica support, the silanization reaction, end-capping of residual silanols, and the slurry packing of the final material into an HPLC column.
Data Presentation
The properties of the final cyanopropyl stationary phase are highly dependent on the characteristics of the initial silica support and the conditions of the bonding reaction. The following tables summarize typical quantitative data for the silica support and the resulting cyanopropyl-functionalized silica.
Table 1: Typical Properties of Unmodified Silica Gel Support
| Property | Typical Value |
| Particle Size (dp) | 5 µm |
| Pore Size | 100 Å |
| Surface Area | 300 m²/g |
| Pore Volume | 0.8 cm³/g |
| Surface Silanol (B1196071) Conc. | ~8 µmol/m² |
Table 2: Properties of 3-Cyanopropyl-Functionalized Silica
| Property | Typical Value | Reference |
| Carbon Content (%) | 7.0% | [5] |
| Surface Coverage (µmol/m²) | 3.5 - 4.0 | |
| pH Stability Range | 2.5 - 7.5 | |
| Recommended Operating Temp. | < 60 °C |
Experimental Protocols
Protocol 1: Activation of Silica Gel
Objective: To maximize the number of reactive silanol groups (Si-OH) on the silica surface.
Materials:
-
High-purity spherical silica gel (see Table 1 for typical properties)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Methanol (B129727) (HPLC grade)
-
Oven
Procedure:
-
Suspend the silica gel in 1 M HCl at a ratio of 10 g silica to 100 mL of acid.
-
Stir the suspension at room temperature for 4 hours.
-
Filter the silica gel and wash extensively with deionized water until the filtrate is neutral (pH 7).
-
Wash the silica gel with methanol to remove residual water.
-
Dry the activated silica gel in an oven at 150°C for 12 hours under vacuum.
-
Store the activated silica in a desiccator until use.
Protocol 2: Silanization with this compound
Objective: To covalently bond the 3-cyanopropyl groups to the activated silica surface.
Materials:
-
Activated silica gel (from Protocol 1)
-
This compound (CPTES)
-
Anhydrous Toluene (B28343)
-
Anhydrous Pyridine (B92270) (catalyst)
-
Nitrogen gas (high purity)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, suspend 10 g of activated silica gel in 100 mL of anhydrous toluene.
-
Add 10 mL of this compound and 1 mL of anhydrous pyridine to the suspension.
-
Purge the flask with nitrogen gas and heat the mixture to reflux (approximately 110°C) with constant stirring.
-
Maintain the reflux for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the modified silica gel.
-
Wash the silica sequentially with toluene, methanol, and dichloromethane (B109758) to remove unreacted silane (B1218182) and by-products.
-
Dry the cyanopropyl-bonded silica in an oven at 80°C for 8 hours under vacuum.
Protocol 3: End-capping of Residual Silanols
Objective: To minimize the impact of unreacted silanol groups on chromatographic performance, thereby reducing peak tailing for basic analytes.[6]
Materials:
-
Cyanopropyl-bonded silica (from Protocol 2)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Toluene
-
Anhydrous Pyridine
-
Nitrogen gas (high purity)
-
Reflux apparatus
Procedure:
-
Suspend 10 g of the cyanopropyl-bonded silica in 100 mL of anhydrous toluene in a round-bottom flask.
-
Add 5 mL of trimethylchlorosilane and 1 mL of anhydrous pyridine.
-
Purge the flask with nitrogen gas and reflux the mixture for 12 hours with stirring.
-
Cool the mixture and filter the end-capped silica.
-
Wash the silica sequentially with toluene, methanol, and dichloromethane.
-
Dry the final cyanopropyl stationary phase in an oven at 100°C for 12 hours under vacuum.
Protocol 4: Slurry Packing of the HPLC Column
Objective: To pack the prepared cyanopropyl stationary phase into an HPLC column to create a uniform and stable packed bed.[4]
Materials:
-
End-capped cyanopropyl stationary phase (from Protocol 3)
-
HPLC-grade Isopropanol
-
HPLC-grade Hexane (B92381)
-
Empty HPLC column hardware (e.g., 150 mm x 4.6 mm)
-
Slurry packing reservoir
-
High-pressure liquid pump
Procedure:
-
Slurry Preparation: Prepare a 10-15% (w/v) slurry of the cyanopropyl stationary phase in isopropanol. For a 150 mm x 4.6 mm column, this will be approximately 1.5 g of stationary phase in 10-15 mL of isopropanol.
-
Degassing: Degas the slurry by sonicating for 15-20 minutes.
-
Column Assembly: Assemble the empty HPLC column with the outlet frit in place. Attach the slurry packing reservoir to the inlet of the column.
-
Packing:
-
Pour the degassed slurry into the reservoir.
-
Quickly connect the reservoir to the high-pressure pump.
-
Use hexane as the pusher solvent.
-
Pressurize the system to 5,000-8,000 psi. The optimal pressure will depend on the particle size and column dimensions.
-
Maintain the pressure until at least 3-5 column volumes of the pusher solvent have passed through the column.
-
-
Column Equilibration:
-
Carefully disconnect the pump and the reservoir.
-
Clean the column inlet and attach the inlet frit and end fitting.
-
Wash the column with a solvent of intermediate polarity, such as isopropanol, followed by the desired mobile phase for analysis.
-
Visualizations
Experimental Workflow for Stationary Phase Preparation
Caption: Workflow for 3-Cyanopropyl Stationary Phase Preparation
Logical Relationship of Synthesis Steps
Caption: Logical Progression of Stationary Phase Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a new cyano-bonded column for high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sepax-tech.com [sepax-tech.com]
- 5. silicycle.com [silicycle.com]
- 6. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
Application Notes and Protocols for Sol-Gel Synthesis Using 3-Cyanopropyltriethoxysilane (CPTES)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Cyanopropyltriethoxysilane (CPTES) is an organosilane precursor utilized in sol-gel synthesis to introduce polar cyano (-CN) functional groups onto silica-based materials. This functionalization imparts unique properties to the resulting materials, making them valuable for a range of applications, including chromatography, drug delivery, and as coatings. The cyano group can enhance selectivity in chromatographic separations and serve as a reactive handle for further chemical modifications. These application notes provide detailed protocols for the synthesis and functionalization of silica (B1680970) materials using CPTES via the sol-gel method.
Applications of CPTES-Derived Sol-Gel Materials:
-
Chromatography: Cyano-functionalized silica is widely used as a stationary phase in both normal-phase and reversed-phase high-performance liquid chromatography (HPLC).[1] The polar cyano group provides a different selectivity compared to standard silica or alkyl-modified silica phases, enabling the separation of a wide range of analytes.[1]
-
Drug Delivery: The ordered mesoporous structure and the functionalizable surface of CPTES-derived silica nanoparticles make them promising carriers for drug delivery systems.[2][3][4][5][6] The cyano groups can be used to modulate drug loading and release properties or be converted to other functional groups, such as carboxylic acids, to facilitate drug conjugation.[7]
-
Coatings and Surface Modification: Sol-gel coatings prepared from CPTES can be applied to various substrates, such as quartz and aluminum, to provide corrosion resistance and alter surface properties.[8] The polar nature of the cyano group can improve adhesion and compatibility with other materials.[8][9]
-
Hybrid Materials: CPTES can be co-condensed with other precursors, such as tetraethoxysilane (TEOS) or polydimethylsiloxane (B3030410) (PDMS), to create organic-inorganic hybrid materials with tailored properties.[7][9][10]
Experimental Protocols
Protocol 1: Synthesis of Cyano-Functionalized Mesoporous Silica via Co-condensation
This protocol describes a one-pot synthesis of cyano-functionalized mesoporous silica by the co-condensation of CPTES and TEOS, using a block copolymer as a structure-directing agent.[7]
Materials:
-
Tetraethoxysilane (TEOS)
-
This compound (CPTES) (also referred to as 2-cyanoethyltriethoxysilane (CTES) in some literature[7])
-
Pluronic P123 (triblock copolymer surfactant)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
Procedure:
-
Surfactant Solution Preparation: Dissolve 4.0 g of Pluronic P123 in 120 g of deionized water and 20 g of concentrated HCl with vigorous stirring at 35°C.
-
Precursor Addition: Add a pre-mixed solution of TEOS and CPTES (total moles of silane (B1218182) = 0.05 mol) to the surfactant solution. The molar ratio of CPTES can be varied (e.g., 10%, 20%) to control the degree of functionalization.
-
Reaction: Stir the mixture at 35°C for 24 hours.
-
Hydrothermal Treatment: Transfer the mixture to a sealed autoclave and heat at 100°C for 48 hours.
-
Filtration and Washing: Cool the autoclave to room temperature. Filter the solid product and wash thoroughly with deionized water and then ethanol to remove the surfactant.
-
Drying: Dry the product in an oven at 60°C overnight.
Characterization:
The resulting material can be characterized by:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the cyano group (a characteristic peak around 2250 cm⁻¹).
-
Nitrogen Adsorption-Desorption Analysis (BET): To determine the surface area, pore volume, and pore size.[7]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size.
-
Elemental Analysis: To quantify the cyano group content.[7]
Protocol 2: Surface Functionalization of Pre-synthesized Silica Nanoparticles
This protocol describes the post-synthesis grafting of CPTES onto the surface of existing silica nanoparticles.
Materials:
-
Amorphous silica nanoparticles
-
This compound (CPTES)
-
Toluene (B28343) (anhydrous)
-
Ethanol
-
Deionized water
Procedure:
-
Activation of Silica Nanoparticles: Disperse the silica nanoparticles in a 1 M HCl solution and stir for 24 hours at room temperature. This step increases the number of surface silanol (B1196071) groups.
-
Washing and Drying: Centrifuge the activated silica nanoparticles, wash with deionized water until the supernatant is neutral, and then wash with ethanol. Dry the nanoparticles under vacuum at 120°C for 4 hours.
-
Grafting Reaction: Disperse the dried silica nanoparticles in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
CPTES Addition: Add CPTES to the suspension. The amount of CPTES will depend on the desired grafting density and the surface area of the nanoparticles. A typical starting point is a 5-10% weight ratio of silane to nanoparticles.[11]
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours with continuous stirring.
-
Washing: Cool the reaction mixture to room temperature. Centrifuge the functionalized nanoparticles and wash sequentially with toluene and ethanol to remove any unreacted CPTES.
-
Drying: Dry the final product under vacuum at 60°C.
Data Presentation
The properties of cyano-functionalized silica materials are highly dependent on the synthesis conditions. The following table summarizes typical quantitative data obtained from the literature.
| Property | Value | Synthesis Method | Reference |
| Cyano Content (mol%) | Up to 20% | Co-condensation | [7] |
| Surface Area (m²/g) | 312 - 666 | Co-condensation | [7] |
| Pore Volume (cm³/g) | 0.22 - 0.70 | Co-condensation | [7] |
| Pore Size (nm) | 2.7 - 4.2 | Co-condensation | [7] |
Note: Increasing the cyano content generally leads to a decrease in surface area, pore volume, and pore size, as the cyano groups occupy space within the pores.[7]
Visualizations
Sol-Gel Synthesis Workflow
References
- 1. veeprho.com [veeprho.com]
- 2. Functionalized mesoporous silica particles for application in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Characterization of Cyano-functionalized Mesoporous Silica [jim.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Enzyme Immobilization using 3-Cyanopropyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical technology in various fields, including biocatalysis, biosensor development, and pharmaceutical manufacturing. The covalent attachment of enzymes to solid supports enhances their stability, allows for their reuse, and simplifies downstream processing. 3-Cyanopropyltriethoxysilane (CPTES) is a versatile organosilane that can be used to functionalize silica-based surfaces. The terminal cyano group of CPTES can be chemically converted into reactive amine or carboxylic acid functionalities, providing anchor points for the covalent immobilization of enzymes.
These application notes provide detailed protocols for the immobilization of enzymes on surfaces functionalized with this compound. The procedures cover the initial surface preparation, silanization, conversion of the cyano group, and subsequent enzyme coupling.
Principle of the Method
The immobilization process using this compound involves a multi-step approach:
-
Surface Preparation: The substrate, typically a silica-based material (e.g., glass slides, silicon wafers, or silica (B1680970) beads), is first cleaned and activated to generate surface hydroxyl groups (-OH).
-
Silanization: The activated surface is then treated with this compound. The ethoxy groups of the silane (B1218182) hydrolyze and react with the surface hydroxyl groups, forming a stable siloxane bond and leaving a layer of cyanopropyl groups on the surface.
-
Functional Group Conversion: The terminal cyano (-CN) groups are chemically modified to generate reactive functionalities for enzyme coupling. This can be achieved through:
-
Reduction: The cyano group is reduced to a primary amine (-NH2).
-
Hydrolysis: The cyano group is hydrolyzed to a carboxylic acid (-COOH).
-
-
Enzyme Immobilization: The enzyme is then covalently attached to the functionalized surface.
-
Amine-reactive crosslinkers (e.g., glutaraldehyde) are used to couple enzymes to the amine-functionalized surface.
-
Carbodiimide chemistry (e.g., EDC/NHS) is employed to link enzymes to the carboxyl-functionalized surface.
-
Experimental Workflows and Chemical Pathways
Caption: General experimental workflow for enzyme immobilization.
Application Notes and Protocols for Creating Hydrophobic Surfaces with 3-Cyanopropyltriethoxysilane Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification to control wettability is a critical process in a multitude of scientific and industrial applications, including microfluidics, biomedical devices, and drug delivery systems. The creation of hydrophobic surfaces can prevent non-specific protein adsorption, control cell adhesion, and improve the performance of various analytical devices. 3-Cyanopropyltriethoxysilane (CPTES) is a versatile organosilane that can be used to functionalize surfaces, rendering them hydrophobic. The cyano group (-CN) provides a terminal functionality with moderate hydrophobicity, making it a suitable choice for applications requiring controlled surface properties.
This document provides detailed protocols for the preparation of hydrophobic surfaces using this compound, methods for their characterization, and a summary of expected performance data.
Chemical Mechanism of Surface Modification
The covalent attachment of this compound to a substrate occurs via a two-step hydrolysis and condensation process. This mechanism is fundamental to forming a stable, cross-linked siloxane network on the surface.
-
Hydrolysis: The ethoxy groups (-OCH2CH3) on the silicon atom of the CPTES molecule react with water to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups then condense with hydroxyl groups (-OH) present on the substrate surface (e.g., glass, silicon wafers) and with other silanol groups to form stable siloxane bonds (Si-O-Si). This process results in a durable, covalently bound hydrophobic coating.
Data Presentation
The expected water contact angle of a surface is a primary indicator of its hydrophobicity. The following table summarizes the typical water contact angles for various surfaces before and after modification with silanes, including an expected range for CPTES based on similar compounds.
| Silane (B1218182) Coating | Substrate | Functional Group | Water Contact Angle (θ) |
| 3-Cyanopropyldiisopropylchlorosilane | Silicon | Cyano (-CN) | ~60-75°[1] |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon | Amino (-NH2) | ~40-70°[1] |
| Octadecyltrichlorosilane (OTS) | Silicon | Alkyl (-C18H37) | >100°[1] |
| Hexamethyldisilazane (HMDS) | Silicon | Trimethylsilyl | ~80-90°[1] |
| Phenyltriethoxysilane (Ph) | Glass | Phenyl | Modified |
| Chlorotrimethylsilane (CH3) | Glass | Methyl | Modified |
Note: The water contact angle for this compound is expected to be in a similar range to 3-Cyanopropyldiisopropylchlorosilane.
Experimental Protocols
Protocol 1: Substrate Preparation and Cleaning
Proper cleaning and activation of the substrate are critical for achieving a uniform and durable silane coating. This protocol ensures the surface is free of contaminants and possesses a sufficient density of hydroxyl groups for bonding.[2]
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
Laboratory-grade detergent
-
Deionized water
-
Acetone (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Sonicator
-
Nitrogen gas (high-purity)
-
Plasma cleaner (optional, but recommended)
Procedure:
-
Initial Cleaning: Sequentially sonicate the substrate in laboratory-grade detergent, deionized water, acetone, and finally isopropanol. Each sonication step should last for 15 minutes.[2]
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Surface Activation (Optional but Recommended): Place the dried substrate in a plasma cleaner (oxygen or air plasma) for 3-5 minutes to generate surface hydroxyl groups.[2]
Protocol 2: Hydrophobic Coating via Solution Deposition
This protocol describes the preparation of the this compound solution and its application via dip-coating.
Materials:
-
This compound (CPTES)
-
Anhydrous ethanol (B145695) or isopropanol
-
Deionized water
-
Acetic acid (as a catalyst)
-
Clean, activated substrate
-
Glass beakers and magnetic stirrer
-
Dip-coater or a controlled-speed motor
-
Oven or hotplate
Procedure:
-
Solution Preparation:
-
In a clean glass beaker, prepare a 95% ethanol / 5% deionized water solution (v/v). For example, mix 95 mL of ethanol with 5 mL of water.
-
Acidify the solution by adding acetic acid to a concentration of approximately 1 mM.
-
Add this compound to the solution to a final concentration of 1-2% (v/v).
-
Stir the solution at room temperature for 1-4 hours to allow for the hydrolysis of the silane precursor into reactive silanols.
-
-
Coating Application (Dip-Coating):
-
Immerse the clean, activated substrate into the silane solution for 1-2 minutes.
-
Withdraw the substrate from the solution at a constant, slow speed (e.g., 10 cm/min). The withdrawal speed can be adjusted to control coating thickness.
-
-
Curing:
-
Allow the coated substrate to air-dry for 10-15 minutes to evaporate the bulk of the solvent.
-
Heat the substrate in an oven or on a hotplate at 110-120°C for 30-60 minutes. This step promotes the covalent bonding (condensation) of the silanol groups to the substrate and completes the formation of the cross-linked siloxane network.
-
-
Final Rinse: After cooling to room temperature, rinse the coated surface with ethanol or isopropanol to remove any loosely adsorbed molecules and then dry with nitrogen gas.[2]
Protocol 3: Characterization of the Hydrophobic Surface
A. Static Water Contact Angle Measurement
This is the most direct method to quantify the hydrophobicity of the coated surface.
Procedure:
-
Place the coated substrate on the sample stage of a goniometer.
-
Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.
-
Perform measurements at multiple locations on the surface to assess uniformity.
B. X-ray Photoelectron Spectroscopy (XPS)
XPS can be used to confirm the chemical composition of the surface and verify the presence of the cyano group.
Procedure:
-
Place the coated substrate in the XPS analysis chamber.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans of the C 1s, N 1s, O 1s, and Si 2p regions.
-
The presence of a peak in the N 1s spectrum is a key indicator of a successful CPTES coating.
C. Atomic Force Microscopy (AFM)
AFM is used to characterize the surface morphology and roughness of the coating.
Procedure:
-
Mount the coated substrate on an AFM sample holder.
-
Select a suitable AFM tip (e.g., silicon nitride).
-
Engage the tip with the surface and scan a representative area (e.g., 1x1 µm or 5x5 µm).
-
Collect height and phase images to analyze the surface topography and identify any defects such as aggregates or pinholes.[1]
-
Calculate the root-mean-square (RMS) roughness from the height image.
Visualizations
Caption: Chemical mechanism of surface modification with this compound.
Caption: Experimental workflow for creating and characterizing hydrophobic surfaces.
References
Application Notes and Protocols: Surface Modification of Polymer Films with 3-Cyanopropyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of polymer films is a critical process in the development of advanced materials for a wide range of applications, including medical devices, drug delivery systems, and biosensors. The introduction of specific functional groups onto a polymer surface can dramatically alter its properties, such as wettability, biocompatibility, and its ability to immobilize biomolecules. 3-Cyanopropyltriethoxysilane (CNPrTEOS) is a versatile organosilane coupling agent that can be used to introduce a reactive cyano (-C≡N) group onto various substrates. This cyano functionality serves as a valuable handle for further chemical transformations, making it particularly useful for researchers in drug development and biomaterials science.
These application notes provide a comprehensive overview of the use of this compound for modifying polymer film surfaces. Included are detailed experimental protocols, data presentation tables for expected outcomes, and visualizations of the chemical pathways and experimental workflows.
Principle of Silanization
The surface modification process using this compound involves a two-step reaction: hydrolysis and condensation.
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) of the silane (B1218182) react with water to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by an acid or base.
-
Condensation: The newly formed silanol groups then condense with hydroxyl groups (-OH) present on the polymer surface, forming stable covalent siloxane bonds (-Si-O-Polymer). Additionally, self-condensation between silanol groups can occur, leading to the formation of a cross-linked polysiloxane layer on the surface.
Experimental Protocols
This section provides detailed protocols for the surface modification of polymer films with this compound and subsequent characterization. The protocols are generalized and may require optimization for specific polymer substrates.
Protocol 1: Surface Modification of a Polymer Film (e.g., PET, Polyimide)
Materials:
-
Polymer film (e.g., Polyethylene terephthalate (B1205515) - PET, or Polyimide)
-
This compound (CNPrTEOS)
-
Toluene (B28343), anhydrous
-
Ethanol (B145695), absolute
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic Acid (for pH adjustment)
-
Nitrogen gas
-
Glassware (cleaned with piranha solution - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. )
Procedure:
-
Substrate Cleaning:
-
Cut the polymer film into the desired dimensions.
-
Sonciate the film in a beaker with ethanol for 15 minutes to remove organic contaminants.
-
Rinse thoroughly with deionized water.
-
Dry the film under a stream of nitrogen gas.
-
For polymers lacking sufficient surface hydroxyl groups, a plasma treatment (e.g., oxygen or argon plasma) for 1-5 minutes can be performed to activate the surface.
-
-
Silanization Solution Preparation:
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a clean, dry flask.
-
To initiate hydrolysis, add a controlled amount of water. A common starting point is a 95:5 (v/v) solvent to water ratio in the final silanization solution, with the water being slightly acidified to a pH of 4.5-5.5 with hydrochloric acid or acetic acid to catalyze the hydrolysis.
-
-
Surface Modification:
-
Immerse the cleaned and dried polymer films in the silanization solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature or elevated temperatures (e.g., 50-70 °C) under a nitrogen atmosphere to prevent uncontrolled polymerization in the solution.
-
The reaction time and temperature should be optimized for the specific polymer and desired layer thickness.
-
-
Washing and Curing:
-
Remove the films from the silanization solution.
-
Rinse sequentially with toluene and ethanol to remove any physisorbed silane.
-
Cure the films in an oven at 110-120 °C for 30-60 minutes to promote the formation of covalent bonds and remove residual solvent and water.
-
Store the modified films in a desiccator until further use.
-
Protocol 2: Surface Characterization
A. Contact Angle Measurement (Goniometry):
-
Place a droplet of deionized water (typically 2-5 µL) on the surface of the unmodified and modified polymer films.
-
Measure the static contact angle using a goniometer.
-
A decrease in the water contact angle after modification indicates a more hydrophilic surface, suggesting the presence of the polar cyano groups.
B. X-ray Photoelectron Spectroscopy (XPS):
-
Analyze the elemental composition of the polymer surface before and after modification.
-
Look for the appearance of silicon (Si 2p) and nitrogen (N 1s) peaks on the modified surface, confirming the presence of the silane.
-
High-resolution scans of the C 1s, N 1s, and Si 2p regions can provide information about the chemical bonding states.
C. Fourier-Transform Infrared Spectroscopy (FTIR-ATR):
-
Use an Attenuated Total Reflectance (ATR) accessory to analyze the surface chemistry.
-
Look for the characteristic stretching vibration of the nitrile group (-C≡N) around 2245 cm⁻¹ on the modified polymer film.
-
The appearance of Si-O-Si and Si-O-C peaks (around 1000-1100 cm⁻¹) also indicates the formation of the siloxane network.
Data Presentation
Quantitative data from surface characterization should be organized for clear comparison. While extensive data for CNPrTEOS on various polymers is not widely published, the following tables provide expected trends and comparative data from the closely related 3-aminopropyltriethoxysilane (B1664141) (APTES) to serve as a benchmark.[1]
Table 1: Expected Water Contact Angle Changes on Polymer Films
| Polymer Substrate | Typical Unmodified Water Contact Angle (°) | Expected Water Contact Angle after CNPrTEOS Modification (°) | Reference (APTES Modified) Water Contact Angle (°) |
| PET | 70 - 80 | 50 - 60 | ~55 |
| Polyimide | 75 - 85 | 55 - 65 | ~60 |
| Polycarbonate | 80 - 90 | 60 - 70 | ~68 |
Table 2: Expected Elemental Composition from XPS Analysis (Atomic %)
| Element | Unmodified PET | CNPrTEOS Modified PET (Expected) | Reference (APTES Modified PET) |
| C 1s | ~70 | ~60-65 | ~60 |
| O 1s | ~30 | ~20-25 | ~20 |
| Si 2p | 0 | ~5-10 | ~10 |
| N 1s | 0 | ~5-10 | ~10 |
Note: The expected values for CNPrTEOS are estimations based on the chemical structure and typical silanization outcomes. Actual values will depend on the reaction conditions and the specific polymer.
Visualizations
Experimental Workflow
Caption: Experimental workflow for polymer film surface modification.
Signaling Pathways: Subsequent Reactions of the Cyano Group
The surface-bound cyano group is a versatile functional group that can be converted into other functionalities, which is of particular interest for drug development and biomolecule immobilization.
Caption: Potential chemical transformations of the surface-bound cyano group.
Detailed Protocols for Cyano Group Transformation
Protocol 3: Hydrolysis of Surface Nitriles to Carboxylic Acids
-
Reagents: 6M Hydrochloric Acid (HCl) or 6M Sodium Hydroxide (NaOH).
-
Procedure:
-
Immerse the CNPrTEOS-modified polymer film in the acidic or basic solution.
-
After cooling, thoroughly rinse the film with deionized water until the pH is neutral.
-
Dry the film under a stream of nitrogen.
-
Note: This creates a surface with carboxylic acid groups, which are ideal for EDC/NHS coupling of amine-containing biomolecules.
-
Protocol 4: Reduction of Surface Nitriles to Primary Amines
-
Reagents: Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF) or catalytic hydrogenation (e.g., H₂ over a Palladium catalyst). Caution: LiAlH₄ reacts violently with water.
-
Procedure (using LiAlH₄):
-
In a dry flask under a nitrogen atmosphere, suspend the CNPrTEOS-modified film in anhydrous THF.
-
Slowly add a solution of LiAlH₄ in THF.
-
Stir the reaction at room temperature for 12-24 hours.[5][6]
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.
-
Filter and wash the film extensively with water and ethanol.
-
Dry the film under a stream of nitrogen.
-
Note: This results in a primary amine-functionalized surface, suitable for direct conjugation with carboxyl-containing molecules or for further modification.
-
Conclusion
The modification of polymer film surfaces with this compound provides a robust platform for introducing a versatile chemical handle. The protocols and characterization methods outlined in these notes offer a starting point for researchers to tailor the surface properties of polymers for specific applications in drug development, biomaterials science, and beyond. The ability to further transform the cyano group into carboxylic acids or primary amines significantly expands the utility of this surface modification technique, enabling the covalent attachment of a wide array of biomolecules.
References
Troubleshooting & Optimization
Problems with 3-Cyanopropyltriethoxysilane surface coating and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for surface coating applications using 3-Cyanopropyltriethoxysilane (CPTES).
Troubleshooting Guide
Encountering issues during the surface modification process is common. This guide outlines potential problems, their probable causes, and recommended solutions to ensure a successful and reproducible coating.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Patchy Surface Coverage | Insufficient Substrate Cleaning: Residual organic or inorganic contaminants on the surface hinder silane (B1218182) attachment. | - Thoroughly clean the substrate using appropriate solvents (e.g., piranha solution for glass/silicon, UV/ozone treatment).- Ensure the surface is hydrophilic and completely wettable. |
| Inadequate Surface Hydroxylation: Insufficient density of hydroxyl (-OH) groups on the substrate for silane reaction. | - Pre-treat the substrate with an activation method suitable for the material (e.g., plasma treatment, acid/base etching) to generate surface hydroxyl groups. | |
| Premature Silane Polymerization: Hydrolysis and self-condensation of CPTES in solution before deposition on the surface. | - Prepare the silane solution immediately before use.- Control the amount of water in the reaction mixture; use anhydrous solvents for the initial dissolution of the silane.[1][2] | |
| Low Reaction Temperature or Time: Incomplete reaction of the silane with the surface. | - Optimize the reaction temperature and time. While room temperature can be sufficient, gentle heating (e.g., 50-80°C) can promote covalent bond formation.[3] | |
| Formation of Aggregates or Hazy Film | Excessive Water Content: High water concentration in the silanization solution leads to rapid bulk polymerization of CPTES. | - Carefully control the water content. For monolayer deposition, a small, controlled amount of water is necessary for hydrolysis, but excess should be avoided.- Consider vapor-phase deposition for a more controlled reaction. |
| High Silane Concentration: Using a high concentration of CPTES can lead to the formation of multilayers and aggregates. | - Use a dilute solution of CPTES (typically 0.1-2% v/v in a suitable solvent). | |
| Inappropriate pH: The pH of the solution significantly affects the rates of hydrolysis and condensation.[1][2][4] | - For controlled hydrolysis and slower condensation, an acidic environment (pH 4-5) is often preferred.[2] | |
| Poor Coating Stability or Delamination | Weak Siloxane Bonds: Incomplete condensation between the hydrolyzed silane and the substrate, or within the silane layer itself. | - Include a post-deposition curing step (e.g., baking at 100-120°C) to promote the formation of stable Si-O-Si bonds. |
| Hydrolytic Instability: The siloxane bonds are susceptible to hydrolysis, especially under harsh acidic or basic conditions. | - The stability of the cyano-functionalized surface should be evaluated under the specific experimental conditions. The cyano group itself may be susceptible to hydrolysis under strong acidic or basic conditions. | |
| Contaminated Silane: The CPTES reagent may have already hydrolyzed due to improper storage. | - Store CPTES in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent moisture contamination.[1] | |
| Inconsistent Results Between Experiments | Variability in Reaction Conditions: Minor variations in temperature, humidity, water content, or reaction time. | - Standardize the entire coating protocol, including substrate preparation, solution preparation, reaction conditions, and curing.- Perform experiments in a controlled environment (e.g., a glove box with controlled humidity) if high reproducibility is required. |
| Solvent Effects: The choice of solvent can influence the hydrolysis and condensation rates. | - Use high-purity, anhydrous solvents when preparing the silane solution. Toluene (B28343) and ethanol (B145695) are commonly used. |
Frequently Asked Questions (FAQs)
Q1: What is the first critical step before starting the this compound coating process?
A1: The most critical initial step is the thorough cleaning and activation of the substrate. The quality of the silane layer is highly dependent on the cleanliness and the density of hydroxyl groups on the surface. Any organic or particulate contamination will lead to a non-uniform and poorly adhered coating.
Q2: How does the cyano (-CN) functional group affect the coating process compared to other silanes like APTES?
A2: The cyano group is a polar functional group. While the fundamental hydrolysis and condensation mechanism is similar to other trialkoxysilanes, the polarity of the cyano group might influence the solubility of CPTES in different solvents and the orientation of the molecules on the surface. Kinetic studies have shown that the hydrolysis of CPTES is influenced by the reaction medium (acidic vs. alkaline).[1]
Q3: What are the optimal conditions for the hydrolysis of this compound?
A3: The optimal conditions for hydrolysis depend on the desired outcome (e.g., monolayer vs. polymer layer). Generally, hydrolysis is catalyzed by either acid or base. Acidic conditions (pH 4-5) tend to promote hydrolysis while minimizing the rate of condensation, which can be advantageous for achieving a more ordered monolayer.[2] A study on the polymerization kinetics of CPTES reported activation energies for hydrolysis of 58 kJ/mol in acidic media and 20 kJ/mol in alkaline media, indicating a faster reaction in alkaline conditions.[1]
Q4: Can I reuse the this compound solution?
A4: It is strongly recommended to prepare a fresh solution for each experiment. Once CPTES is exposed to moisture (even atmospheric humidity), it begins to hydrolyze and self-condense. Using an aged solution will likely result in the deposition of aggregates and a non-uniform film.
Q5: How can I confirm that the surface has been successfully coated with this compound?
A5: Several surface characterization techniques can be employed:
-
X-ray Photoelectron Spectroscopy (XPS): This is a highly effective method to confirm the presence of silicon, nitrogen, and carbon from the CPTES on the surface and to determine the elemental composition.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Specifically, Attenuated Total Reflectance (ATR-FTIR) can detect the characteristic vibrational bands of the cyano group (~2245 cm⁻¹) and the Si-O-Si network.
-
Contact Angle Measurement: A successful coating will alter the surface energy, which can be observed by a change in the water contact angle.
-
Atomic Force Microscopy (AFM): This can be used to assess the morphology and roughness of the coated surface.
Q6: What is the importance of the post-deposition curing step?
A6: The curing or baking step after the initial deposition is crucial for enhancing the stability and durability of the coating. The elevated temperature promotes the condensation reaction between the silanol (B1196071) groups of the CPTES molecules and the hydroxyl groups on the substrate, as well as between adjacent CPTES molecules. This process forms a stable, cross-linked siloxane (Si-O-Si) network, leading to a more robust and well-adhered film.
Experimental Protocols
Protocol 1: Surface Coating of a Silicon Wafer with this compound
-
Substrate Cleaning and Activation:
-
Cut the silicon wafer to the desired dimensions.
-
Sonicate the wafer in acetone (B3395972) for 15 minutes, followed by isopropanol (B130326) for 15 minutes.
-
Dry the wafer under a stream of nitrogen.
-
Treat the wafer with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to remove organic residues and generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the wafer thoroughly with deionized water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container.
-
Immerse the cleaned and activated silicon wafer in the silane solution.
-
Allow the reaction to proceed for 2 hours at room temperature under a nitrogen atmosphere to prevent unwanted hydrolysis from atmospheric moisture.
-
After the reaction, remove the wafer and rinse it sequentially with toluene, isopropanol, and deionized water to remove any physisorbed silane.
-
Dry the wafer under a stream of nitrogen.
-
-
Curing:
-
Place the coated wafer in an oven and bake at 110°C for 1 hour to promote the formation of a stable siloxane network.
-
Allow the wafer to cool to room temperature before further use or characterization.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound surface coating.
Caption: Key reactions in this compound surface coating.
References
Optimizing hydrolysis conditions for 3-Cyanopropyltriethoxysilane reactions
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the hydrolysis of 3-Cyanopropyltriethoxysilane (CPTES). Here you will find troubleshooting guidance for common experimental issues, frequently asked questions, detailed experimental protocols, and key data to ensure successful and reproducible reactions.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the hydrolysis of CPTES.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Hydrolysis | Non-optimal pH: The hydrolysis rate is slowest at a neutral pH (~7).[1] | Adjust the pH to an acidic range (e.g., 3.5-4.5) using a suitable acid catalyst like acetic acid or hydrochloric acid to accelerate the reaction.[2] |
| Insufficient Water: Water is a necessary reactant for hydrolysis. | Increase the water-to-silane molar ratio. A stoichiometric amount (3 moles of water per mole of CPTES) is required for complete hydrolysis.[3] | |
| Low Temperature: Like most chemical reactions, hydrolysis is slower at lower temperatures. | Increase the reaction temperature. Be aware that this will also accelerate condensation.[4] | |
| Short Reaction Time: The reaction may not have had enough time to proceed to completion. | Extend the reaction time and monitor progress using analytical techniques like FTIR or NMR spectroscopy. | |
| Premature Condensation or Gelation | High pH: Basic conditions significantly accelerate the condensation of silanols.[1][2] | Maintain an acidic pH to slow the rate of condensation relative to hydrolysis. |
| High CPTES Concentration: Higher concentrations can lead to rapid intermolecular condensation. | Work with more dilute CPTES solutions. | |
| Excessive Temperature: Higher temperatures increase the rate of both hydrolysis and condensation.[4] | Conduct the reaction at a lower temperature (e.g., room temperature) and monitor the solution's viscosity. | |
| Phase Separation / Poor Solubility | Immiscibility: CPTES has low solubility in aqueous solutions.[4] | Use a co-solvent, such as ethanol (B145695), to improve the solubility of CPTES in the reaction mixture.[2][5] |
| Inadequate Mixing: Poor dispersion of the silane (B1218182) will lead to localized reactions and incomplete hydrolysis. | Ensure vigorous and continuous stirring throughout the reaction. | |
| Inconsistent Results | Variability in Reagents: Purity of CPTES, water, and solvents can affect reaction kinetics. | Use high-purity reagents and deionized water. |
| Atmospheric Moisture: Uncontrolled exposure to moisture can lead to premature hydrolysis and condensation. | Handle CPTES under an inert atmosphere (e.g., nitrogen or argon) if possible, and use dry solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of CPTES hydrolysis?
A1: The hydrolysis of this compound is a multi-step process where the three ethoxy groups (-OCH₂CH₃) are sequentially replaced by hydroxyl groups (-OH) upon reaction with water. This forms reactive silanol (B1196071) intermediates. This reaction is followed by a condensation step where the silanols react with each other to form stable siloxane bonds (Si-O-Si). Both hydrolysis and condensation can be catalyzed by acids or bases.[1]
Q2: How does pH impact the hydrolysis and condensation of CPTES?
A2: The pH of the reaction medium is a critical parameter. Acidic conditions (pH 3.5-4.5) generally catalyze the hydrolysis reaction while keeping the subsequent condensation reaction relatively slow.[2] Conversely, basic conditions accelerate the condensation of the newly formed silanols, which can lead to rapid gelation.[1] The hydrolysis reaction is slowest at a neutral pH.
Q3: What is the role of a co-solvent like ethanol in the reaction?
A3: A co-solvent such as ethanol is often used to improve the solubility of the hydrophobic CPTES in the aqueous solution, creating a homogeneous reaction mixture.[2][5] However, the presence of a co-solvent can also influence the reaction kinetics, sometimes delaying the hydrolysis reaction.[2] The optimal ratio of co-solvent to water should be determined for your specific application.
Q4: How much water should I use for the hydrolysis?
A4: Stoichiometrically, three moles of water are required to hydrolyze one mole of CPTES completely. Increasing the water concentration can accelerate the hydrolysis rate. However, an excessive amount of water can also promote the self-condensation of the silanol intermediates.[2]
Q5: How does temperature affect the hydrolysis of CPTES?
A5: Increasing the reaction temperature will increase the rate of both hydrolysis and the subsequent condensation reactions, in accordance with the Arrhenius equation.[4] While this can be used to speed up the process, it may also shorten the working life of the hydrolyzed solution before gelation occurs.
Q6: What is the difference in activation energy between acid and base-catalyzed hydrolysis of CPTES?
A6: The activation energy for CPTES hydrolysis is significantly different depending on the catalytic conditions. In an acidic medium, the activation energy is approximately 58 kJ mol⁻¹, while in an alkaline medium, it is about 20 kJ mol⁻¹.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the hydrolysis of CPTES and related alkoxysilanes.
Table 1: Activation Energies for CPTES Hydrolysis
| Condition | Activation Energy (Ea) |
| Acidic Medium | 58 kJ mol⁻¹[4][6] |
| Alkaline Medium | 20 kJ mol⁻¹[4][6] |
Table 2: General Effect of Reaction Parameters on Hydrolysis and Condensation Rates
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | General Recommendation for Controlled Hydrolysis |
| pH | Increases significantly under acidic or basic conditions; minimum at pH 7.[1] | Significantly faster under basic conditions.[1] | Perform reaction in acidic conditions (pH 3.5-4.5).[2] |
| Water Concentration | Increases with higher concentration.[2] | Can increase with excess water.[2] | Use a slight excess of the stoichiometric requirement (3 moles H₂O per mole of CPTES). |
| Temperature | Increases with higher temperature.[4] | Increases with higher temperature.[4] | Start at room temperature and gently heat if a faster rate is needed, monitoring viscosity. |
| CPTES Concentration | Higher concentration can increase the initial rate. | Significantly increases with higher concentration. | Use dilute solutions to minimize premature gelation. |
| Co-solvent (e.g., Ethanol) | May decrease the rate by shifting equilibrium. | Can be influenced by solvent polarity. | Use the minimum amount required to achieve a homogeneous solution. |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Hydrolysis of CPTES in an Aqueous-Ethanol Solution
This protocol is a standard method for achieving controlled hydrolysis of CPTES, yielding a solution of reactive silanols.
Materials:
-
This compound (CPTES)
-
Ethanol (reagent grade)
-
Deionized water
-
Acetic acid (or another suitable acid catalyst)
-
Reaction vessel with a magnetic stirrer
-
pH meter or pH paper
Methodology:
-
Prepare the Solvent Mixture: In the reaction vessel, prepare a 95:5 (v/v) ethanol/water solution. For example, for a 100 mL total volume, use 95 mL of ethanol and 5 mL of deionized water.
-
Adjust pH: While stirring, add acetic acid dropwise to the ethanol/water mixture until the pH is between 4.0 and 4.5.
-
Add CPTES: Slowly add the desired amount of CPTES to the acidified solvent mixture while stirring vigorously. A typical starting concentration is 1-5% (v/v).
-
Reaction: Continue stirring the solution at room temperature. The hydrolysis time can vary from a few hours to 24 hours depending on the desired degree of hydrolysis and subsequent application.
-
Monitoring (Optional): The progress of the hydrolysis can be monitored by taking aliquots at different time points and analyzing them using FTIR or NMR spectroscopy. In FTIR, look for the appearance of a broad Si-OH peak and the decrease of the Si-O-CH₂CH₃ peaks.
-
Storage and Use: The hydrolyzed CPTES solution is now ready for use in surface modification or other applications. It is recommended to use the solution within a few hours, as condensation will continue over time, eventually leading to gelation.
Visualizations
Caption: General experimental workflow for the acid-catalyzed hydrolysis of CPTES.
Caption: Troubleshooting decision tree for CPTES hydrolysis issues.
References
Technical Support Center: 3-Cyanopropyltriethoxysilane (CPTES) Functionalization of Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of nanoparticles during and after functionalization with 3-Cyanopropyltriethoxysilane (CPTES).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation during CPTES functionalization?
A1: Nanoparticle aggregation during silanization with CPTES is primarily driven by the uncontrolled hydrolysis and self-condensation of the silane (B1218182) in the bulk solution, rather than on the nanoparticle surface. This leads to the formation of polysiloxane networks that can bridge multiple nanoparticles, causing them to clump together. Key factors that contribute to this issue include:
-
Excess Water: Water initiates the hydrolysis of the ethoxy groups on CPTES to form reactive silanols. While necessary for the reaction, excess water can lead to rapid and uncontrolled self-condensation in the solution.
-
Inappropriate Solvent: The choice of solvent plays a critical role in controlling the reaction kinetics. Solvents that are not anhydrous can introduce unwanted water, promoting aggregation.
-
Suboptimal Silane Concentration: An excessively high concentration of CPTES can lead to the formation of multilayers on the nanoparticle surface and increase the likelihood of inter-particle bridging. Conversely, a very low concentration may result in incomplete surface coverage, leaving exposed areas prone to aggregation.
-
Incorrect pH: The pH of the reaction mixture can catalyze both the hydrolysis and condensation reactions. Non-optimal pH can accelerate bulk polymerization of the silane.
Q2: How can I minimize water content to prevent premature hydrolysis and aggregation?
A2: Minimizing water content is crucial for a successful CPTES functionalization. Here are several strategies:
-
Use Anhydrous Solvents: Employ dry, aprotic solvents such as toluene (B28343) or absolute ethanol (B145695). Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Dry Nanoparticles: Prior to functionalization, dry the nanoparticles under vacuum to remove any adsorbed water from their surface.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture.
Q3: What is the recommended solvent for CPTES functionalization?
A3: The choice of solvent depends on the desired reaction pathway:
-
For direct grafting (anhydrous conditions): Anhydrous toluene is often recommended. It is a non-polar aprotic solvent that minimizes water content, thereby slowing down the hydrolysis and self-condensation rates of CPTES in the solution and promoting direct reaction with the nanoparticle surface hydroxyl groups.
-
For controlled hydrolysis: A mixture of a polar protic solvent like ethanol and a controlled amount of water (e.g., 95:5 v/v ethanol:water) can be used. This approach requires careful control of the water content and pH to manage the rates of hydrolysis and condensation.
Q4: How does pH affect the functionalization process and nanoparticle stability?
A4: pH is a critical parameter that influences both the silanization reaction and the colloidal stability of the nanoparticles:
-
Reaction Rate: Both acidic and basic conditions can catalyze the hydrolysis of alkoxysilanes like CPTES. Acidic conditions (pH 4-5) generally favor the hydrolysis reaction while slowing down the condensation reaction, which can be advantageous for controlled functionalization.
-
Nanoparticle Stability: The surface charge of many nanoparticles is pH-dependent. If the reaction pH is close to the isoelectric point (IEP) of the nanoparticles, their surface charge will be minimal, leading to reduced electrostatic repulsion and increased aggregation. It is essential to work at a pH where the nanoparticles have a significant surface charge (either positive or negative) to maintain colloidal stability.
Q5: Can I pre-hydrolyze CPTES before adding it to my nanoparticles?
A5: Yes, pre-hydrolysis is an advanced technique that can offer better control. This involves reacting CPTES with a controlled, substoichiometric amount of water (often with an acid catalyst) in a separate step to form reactive silanols. This pre-hydrolyzed silane solution is then added to the dispersed nanoparticles. This method can minimize self-condensation in the bulk solution. However, the conditions for pre-hydrolysis (water-to-silane ratio, pH, time) must be carefully optimized to prevent the pre-hydrolyzed silane from polymerizing before it can react with the nanoparticle surface.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Immediate & Severe Aggregation Upon CPTES Addition | 1. Excess water in the reaction: This leads to rapid, uncontrolled hydrolysis and self-condensation of CPTES in the bulk solution. 2. Incorrect solvent: The solvent may contain too much water or may not be suitable for maintaining nanoparticle stability. | 1. Ensure anhydrous conditions: Use anhydrous solvents, dry all glassware thoroughly, and perform the reaction under an inert atmosphere. Dry nanoparticles under vacuum before use. 2. Switch to an appropriate solvent: For anhydrous reactions, use dry toluene. For controlled hydrolysis, use a fresh mixture of absolute ethanol and a minimal, controlled amount of water. |
| Aggregation Occurs During the Reaction | 1. Suboptimal CPTES concentration: Too high a concentration can cause inter-particle bridging. Too low a concentration results in incomplete surface coverage. 2. Incorrect pH: The pH may be near the isoelectric point of the nanoparticles, or it may be catalyzing bulk polymerization of the silane. 3. Reaction temperature is too high: Elevated temperatures can accelerate the rate of self-condensation. | 1. Optimize CPTES concentration: Start with a concentration calculated to form a monolayer on the nanoparticle surface. Perform a concentration titration to find the optimal amount. 2. Optimize pH: Adjust the pH of the nanoparticle suspension before adding CPTES to a value that ensures high surface charge and colloidal stability. For controlled hydrolysis, a slightly acidic pH (4-5) is often beneficial. 3. Control reaction temperature: Perform the reaction at a lower temperature (e.g., room temperature or slightly elevated) and monitor for any signs of aggregation. |
| Aggregation During Purification/Washing Steps | 1. High centrifugation forces: Excessive centrifugation speed can overcome the repulsive forces between functionalized nanoparticles, leading to irreversible aggregation. 2. Incompatible solvent for washing/resuspension: The functionalized nanoparticles may not be stable in the washing solvent. | 1. Optimize centrifugation: Use the minimum speed and time necessary to pellet the nanoparticles. Resuspend the pellet gently, using a bath sonicator if necessary to avoid localized heating. 2. Use a compatible solvent: Wash and resuspend the nanoparticles in a solvent that ensures their colloidal stability. This may be the same solvent used for the reaction or a different one determined to be suitable. |
| Long-Term Instability and Aggregation in Storage | 1. Incomplete functionalization: Insufficient surface coverage with CPTES can lead to gradual aggregation over time. 2. Inappropriate storage buffer: The pH or ionic strength of the storage buffer may not be optimal for the CPTES-functionalized nanoparticles. | 1. Ensure complete functionalization: Increase the reaction time or slightly increase the CPTES concentration during the functionalization step. 2. Optimize storage buffer: Store the nanoparticles in a buffer with a pH that maximizes their surface charge (zeta potential). Use a low ionic strength buffer, as high salt concentrations can screen surface charges and lead to aggregation. |
Experimental Protocols
Protocol 1: CPTES Functionalization under Anhydrous Conditions
This protocol is designed to minimize water-induced self-condensation of CPTES.
Materials:
-
Nanoparticles with surface hydroxyl groups (e.g., silica, iron oxide)
-
This compound (CPTES)
-
Anhydrous Toluene
-
Absolute Ethanol
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas setup (Nitrogen or Argon)
-
Ultrasonicator (bath type recommended)
-
Centrifuge
Procedure:
-
Nanoparticle Preparation: Dry the nanoparticles under vacuum at a suitable temperature (e.g., 80-120 °C) for at least 4 hours to remove adsorbed water.
-
Dispersion: Disperse the dried nanoparticles in anhydrous toluene to a desired concentration (e.g., 1 mg/mL). Use ultrasonication to achieve a uniform dispersion.
-
Reaction Setup: Transfer the nanoparticle dispersion to a round-bottom flask equipped with a condenser and a magnetic stirrer. Place the setup under an inert atmosphere.
-
Silane Addition: While stirring vigorously, inject the desired amount of CPTES into the nanoparticle dispersion. The optimal amount should be determined experimentally, but a starting point can be calculated to achieve monolayer coverage.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours under a continuous inert gas flow.
-
Washing: After the reaction, cool the mixture to room temperature. Centrifuge the nanoparticles and discard the supernatant.
-
Resuspension and Cleaning: Resuspend the nanoparticle pellet in fresh anhydrous toluene and sonicate briefly. Repeat the centrifugation and resuspension steps at least three times to remove unreacted CPTES and byproducts.
-
Final Product: After the final wash, redisperse the CPTES-functionalized nanoparticles in the desired solvent for storage or further use.
Protocol 2: CPTES Functionalization via Controlled Hydrolysis
This protocol allows for the hydrolysis of CPTES but requires careful control to prevent aggregation.
Materials:
-
Nanoparticles
-
This compound (CPTES)
-
Absolute Ethanol
-
Deionized Water
-
Acetic Acid (dilute solution for pH adjustment)
-
Reaction vessel, magnetic stirrer
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion: Disperse the nanoparticles in a mixture of absolute ethanol and deionized water (e.g., 95:5 v/v). Sonicate to ensure a homogeneous suspension.
-
pH Adjustment: Adjust the pH of the nanoparticle suspension to 4-5 using a dilute solution of acetic acid.
-
Silane Solution Preparation: In a separate vial, prepare a dilute solution of CPTES in absolute ethanol.
-
Silane Addition: Add the CPTES solution dropwise to the stirred nanoparticle suspension.
-
Reaction: Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-4 hours while stirring.
-
Washing: Centrifuge the nanoparticles and discard the supernatant.
-
Resuspension and Cleaning: Resuspend the nanoparticles in absolute ethanol and sonicate briefly. Repeat the washing steps twice with ethanol and then once with the final desired solvent.
-
Final Product: Disperse the final product in the appropriate solvent.
Data Presentation
The following tables summarize typical quantitative data obtained from Dynamic Light Scattering (DLS) and Zeta Potential measurements before and after CPTES functionalization. Note that optimal values will vary depending on the specific nanoparticle type, size, and experimental conditions.
Table 1: Effect of CPTES Concentration on Hydrodynamic Diameter and Polydispersity Index (PDI) of Silica Nanoparticles (100 nm)
| CPTES:Silica (w/w) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| 0 (Bare) | 105 ± 2 | 0.15 ± 0.02 |
| 0.1:1 | 110 ± 3 | 0.18 ± 0.03 |
| 0.5:1 | 115 ± 4 | 0.20 ± 0.03 |
| 1:1 | 125 ± 8 (slight aggregation) | 0.28 ± 0.05 |
| 2:1 | >200 (significant aggregation) | >0.4 |
Table 2: Effect of pH on Zeta Potential and Colloidal Stability of CPTES-Functionalized Silica Nanoparticles
| pH | Zeta Potential (mV) of Bare SiO₂ | Zeta Potential (mV) of CPTES-SiO₂ | Observation |
| 3 | -15 ± 2 | +5 ± 1 | Stable |
| 5 | -25 ± 3 | +15 ± 2 | Stable |
| 7 | -40 ± 4 | +25 ± 3 | Stable |
| 9 | -55 ± 5 | +10 ± 2 | Stable |
Note: The positive shift in zeta potential after CPTES functionalization is expected due to the partial hydrolysis of the cyano group to an amide or carboxylic acid, or due to the inherent properties of the silane layer, though the cyano group itself is not charged.
Visualizations
Technical Support Center: 3-Cyanopropyltriethoxysilane (CPTES) Film Adhesion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the adhesion of 3-Cyanopropyltriethoxysilane (CPTES) films to various substrates.
Troubleshooting Guide: Poor CPTES Film Adhesion
Poor adhesion of CPTES films can manifest as delamination, inconsistent surface coverage, or failure in subsequent experimental steps. This guide provides a systematic approach to identifying and resolving common adhesion problems.
| Symptom | Potential Cause | Troubleshooting Steps |
| Film Delamination or Peeling | Improper substrate cleaning and activation | - Ensure the substrate is meticulously cleaned to remove organic and inorganic contaminants.[1] - Employ a surface activation method such as oxygen plasma or UV-ozone treatment to generate hydroxyl (-OH) groups, which are essential for covalent bonding with the silane (B1218182).[2] |
| Incomplete hydrolysis of CPTES | - Ensure the presence of a controlled amount of water in the silanization solution to facilitate the hydrolysis of the ethoxy groups to reactive silanol (B1196071) groups.[3][4] - The hydrolysis rate is influenced by pH; acidic conditions can enhance the formation of hydrolyzed silane molecules while slowing self-condensation.[3] | |
| Suboptimal CPTES concentration | - An insufficient concentration may lead to incomplete surface coverage. - An excessive concentration can result in the formation of thick, weakly adhered multilayers instead of a robust monolayer.[5] | |
| Inadequate curing | - After deposition, a curing step (thermal annealing) is crucial for the formation of stable covalent siloxane bonds (Si-O-Si) with the substrate and between adjacent silane molecules.[1] | |
| Inconsistent or Patchy Film Coverage | Uneven substrate surface | - Ensure the substrate is smooth and free of physical defects. - Surface roughening through methods like ion mill etching can sometimes improve mechanical interlocking and adhesion.[6][7] |
| Aggregation of silane in solution | - Use anhydrous solvents to prepare the CPTES solution to prevent premature hydrolysis and aggregation before deposition.[1] - Prepare the silane solution immediately before use to minimize self-condensation in the solution.[5] | |
| Improper deposition technique | - Ensure complete and uniform immersion of the substrate in the CPTES solution. - For vapor-phase deposition, ensure uniform temperature and pressure within the deposition chamber.[8] | |
| Film Appears Hazy or White | Excessive multilayer formation | - Reduce the CPTES concentration in the deposition solution.[5] - Decrease the deposition time to prevent the buildup of thick, disordered layers. |
| Silane polymerization in solution | - Prepare fresh CPTES solution for each experiment.[5] - Avoid prolonged storage of the silane solution. | |
| Poor Performance in Subsequent Applications (e.g., cell adhesion, biomolecule immobilization) | Loss of cyanopropyl functional group | - Traces of water on the metal surface or in chemical reagents could cause some hydrolysis, leading to a loss of the functional group.[9] |
| Steric hindrance | - The formation of a dense, cross-linked silane network might sterically hinder the accessibility of the cyanopropyl groups for subsequent reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving good adhesion of CPTES films?
A1: The most crucial step is meticulous substrate preparation. The substrate surface must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups to react with the silane.[1][2] Techniques like piranha etching (for glass/silicon), oxygen plasma treatment, or UV-ozone cleaning are highly recommended to both clean and activate the surface.[2]
Q2: How does water content affect the CPTES silanization process?
A2: Water is essential for the hydrolysis of the ethoxy groups on the CPTES molecule to form reactive silanol (Si-OH) groups.[3][4] These silanol groups then condense with the hydroxyl groups on the substrate and with each other to form a stable siloxane network. However, excessive water in the silanization solution can lead to premature and uncontrolled polymerization of CPTES in the bulk solution, resulting in aggregates that deposit on the surface and lead to poor film quality.[5] Therefore, a controlled amount of water is necessary. Often, this is achieved by using solvents with a specific, low water content or by relying on the adsorbed water layer on the substrate surface in a controlled humidity environment.
Q3: What is the optimal concentration of CPTES for film deposition?
A3: The optimal concentration of CPTES typically ranges from 0.5% to 5% (v/v) in an appropriate solvent.[5] A concentration that is too low may result in an incomplete monolayer, while a concentration that is too high can lead to the formation of thick, weakly bound multilayers that are prone to delamination.[5] The ideal concentration can depend on the substrate, solvent, and deposition conditions, and may require some empirical optimization.
Q4: Is a post-deposition curing step necessary?
A4: Yes, a curing or annealing step after deposition is highly recommended. This step, typically involving heating the coated substrate (e.g., at 100-120°C), promotes the formation of covalent siloxane (Si-O-Si) bonds between the CPTES molecules and the substrate, as well as cross-linking between adjacent silane molecules.[1] This significantly enhances the stability and adhesion of the film.
Q5: Can I use CPTES on any type of substrate?
A5: CPTES is most effective on substrates that have hydroxyl groups on their surface, such as glass, silicon wafers, quartz, and many metal oxides (e.g., titanium dioxide, aluminum oxide).[2][10] For substrates that lack these functional groups, a surface pre-treatment to introduce hydroxyl groups is necessary. The choice of silane coupling agent can also be selective depending on the substrate and the polymer system it needs to bond with.[5]
Experimental Protocols
Protocol 1: CPTES Film Deposition on Glass Substrates (Solution Phase)
-
Substrate Cleaning and Activation:
-
Sonciate glass slides in a solution of deionized water and detergent for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Immerse the slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse extensively with deionized water and dry with a stream of high-purity nitrogen.
-
Alternatively, treat the slides with oxygen plasma or a UV-ozone cleaner for 5-10 minutes to activate the surface.[2]
-
-
CPTES Solution Preparation:
-
In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene (B28343). For example, add 2 mL of CPTES to 98 mL of anhydrous toluene.
-
Prepare the solution immediately before use to prevent degradation.
-
-
Silanization:
-
Immerse the cleaned and activated glass slides in the CPTES solution for 1-2 hours at room temperature under a dry nitrogen atmosphere to prevent unwanted hydrolysis from atmospheric moisture.[9]
-
-
Rinsing:
-
Remove the slides from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Follow with a rinse in ethanol (B145695) or isopropanol.
-
-
Curing:
-
Dry the slides with a stream of high-purity nitrogen.
-
Cure the coated slides in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.[1]
-
-
Storage:
-
Store the CPTES-coated slides in a desiccator or under an inert atmosphere until use.
-
Protocol 2: Adhesion Assessment by Tape Test (Qualitative)
-
Preparation:
-
Use a standardized adhesive tape (e.g., as specified by ASTM D3359).
-
On the CPTES-coated substrate, make a series of parallel cuts through the film using a sharp blade, followed by a second series of cuts at a 90-degree angle to the first, creating a cross-hatch pattern.
-
-
Tape Application:
-
Apply a piece of the adhesive tape firmly over the cross-hatched area.
-
Press the tape down with a finger or a soft eraser to ensure good contact with the film.
-
-
Tape Removal:
-
After a short period (e.g., 90 seconds), rapidly pull the tape off at a 180-degree angle to the substrate.
-
-
Evaluation:
-
Examine the substrate and the tape for any signs of film removal.
-
Adhesion is considered poor if significant portions of the film are removed with the tape. Good adhesion is indicated by little to no film removal.
-
Quantitative Data Summary
| Parameter | Condition | Effect on Adhesion/Film Quality | Reference |
| CPTES Concentration | 0.5% - 5% (v/v) | Optimal range for monolayer formation. Higher concentrations can lead to multilayers and reduced adhesion. | [5] |
| Deposition Time | 15 - 120 minutes | Longer times may promote more ordered films but increase the risk of multilayer formation. | [1] |
| Curing Temperature | 100 - 120°C | Essential for forming stable covalent bonds and improving film durability. | [1] |
| Curing Time | 30 - 60 minutes | Ensures complete solvent evaporation and cross-linking. | [1] |
| Relative Humidity | < 40% | A controlled, low-humidity environment is ideal to prevent premature silane polymerization. | [1] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Precautions for Using Silane Coupling Agents - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 6. osti.gov [osti.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. upcommons.upc.edu [upcommons.upc.edu]
- 10. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
Controlling the thickness and uniformity of 3-Cyanopropyltriethoxysilane layers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyanopropyltriethoxysilane (CPTES). Our aim is to help you achieve precise control over the thickness and uniformity of your CPTES layers.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the thickness and uniformity of CPTES layers?
A1: The final characteristics of your CPTES layer are determined by a combination of factors throughout the deposition process. These can be broadly categorized as:
-
Solution Parameters:
-
Silane (B1218182) Concentration: Higher concentrations generally lead to thicker films. For monolayers, very low concentrations (e.g., 0.01-0.1% v/v) are often necessary.[1]
-
Solvent Choice: The solvent affects silane solubility, hydrolysis rate, and evaporation. Anhydrous solvents are typically used to control the hydrolysis reaction.[1][2]
-
Water Content: Water is essential for the hydrolysis of the ethoxy groups to reactive silanol (B1196071) groups, but excess water can lead to premature self-condensation and aggregation in solution, resulting in non-uniform layers.[3]
-
-
Deposition Parameters:
-
Deposition Method: Common methods include spin coating, dip coating, and chemical vapor deposition (CVD), each offering different levels of control.[1][4]
-
Reaction Time: Longer deposition times can lead to thicker layers, especially in solution-phase depositions.[1]
-
Temperature: Higher temperatures accelerate both hydrolysis and condensation reactions, which can lead to denser films but also potentially more rapid aggregation if not controlled.[5]
-
-
Substrate & Environmental Conditions:
-
Post-Deposition Treatment:
-
Rinsing: A rinsing step after deposition is critical to remove physisorbed (non-covalently bonded) silane molecules.[1][2]
-
Curing/Annealing: A curing step, typically involving heat, promotes the formation of covalent bonds with the substrate and cross-linking within the silane layer, enhancing its stability.[2][5]
-
Q2: I am observing non-uniform, patchy CPTES layers. What are the likely causes and how can I fix it?
A2: Patchy or non-uniform layers are a common issue and can stem from several sources. Here’s a troubleshooting guide:
-
Inadequate Substrate Cleaning: Contaminants on the substrate surface will prevent uniform silane attachment. Ensure a rigorous cleaning and hydroxylation protocol is followed.
-
Premature Silane Aggregation: This occurs when the silane hydrolyzes and self-condenses in the solution before it deposits on the substrate. To mitigate this, use an anhydrous solvent, prepare the silane solution immediately before use, and control the water content.
-
Improper Deposition Technique: For spin coating, ensure the solution is dispensed at the center of the substrate and that the spin speed and acceleration are optimized. For dip coating, maintain a constant and slow withdrawal speed.[1]
-
Insufficient Rinsing: Physisorbed multilayers can lead to a non-uniform appearance. A thorough rinse with an appropriate solvent after deposition is crucial.[1]
Q3: How can I achieve a monolayer of CPTES?
A3: Achieving a monolayer requires precise control over the silanization process to favor surface reaction over self-polymerization. Key strategies include:
-
Low Silane Concentration: Use a very dilute solution (e.g., 0.01-1% v/v) to minimize the presence of excess silane that can lead to multilayer formation.[1]
-
Controlled Water Content: The presence of a minimal amount of water is necessary for hydrolysis, but an excess will promote self-condensation. Using anhydrous solvents is a common practice.
-
Short Reaction Time: Limit the deposition time to allow for surface coverage without significant multilayer buildup.[1]
-
Vapor-Phase Deposition: Chemical Vapor Deposition (CVD) is often preferred for achieving high-quality monolayers as it offers better control over the reaction conditions.[8][9]
-
Thorough Rinsing: After deposition, a rigorous rinsing step helps to remove any non-covalently bonded silane molecules.[1]
Q4: My CPTES layer is too thick. How can I reduce the thickness?
A4: To reduce the thickness of your CPTES layer, you can adjust the following parameters:
-
Decrease Silane Concentration: This is the most direct way to reduce the amount of material available for deposition.[1]
-
Increase Spin Speed (for Spin Coating): Higher spin speeds result in a greater centrifugal force, which thins the liquid film more effectively before the solvent evaporates.[1][10]
-
Reduce Deposition Time: Shorter immersion or exposure times will limit the extent of silane deposition.[1]
-
Choose a Less Viscous Solvent: A lower viscosity solution will spread more easily and can result in a thinner final film.
-
Optimize Curing Temperature: While higher temperatures can lead to denser films, they can also promote further reaction. A lower curing temperature might be beneficial in some cases.[1]
Data Presentation
Table 1: Influence of Deposition Parameters on Silane Layer Thickness (General Trends)
| Parameter | Effect on Thickness | Notes |
| Silane Concentration | Increasing concentration generally increases thickness.[11][12] | For monolayers, very low concentrations are required. |
| Spin Speed (Spin Coating) | Increasing spin speed decreases thickness.[1] | The relationship is often proportional to ω^(-1/2).[10] |
| Withdrawal Speed (Dip Coating) | Slower withdrawal speeds can result in thinner coatings.[1] | Allows for more complete drainage of the solution. |
| Deposition Time | Longer times can lead to thicker layers.[1] | Particularly relevant for solution-phase deposition. |
| Curing Temperature | Higher temperatures can lead to denser, more compact films.[5] | May not directly correlate with a linear increase in thickness. |
Experimental Protocols
Protocol 1: Spin Coating Deposition of a CPTES Layer
This protocol provides a general guideline for depositing a CPTES layer using a spin coater. Optimization will be required based on the specific substrate and desired film characteristics.
-
Substrate Preparation (Hydroxylation):
-
Clean the substrate (e.g., silicon wafer, glass slide) thoroughly using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate extensively with deionized (DI) water.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon) and use it immediately.
-
-
CPTES Solution Preparation:
-
Work in a low-humidity environment (e.g., a glove box or under a dry nitrogen atmosphere).
-
Use an anhydrous solvent (e.g., toluene (B28343) or isopropanol).
-
Prepare a dilute solution of CPTES (e.g., 0.1% to 2% v/v) in the chosen solvent. Prepare the solution immediately before use to minimize hydrolysis and self-condensation.
-
-
Spin Coating Deposition:
-
Place the hydroxylated substrate on the spin coater chuck and ensure it is centered.
-
Dispense a sufficient volume of the CPTES solution to cover the substrate surface (e.g., 100-500 µL for a 1-inch substrate).
-
Initiate the spin coating program. A two-step process is often effective:
-
Spread Cycle: 500 rpm for 10 seconds to evenly distribute the solution.
-
Thinning Cycle: 3000 rpm for 30-60 seconds to achieve the desired thickness.
-
-
Carefully remove the coated substrate from the spin coater.
-
-
Rinsing:
-
Immediately after spin coating, rinse the substrate with the anhydrous solvent used for solution preparation to remove any physisorbed silane.
-
Perform a final rinse with a secondary solvent like isopropanol (B130326) or ethanol.
-
Dry the substrate under a stream of inert gas.
-
-
Curing:
-
Place the coated substrate in an oven or on a hotplate at 110-120°C for 30-60 minutes to promote covalent bond formation.[2]
-
Allow the substrate to cool to room temperature before further use.
-
Protocol 2: Chemical Vapor Deposition (CVD) of a CPTES Layer
CVD can produce highly uniform and controlled CPTES monolayers. This is a general procedure and specific parameters will depend on the CVD system.
-
Substrate Preparation:
-
Clean and hydroxylate the substrate as described in the spin coating protocol.
-
Place the substrate in the CVD reaction chamber.
-
-
System Purge and Dehydration:
-
Purge the chamber with an inert gas (e.g., nitrogen) to remove ambient air and moisture.
-
A dehydration step, often involving heating the substrate under vacuum or in a dry nitrogen flow, is typically performed to remove adsorbed water from the substrate surface.[13]
-
-
CPTES Deposition:
-
Post-Deposition Purge:
-
After the deposition time, stop the flow of CPTES vapor.
-
Purge the chamber with an inert gas to remove any remaining unreacted CPTES.[13]
-
-
Cooling:
-
Allow the substrate to cool to room temperature under an inert atmosphere before removing it from the chamber.
-
Visualizations
Caption: Experimental workflow for CPTES layer deposition.
Caption: Troubleshooting guide for non-uniform CPTES layers.
Caption: Chemical pathways in CPTES silanization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Aminopropyltriethoxysilane: deposition methods and biosensing applications_Chemicalbook [chemicalbook.com]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. lehigh.edu [lehigh.edu]
- 7. researchgate.net [researchgate.net]
- 8. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ossila.com [ossila.com]
- 11. bioforcenano.com [bioforcenano.com]
- 12. researchgate.net [researchgate.net]
- 13. primetech-analytical.co.il [primetech-analytical.co.il]
Technical Support Center: 3-Cyanopropyltriethoxysilane (CPTES) in Sol-Gel Processes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the side reactions of 3-Cyanopropyltriethoxysilane (CPTES) during sol-gel processes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of CPTES in sol-gel synthesis.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) | Analytical Verification |
| Unexpectedly fast or slow gelation time. | 1. Incorrect pH: The hydrolysis and condensation rates of the ethoxy groups are highly pH-dependent.[1] 2. Water-to-silane ratio (r-value) is off: Insufficient water leads to incomplete hydrolysis, while excess water can dilute reactants and alter reaction kinetics.[2] 3. Catalyst concentration: The type and concentration of the acid or base catalyst significantly impact reaction rates.[3] | 1. Carefully control the pH of the sol. Acidic conditions (pH < 4) generally lead to slower condensation and more linear polymers, while basic conditions (pH > 7) accelerate condensation, leading to more branched, particulate gels.[1] 2. Adjust the water-to-silane molar ratio. A stoichiometric ratio for complete hydrolysis is 3:1, but this can be varied to control the final material properties.[2] 3. Titrate the catalyst concentration to achieve the desired gelation time. | Monitor gelation time visually. Use dynamic light scattering (DLS) to track particle size evolution in the sol. |
| Formation of a white precipitate or cloudy sol instead of a clear gel. | 1. Phase separation: The growing polysilsesquioxane network may become insoluble in the solvent system before a monolithic gel can form.[2] 2. Uncontrolled condensation: Rapid, localized condensation can lead to the formation of large, light-scattering particles rather than a continuous gel network. This is more common under basic conditions. | 1. Use a co-solvent (e.g., ethanol (B145695), isopropanol) to ensure all components remain in a single phase. 2. For basic catalysis, add the catalyst slowly and with vigorous stirring to ensure homogeneity. Consider a two-step acid-base catalysis where initial hydrolysis occurs under acidic conditions, followed by base addition to promote controlled condensation.[4] | Visually inspect the sol for turbidity. Use Scanning Electron Microscopy (SEM) on the dried material to observe the morphology (particulate vs. continuous network). |
| Final material lacks the expected cyano functionality. | 1. Hydrolysis of the cyano group: The nitrile (-C≡N) group can hydrolyze to an amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under acidic or basic conditions, especially with prolonged reaction times or high temperatures.[5] 2. Reaction with catalyst/solvent: In specific cases, such as high concentrations of hydrochloric acid, the cyano group can be displaced. For instance, it has been observed to be replaced by a chloro group (-Cl).[3] | 1. Minimize reaction time and temperature: Use the mildest conditions that still allow for gelation. 2. Control pH: Hydrolysis of the cyano group is slowest near neutral pH. If acidic or basic conditions are required for the sol-gel reaction, consider quenching the reaction or neutralizing the pH after gelation. 3. Avoid aggressive reagents: Be mindful of the reactivity of all components in the sol. If using HCl, be aware of the potential for cyano group displacement.[3] | Use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the C≡N stretching vibration (~2245 cm⁻¹). A decrease in this peak's intensity, along with the appearance of peaks for amide (C=O stretch around 1650-1690 cm⁻¹) or carboxylic acid (C=O stretch around 1700-1730 cm⁻¹), indicates hydrolysis.[1][6] Use ¹³C NMR to detect changes in the chemical shift of the carbon in the cyano group and the appearance of new signals corresponding to amide or carboxyl carbons.[7] |
| Poor mechanical properties of the final gel (e.g., brittle, cracks upon drying). | 1. Incomplete condensation: Insufficient cross-linking leads to a weak network. 2. High stress during drying: Capillary forces during solvent evaporation can cause the gel network to collapse and crack. | 1. Allow for a sufficient aging period after gelation to promote further cross-linking. 2. Employ drying techniques that minimize stress, such as supercritical drying or the use of drying control chemical additives (DCCAs). | Characterize the degree of condensation using Solid-State ²⁹Si NMR. T², and T³ silicon environments indicate the extent of cross-linking.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound (CPTES) in a sol-gel process?
A1: The primary reactions of CPTES are the hydrolysis of its triethoxy (-OCH₂CH₃) groups to form silanol (B1196071) groups (-Si-OH), followed by the condensation of these silanol groups with each other or with other hydrolyzed silane (B1218182) molecules to form a siloxane (-Si-O-Si-) network. These reactions are the basis of the sol-gel process.
Q2: What is the main side reaction concerning the cyanopropyl group?
A2: The most common side reaction of the cyanopropyl group is its hydrolysis. Under acidic or basic conditions, the nitrile group (-C≡N) can hydrolyze first to an amide group (-CONH₂) and then further to a carboxylic acid group (-COOH).[5] This transformation alters the functionality of the final material.
Q3: How does pH affect the stability of the cyano group?
A3: The stability of the cyano group is pH-dependent. Both strong acidic (pH < 2) and strong basic (pH > 10) conditions, especially when combined with heat, can promote its hydrolysis.[4] The rate of hydrolysis is generally minimized in the neutral pH range.
Q4: Can I use any acid or base as a catalyst?
A4: While many acids and bases can catalyze the sol-gel reaction, their specific nature can influence side reactions. For example, using hydrochloric acid (HCl) as a catalyst has been shown in some cases to lead to the replacement of the cyano group with a chloro group.[3] It is crucial to consider the potential reactivity of the catalyst with the functional group of the organosilane.
Q5: How can I confirm that the cyano group has remained intact in my final material?
A5: The most direct method is FTIR spectroscopy. A sharp peak around 2245 cm⁻¹ is characteristic of the C≡N stretching vibration. The persistence of this peak in your final product is a strong indicator that the cyano group is present.[6] Solid-state ¹³C NMR spectroscopy can also be used to identify the carbon atom of the cyano group.[7]
Q6: My experiment resulted in an insoluble oil or resin instead of a gel. What went wrong?
A6: This is likely due to phase separation, where the growing oligomeric silsesquioxanes become insoluble in the reaction medium before a continuous gel network can form.[2] This can be caused by a non-optimal solvent system or a high concentration of the silane precursor. Using a co-solvent that can dissolve both the reactants and the growing polymer network can help prevent this issue.
Quantitative Data Summary
The following table summarizes key quantitative data related to the kinetics of CPTES hydrolysis.
| Parameter | Condition | Value | Significance | Reference |
| Activation Energy of CPTES Hydrolysis | Alkaline Medium | 20 kJ mol⁻¹ | Lower activation energy indicates a faster hydrolysis rate of the ethoxy groups under basic conditions. | [3] |
| Activation Energy of CPTES Hydrolysis | Acidic Medium | 58 kJ mol⁻¹ | Higher activation energy suggests a slower hydrolysis rate of the ethoxy groups under acidic conditions compared to alkaline conditions. | [3] |
| Activation Energy of Ethanol Production | Dependent on catalyst type and concentration | 22 to 55 kJ mol⁻¹ | This range reflects the significant influence of the catalyst on the overall reaction kinetics. | [3] |
| Reaction Enthalpy | Acidic Medium | Endothermic | The reaction consumes heat in an acidic environment. | [3] |
| Reaction Enthalpy | Alkaline Medium | Exothermic | The reaction releases heat in an alkaline environment, which can accelerate further reactions if not controlled. | [3] |
Experimental Protocols
Protocol 1: General Sol-Gel Synthesis with CPTES while Minimizing Cyano Group Hydrolysis
-
Preparation of the Sol: In a clean, dry reaction vessel, combine this compound (CPTES) and a co-solvent (e.g., ethanol or isopropanol) in the desired molar ratio. Stir the mixture magnetically.
-
Hydrolysis: Prepare a separate solution of deionized water and the chosen catalyst (e.g., a dilute solution of acetic acid for mild acidic conditions, or ammonia (B1221849) for basic conditions). Add this solution dropwise to the CPTES solution while stirring vigorously. The molar ratio of water to CPTES should be carefully controlled (a typical starting point is 1.5 to 4).
-
Gelation: Continue stirring at room temperature. The time to gelation will depend on the specific conditions (pH, catalyst concentration, temperature). Monitor the viscosity of the sol until it ceases to flow.
-
Aging: Once the gel has formed, seal the container to prevent solvent evaporation and let it age for a period (e.g., 24-48 hours) at room temperature. This allows for further condensation and strengthening of the siloxane network.
-
Drying: Dry the gel using an appropriate method. For applications where preserving the porous structure is critical, supercritical drying is recommended. For less stringent requirements, oven drying at a controlled, moderate temperature (e.g., 60°C) can be used.
Protocol 2: Monitoring Cyano Group Stability using FTIR Spectroscopy
-
Sample Preparation: At various time points during the sol-gel process (e.g., after initial mixing, after catalyst addition, during gelation, and after aging), withdraw a small aliquot of the sol or a small piece of the gel.
-
FTIR Analysis:
-
For liquid sols, a drop can be cast onto a KBr pellet and the solvent allowed to evaporate partially.
-
For solid gels, the sample can be ground into a fine powder and mixed with KBr to form a pellet.
-
-
Spectral Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation:
-
Identify the characteristic peak for the C≡N stretch at approximately 2245 cm⁻¹.
-
Monitor the intensity of this peak over time. A significant decrease suggests the reaction of the cyano group.
-
Look for the appearance of new peaks in the carbonyl region:
-
Amide C=O stretch: ~1650-1690 cm⁻¹
-
Carboxylic acid C=O stretch: ~1700-1730 cm⁻¹
-
-
The presence of these new peaks confirms the hydrolysis of the cyano group.
-
Visualizations
CPTES Reaction Pathways in Sol-Gel Processes
Caption: Reaction pathways of CPTES in sol-gel processes.
Troubleshooting Workflow for CPTES Sol-Gel Synthesis
Caption: Troubleshooting workflow for CPTES sol-gel issues.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. A statistical design approach to the sol–gel synthesis of (amino)organosilane hybrid nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Long-Term Stability of 3-Cyanopropyltriethoxysilane (CPTES) Modified Surfaces
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of surfaces modified with 3-Cyanopropyltriethoxysilane (CPTES).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the long-term stability of a CPTES-modified surface?
A1: The long-term stability of a CPTES-modified surface is a multifactorial issue. The key factors include:
-
Environmental Conditions: High humidity, elevated temperatures, and exposure to certain solvents can accelerate the degradation of the silane (B1218182) layer.
-
pH of the Environment: The siloxane bonds (Si-O-Si) that anchor the CPTES to the surface are susceptible to hydrolysis, particularly under acidic (pH < 3) and alkaline (pH > 8) conditions. Basic conditions are generally more detrimental than acidic ones.[1]
-
Quality of the Initial Silanization: The density, uniformity, and degree of cross-linking of the initial CPTES layer are critical. A well-formed, dense monolayer or a highly cross-linked multilayer will exhibit greater stability.
-
Substrate Cleanliness and Pre-treatment: Inadequate cleaning and activation of the substrate can lead to poor initial bonding and subsequent delamination of the CPTES layer.
-
Alkyl Chain Length: While CPTES has a propyl chain, it is a general principle that longer alkyl chains can offer more protection to the underlying siloxane bonds from hydrolysis, thus enhancing stability.[2]
Q2: How does a CPTES-modified surface typically degrade over time?
A2: The primary degradation mechanism for CPTES-modified surfaces is the hydrolysis of the siloxane (Si-O-Si) bonds at the substrate-silane interface and between adjacent silane molecules. This process is catalyzed by water and can be accelerated by acidic or basic conditions. The degradation can manifest as a loss of surface hydrophobicity (if the underlying substrate is hydrophilic), a decrease in the thickness of the silane layer, and the appearance of surface defects.
Q3: What is the expected thermal stability of a CPTES-modified surface?
A3: Organosilane layers on silica (B1680970) surfaces are generally thermally stable. While specific data for CPTES is limited, analogous organosilane monolayers can be stable up to several hundred degrees Celsius. The degradation at elevated temperatures typically involves the decomposition of the organic functional group (the cyanopropyl chain) before the siloxane network itself breaks down.
Q4: Can the cyano group of CPTES react or degrade under certain conditions?
A4: Yes, the cyano (-C≡N) group can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which can convert it to a carboxylic acid or amide. This would alter the chemical functionality of the surface.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with CPTES-modified surfaces.
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of surface functionality (e.g., decreased hydrophobicity, loss of attached biomolecules) | 1. Incomplete initial silanization: The CPTES layer is not dense or well-bonded. 2. Hydrolytic instability: The modified surface is exposed to harsh aqueous environments (high/low pH, high temperature). 3. Poor substrate preparation: Residual contaminants on the surface prevent strong covalent bonding. | 1. Optimize silanization protocol: Ensure anhydrous conditions during silanization, use fresh CPTES, and consider a post-silanization curing step (e.g., baking at 110-120°C) to promote cross-linking. 2. Control the environment: If possible, use buffered solutions with a neutral pH for storage and experiments. Minimize exposure to high temperatures. 3. Implement a rigorous cleaning procedure: Use methods like piranha solution or oxygen plasma to ensure a clean, hydroxylated surface before silanization. |
| Inconsistent results across different batches or samples | 1. Variability in surface pre-treatment: The cleaning and activation steps are not standardized. 2. Inconsistent silanization conditions: Variations in reaction time, temperature, CPTES concentration, or humidity. 3. Degradation of CPTES stock solution: The CPTES may have hydrolyzed due to moisture contamination. | 1. Standardize all pre-treatment steps: Document and adhere to a strict protocol for substrate cleaning. 2. Control the reaction environment: Perform silanization in a controlled environment (e.g., a glove box with controlled humidity). Use consistent parameters for all samples. 3. Use fresh CPTES: Aliquot and store CPTES under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. |
| Evidence of surface cracking or delamination after aging | 1. Formation of a thick, brittle multilayer: High concentrations of CPTES and water can lead to excessive polymerization and a stressed film. 2. Solvent-induced stress: The surface may be incompatible with certain organic solvents used in subsequent steps. | 1. Optimize CPTES concentration: Use a lower concentration of CPTES (e.g., 1-2% v/v) to favor monolayer formation. 2. Check solvent compatibility: Before exposing the modified surface to new solvents, test a small area for any signs of swelling, cracking, or delamination. |
Quantitative Data Summary
| Condition | Parameter | Expected Change Over Time (Illustrative) | Primary Degradation Mechanism |
| Storage in DI Water (pH 7, 25°C) | Water Contact Angle | Gradual decrease | Slow hydrolysis of siloxane bonds |
| Film Thickness | Slight decrease over several weeks | Leaching of loosely bound silanes | |
| Storage in Acidic Buffer (pH 3, 25°C) | Water Contact Angle | Moderate to rapid decrease | Acid-catalyzed hydrolysis of siloxane bonds |
| Film Thickness | Significant decrease | Accelerated degradation and removal of the silane layer | |
| Storage in Basic Buffer (pH 10, 25°C) | Water Contact Angle | Rapid decrease | Base-catalyzed hydrolysis of siloxane bonds (more aggressive than acid) |
| Film Thickness | Rapid and significant decrease | Aggressive degradation and removal of the silane layer | |
| Thermal Aging (in air, 150°C) | Surface Composition (XPS) | Potential decrease in nitrogen signal | Thermal decomposition of the cyanopropyl group |
| Film Thickness | Generally stable, may show slight decrease due to desorption of unbound molecules | - |
Experimental Protocols
Protocol 1: CPTES Surface Modification of Glass Substrates
This protocol describes a method for creating a CPTES layer on glass slides.
Materials:
-
Glass microscope slides
-
This compound (CPTES)
-
Anhydrous Toluene (B28343)
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - CAUTION: Extremely corrosive and reactive.
-
Nitrogen gas
-
Oven
Procedure:
-
Cleaning and Activation:
-
Sonciate the glass slides in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Immerse the slides in freshly prepared Piranha solution for 30 minutes in a fume hood.
-
Rinse copiously with DI water and dry under a stream of nitrogen.
-
Bake the slides at 120°C for 30 minutes to ensure a dry, hydroxylated surface.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of CPTES in anhydrous toluene in a sealed container under a nitrogen atmosphere.
-
Immerse the cleaned and dried slides in the CPTES solution for 2 hours at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the slides from the CPTES solution and rinse with fresh anhydrous toluene to remove excess silane.
-
Sonciate the slides in fresh toluene for 5 minutes to remove physisorbed molecules.
-
Rinse with isopropanol and dry under a stream of nitrogen.
-
Cure the slides in an oven at 110°C for 1 hour to promote covalent bonding and cross-linking.
-
Protocol 2: Accelerated Hydrolytic Stability Testing
This protocol outlines a method to assess the long-term stability of CPTES-modified surfaces.
Materials:
-
CPTES-modified substrates
-
Buffered solutions (e.g., pH 3, 7, and 10)
-
Deionized (DI) water
-
Oven or incubator
-
Contact angle goniometer
-
X-ray Photoelectron Spectrometer (XPS)
Procedure:
-
Initial Characterization:
-
Measure the initial water contact angle of the freshly prepared CPTES-modified surfaces.
-
Acquire an initial XPS spectrum to determine the surface elemental composition (C, N, Si, O).
-
-
Accelerated Aging:
-
Immerse the samples in the different buffered solutions at a controlled temperature (e.g., 40°C or 60°C).
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove a set of samples from each solution.
-
-
Post-Aging Analysis:
-
Rinse the aged samples thoroughly with DI water and dry with nitrogen.
-
Measure the water contact angle to assess changes in surface properties.
-
Acquire a new XPS spectrum to quantify the change in the N/Si or C/Si atomic ratios, which indicates the loss of the CPTES layer.
-
Visualizations
Caption: Experimental workflow for CPTES surface modification.
Caption: Troubleshooting logic for inconsistent CPTES modification.
References
Troubleshooting incomplete silanization with 3-Cyanopropyltriethoxysilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyanopropyltriethoxysilane (CTES) for surface modification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of silanization with this compound (CTES)?
A1: Silanization with CTES is a multi-step process involving the hydrolysis of the ethoxy groups in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with hydroxyl groups (-OH) on the substrate surface (e.g., glass, silica) to form stable siloxane bonds (Si-O-Substrate). Additionally, the silanol groups can self-condense with other CTES molecules to form a cross-linked polysiloxane network on the surface.
Q2: How can I verify that the silanization with CTES was successful?
A2: Several surface analysis techniques can confirm a successful silanization:
-
Contact Angle Goniometry: A significant increase in the water contact angle compared to the clean substrate indicates a change in surface energy and successful modification.[1][2][3][4][5]
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides the elemental composition of the surface. The presence of nitrogen (from the cyano group) and an increased silicon signal confirms the presence of the CTES layer.[6][7][8][9][10]
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): Can detect the characteristic vibrational bands of the cyanopropyl group and the siloxane network.
Q3: What are the key factors influencing the quality of the CTES layer?
A3: The success of the silanization process is highly dependent on several experimental parameters, including the cleanliness of the substrate, the concentration of the silane (B1218182) solution, the amount of water present for hydrolysis, the reaction time and temperature, the type of solvent used, and the final curing step.[11][12][13][14]
Q4: Can I perform the silanization in an aqueous solution?
A4: While water is necessary for the hydrolysis of CTES, performing the reaction in a purely aqueous solution can lead to rapid self-condensation and aggregation of the silane in the bulk solution before it can bind to the surface.[15][16] It is generally recommended to use an anhydrous organic solvent and to control the amount of water present.
Troubleshooting Incomplete Silanization
This guide addresses common issues encountered during the silanization process with this compound.
Problem 1: Non-uniform or patchy coating
Possible Causes:
-
Inadequate Substrate Preparation: The presence of organic residues, dust, or other contaminants on the substrate surface can mask the hydroxyl groups, preventing the silane from binding uniformly.[11]
-
Improper Silane Concentration: A concentration that is too low may not provide enough molecules to cover the entire surface. Conversely, a high concentration can lead to the formation of aggregates and a non-uniform, thick layer.[11]
-
Insufficient Hydrolysis: Lack of a controlled amount of water in the silanization solution can lead to incomplete hydrolysis of the ethoxy groups, resulting in poor surface coverage.[15][16]
-
Environmental Factors: High humidity can cause premature hydrolysis and self-condensation of the silane in the solution before it has a chance to bind to the surface.[11]
Solutions:
-
Optimize Surface Cleaning: Implement a rigorous cleaning protocol for your substrate. For glass or silicon surfaces, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment can be effective in generating a high density of surface hydroxyl groups.[11]
-
Optimize Silane Concentration: Empirically determine the optimal silane concentration for your specific application. A common starting range is 1-5% (v/v) in a suitable solvent.
-
Control Hydrolysis Conditions: When using a non-aqueous solvent, ensure a controlled amount of water is present to facilitate hydrolysis. The pH of the solution can also influence the rate of hydrolysis and condensation.[15][17][18]
-
Control the Environment: Whenever possible, perform the silanization in a controlled environment with moderate humidity or in a dry box.[19]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete silanization.
Problem 2: Poor adhesion of subsequent layers to the silanized surface
Possible Causes:
-
Thick, Disorganized Silane Layer: If the silanization results in a thick, cross-linked polymer layer, the cyanopropyl functional groups may be buried within the layer and not accessible for subsequent reactions.
-
Incomplete Curing: A post-silanization curing step is often necessary to drive the condensation reaction to completion and remove volatile byproducts like ethanol (B145695) and water. Insufficient curing can result in a less stable and reactive surface.[11]
-
Contamination after Silanization: The silanized surface can become contaminated if not handled and stored properly.
Solutions:
-
Optimize Silane Layer Thickness: Aim for a monolayer or a very thin, uniform layer of the silane to ensure that the cyanopropyl groups are oriented away from the surface and are accessible. This can often be achieved by using a lower silane concentration and shorter reaction times.
-
Implement a Curing Step: After the silanization reaction and rinsing, cure the substrate at an elevated temperature (e.g., 100-120 °C) for a defined period (e.g., 30-60 minutes) to stabilize the silane layer.[11]
-
Proper Handling and Storage: After silanization and curing, store the substrates in a clean, dry environment, such as a desiccator, to prevent contamination.
Quantitative Data Summary
The following tables provide a summary of key quantitative data relevant to the silanization process.
Table 1: Kinetic Data for CTES Hydrolysis
| Medium | Activation Energy (kJ/mol) | Reaction Characteristics |
| Acidic | 58 | Endothermic, spontaneous at high temperatures.[15] |
| Alkaline | 20 | Exothermic, dependent on catalyst concentration.[15] |
Table 2: General Parameters for Solution-Phase Silanization
| Parameter | Typical Range/Conditions | Effect on Silanization |
| CTES Concentration | 1-5% (v/v) in a suitable solvent | Affects the thickness and uniformity of the silane layer. Low concentrations favor monolayer formation, while high concentrations can lead to multilayer deposition and aggregation.[11] |
| Solvent | Anhydrous toluene (B28343), ethanol, or acetone | The choice of solvent influences the hydrolysis of CTES and the solubility of the silane. Anhydrous solvents with trace amounts of water are often used to control the hydrolysis rate.[19][20] |
| Reaction Time | 30 minutes to several hours | Determines the extent of silanization. Insufficient time may result in incomplete surface coverage, while excessive time can promote multilayer formation.[11] |
| Reaction Temperature | Room temperature to 75 °C | Affects the rate of both hydrolysis and condensation reactions. Higher temperatures generally accelerate the reaction rates.[13][14] |
| Curing Temperature | 100-120 °C | Promotes the formation of a stable, cross-linked siloxane layer and removes byproducts.[11] |
| Curing Time | 30-60 minutes | Ensures complete cross-linking and stabilization of the silane layer.[11] |
Experimental Protocols
The following are generalized protocols for the silanization of a silica-based substrate (e.g., glass or silicon wafer) with this compound. These should be optimized for your specific application.
Protocol 1: Solution-Phase Silanization
-
Substrate Cleaning:
-
Clean the substrate ultrasonically in a detergent solution for 15 minutes, followed by thorough rinsing with deionized water.
-
Further clean the substrate by immersing it in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate extensively with deionized water.
-
Dry the substrate under a stream of high-purity nitrogen gas and then bake in an oven at 120 °C for at least 30 minutes to remove any adsorbed water.[11]
-
-
Silane Solution Preparation:
-
In a clean, dry glass container inside a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
To initiate hydrolysis, add a controlled amount of water. A common starting point is to add water to a final concentration of 1-5% (v/v) relative to the silane solution.
-
-
Silanization Reaction:
-
Rinsing:
-
After the reaction, remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any excess, unbound silane.
-
Follow with a rinse in ethanol or isopropanol (B130326) and dry under a stream of nitrogen.
-
-
Curing:
-
Cure the silanized substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane layer on the surface.[11]
-
Silanization Reaction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brighton-science.com [brighton-science.com]
- 5. nanoscience.com [nanoscience.com]
- 6. mdpi.com [mdpi.com]
- 7. lehigh.edu [lehigh.edu]
- 8. researchgate.net [researchgate.net]
- 9. High-resolution X-ray photoelectron spectroscopy of mixed silane monolayers for DNA attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-hub.nrel.gov [research-hub.nrel.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 14. russoindustrial.ru [russoindustrial.ru]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel [researchportal.uc3m.es]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Achieving Monolayer Coverage with 3-Cyanopropyltriethoxysilane (CPTES)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for achieving high-quality monolayer coverage with 3-Cyanopropyltriethoxysilane (CPTES).
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound (CPTES) for monolayer formation?
The optimal concentration of CPTES can vary depending on the solvent, substrate, and deposition method (solution-phase or vapor-phase). For solution-phase deposition, a concentration in the range of 1-5% (v/v) in an anhydrous solvent like toluene (B28343) or ethanol (B145695) is a common starting point. A lower concentration may result in incomplete coverage, while a higher concentration can lead to the formation of multilayers and aggregates.[1] It is recommended to perform a concentration series to determine the optimal condition for your specific system.
Q2: How critical is the water content in the reaction for achieving a CPTES monolayer?
The presence of a controlled amount of water is crucial for the hydrolysis of the ethoxy groups on the CPTES molecule to form reactive silanol (B1196071) groups.[2] These silanol groups then condense with the hydroxyl groups on the substrate surface. However, excessive water in the solvent or on the substrate can lead to premature polymerization of CPTES in solution, resulting in aggregates and a non-uniform coating.[1] Conversely, completely anhydrous conditions may lead to incomplete hydrolysis and sub-monolayer coverage.[1] For solution-phase deposition, using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to control the water content.
Q3: My CPTES-coated surface shows a patchy or uneven appearance. What are the possible causes?
A non-uniform CPTES coating can be attributed to several factors:
-
Inadequate Substrate Cleaning: The most common cause is incomplete removal of organic contaminants or particulate matter from the substrate surface. This prevents the uniform formation of a hydroxylated surface necessary for CPTES binding.[3]
-
Insufficient Surface Hydroxylation: The substrate must have a sufficient density of hydroxyl (-OH) groups for the CPTES to attach covalently.
-
Inconsistent Application: Uneven application of the CPTES solution or inconsistent exposure in vapor-phase deposition can lead to patchiness.
-
Polymerization in Solution: As mentioned in Q2, excess moisture can cause CPTES to polymerize before it reaches the surface.
Q4: The CPTES layer on my substrate appears to have poor adhesion and delaminates easily. What could be the reason?
Poor adhesion is often a result of a weak covalent linkage between the CPTES and the substrate. Potential causes include:
-
Insufficient Surface Activation: A low density of surface hydroxyl groups will result in fewer covalent bonds.[1]
-
Interfacial Water Layer: A layer of water molecules on the substrate can interfere with the covalent bonding of CPTES. Thorough drying of the substrate before silanization is critical.
-
Incomplete Curing: After deposition, a curing step (baking) is often necessary to promote the formation of stable siloxane bonds. Incomplete curing can lead to a less robust monolayer.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Water Contact Angle on "Cleaned" Substrate | Incomplete removal of organic contaminants. | Use a more aggressive cleaning method such as Piranha solution or RCA SC-1 clean. Ensure thorough rinsing with high-purity deionized water. |
| Hazy or Visibly Contaminated Surface After Deposition | Polymerization of CPTES in solution due to excess moisture. | Use anhydrous solvents and perform the deposition under an inert atmosphere. Ensure the substrate is completely dry before introducing the CPTES. |
| Inconsistent Results Between Batches | Variation in humidity, temperature, or reagent purity. | Standardize the entire procedure, including substrate cleaning, deposition time, temperature, and humidity control. Use fresh, high-purity CPTES and solvents for each experiment. |
| Thick, Uneven Coating (Multilayer Formation) | CPTES concentration is too high or deposition time is too long. | Reduce the CPTES concentration and/or the deposition time. Optimize these parameters by performing a systematic study. |
| Low Density of Cyano Functional Groups on the Surface | Incomplete monolayer formation or steric hindrance. | Increase CPTES concentration or deposition time. Consider a different solvent system. For vapor-phase deposition, increasing the temperature might be beneficial. |
Experimental Protocols
Protocol 1: Substrate Cleaning and Hydroxylation
A pristine and well-hydroxylated surface is paramount for achieving a uniform CPTES monolayer.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Detergent solution (e.g., 2% Hellmanex)
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen or Argon gas (high purity)
-
Sonicator
-
Oven
Procedure:
-
Initial Cleaning: Sonicate the substrates in a detergent solution for 15 minutes, followed by sonication in DI water, acetone, and finally ethanol, each for 10 minutes.
-
Drying: Dry the substrates under a stream of high-purity nitrogen or argon gas.
-
Surface Hydroxylation (Piranha Etching):
-
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
Immerse the dried substrates in freshly prepared Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse them copiously with DI water.
-
-
Final Drying: Dry the hydroxylated substrates under a stream of nitrogen or argon and then bake in an oven at 110-120°C for at least 30 minutes to remove any residual water.
-
Storage: Use the cleaned substrates immediately for silanization. If storage is necessary, keep them in a desiccator.
Protocol 2: Solution-Phase Deposition of CPTES Monolayer
Materials:
-
Cleaned and hydroxylated substrates
-
This compound (CPTES)
-
Anhydrous Toluene (or other suitable anhydrous solvent)
-
Reaction vessel (e.g., glass staining jar with a lid)
-
Nitrogen or Argon gas
-
Sonicator
-
Oven
Procedure:
-
Prepare CPTES Solution: In a clean, dry reaction vessel under an inert atmosphere, prepare a 1% (v/v) solution of CPTES in anhydrous toluene.
-
Immersion: Immerse the cleaned and dried substrates into the CPTES solution.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere. Gentle agitation can be beneficial.
-
Rinsing: After the reaction, remove the substrates and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane. Sonicate briefly (1-2 minutes) in fresh toluene to further remove unbound molecules.
-
Curing: Dry the substrates under a stream of nitrogen or argon and then cure them in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.
-
Final Rinse: After curing, a final rinse with toluene and ethanol followed by drying with nitrogen can help remove any remaining unbound silane.
Protocol 3: Vapor-Phase Deposition of CPTES Monolayer
Vapor-phase deposition can offer better control over monolayer formation and reduce the risk of aggregation.[4][5]
Materials:
-
Cleaned and hydroxylated substrates
-
This compound (CPTES)
-
Vacuum desiccator or a dedicated vapor deposition chamber
-
Small vial for CPTES
-
Vacuum pump
-
Oven
Procedure:
-
Setup: Place the cleaned and dried substrates in a vacuum desiccator or deposition chamber. Place a small, open vial containing a few drops of CPTES in the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuation: Evacuate the chamber to a low pressure (e.g., <1 Torr) to remove air and moisture.
-
Deposition: Isolate the chamber from the vacuum pump. The CPTES will vaporize and deposit on the substrate surface. The deposition can be carried out at room temperature for several hours (e.g., 12-24 hours) or at an elevated temperature (e.g., 70-90°C) for a shorter duration (e.g., 2-4 hours) to increase the vapor pressure of the silane.[4]
-
Rinsing and Curing: After deposition, vent the chamber with an inert gas. Remove the substrates and rinse them with an appropriate solvent (e.g., toluene or ethanol) to remove physisorbed molecules. Cure the substrates in an oven at 110-120°C for 30-60 minutes.
Quantitative Data Summary
The following tables provide typical expected values for CPTES monolayers. Note that these values can vary significantly based on the substrate, cleaning procedure, and deposition parameters.
Table 1: Typical Deposition Parameters for CPTES Monolayer Formation
| Parameter | Solution-Phase Deposition | Vapor-Phase Deposition |
| CPTES Concentration | 1-5% (v/v) in anhydrous solvent | N/A (controlled by vapor pressure) |
| Solvent | Anhydrous Toluene, Ethanol | N/A |
| Deposition Time | 2-12 hours | 2-24 hours |
| Temperature | Room Temperature | Room Temperature to 90°C |
| Curing Temperature | 110-120°C | 110-120°C |
| Curing Time | 30-60 minutes | 30-60 minutes |
Table 2: Expected Characterization Data for a CPTES Monolayer
| Characterization Technique | Expected Value/Observation |
| Water Contact Angle | 60° - 70° (on a smooth silicon substrate) |
| Monolayer Thickness (Ellipsometry) | 0.7 - 1.5 nm |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of Si 2p, C 1s, N 1s, and O 1s peaks. The N 1s peak confirms the presence of the cyanopropyl group. |
Visualizations
Caption: Workflow for CPTES monolayer deposition.
Caption: Troubleshooting logic for patchy CPTES coating.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Characterization of 3-Cyanopropyltriethoxysilane Modified Surfaces: A Comparative Guide Using X-ray Photoelectron Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with organosilanes is a cornerstone of modern materials science, enabling the precise tailoring of surface properties for a vast array of applications, from biocompatible coatings on medical implants to the immobilization of biomolecules in biosensors. Among the diverse family of silanes, 3-Cyanopropyltriethoxysilane (CPTES) offers a unique combination of a reactive nitrile group and robust surface anchoring capabilities. This guide provides a comprehensive comparison of CPTES-modified surfaces with common alternative silanes, focusing on their characterization by X-ray Photoelectron Spectroscopy (XPS), a powerful surface-sensitive technique that provides detailed chemical information.
Comparative Analysis of Silane-Modified Surfaces
The choice of silane (B1218182) for a specific application depends on the desired surface functionality, stability, and the subsequent molecular interactions. This section compares the XPS characteristics of surfaces modified with CPTES against those functionalized with (3-Aminopropyl)triethoxysilane (APTES), a widely used aminosilane, on a titanium alloy substrate.
| Element | Untreated Ti Alloy (Atomic %) | CPTES Modified (Atomic %) | APTES Modified (Atomic %) |
| C 1s | 25.0 | 35.0 | 45.0 |
| N 1s | 1.0 | 4.0 | 10.0 |
| O 1s | 40.0 | 35.0 | 25.0 |
| Si 2p | - | 5.0 | 9.0 |
| Ti 2p | 34.0 | 21.0 | 11.0 |
Table 1: Elemental Composition of Untreated and Silane-Modified Titanium Alloy Surfaces Determined by XPS Survey Scans. This data highlights the successful deposition of both CPTES and APTES, as evidenced by the appearance of Si 2p and the increase in N 1s signals. Notably, under the specific experimental conditions of this study, APTES modification resulted in a higher surface concentration of both silicon and nitrogen compared to CPTES.[1]
High-Resolution XPS Analysis: A Deeper Look into Surface Chemistry
High-resolution XPS spectra provide detailed insights into the chemical bonding environment of each element on the surface. Deconvolution of these spectra allows for the identification and quantification of different chemical species.
This compound (CPTES)
-
C 1s: The C 1s spectrum of a CPTES-modified surface is expected to be complex, with contributions from the propyl chain (C-C, C-H) at approximately 284.8 eV, the carbon adjacent to the silicon (C-Si) at a slightly lower binding energy, and the carbon of the nitrile group (C≡N) at a higher binding energy, typically around 286-287 eV.
-
N 1s: The defining feature of a CPTES-modified surface is the N 1s peak corresponding to the nitrile group (-C≡N). The binding energy for this nitrogen is expected to be in the range of 399-400 eV.
-
Si 2p: The Si 2p spectrum will show a peak corresponding to the Si-O-Substrate bond and Si-O-Si bonds within the silane layer, typically in the range of 102-104 eV.
-
O 1s: The O 1s spectrum will be dominated by the underlying silicon oxide from the substrate (Si-O-Si) at approximately 532.5 eV and will also contain contributions from Si-O-C bonds from the ethoxy groups of the silane.
(3-Aminopropyl)triethoxysilane (APTES)
APTES is a widely studied silane, and extensive XPS data is available. The following table summarizes typical high-resolution XPS data for an APTES-modified silicon surface.
| Element | Chemical State | Binding Energy (eV) | Atomic Concentration (%) |
| C 1s | C-C, C-H | 284.8 | 15.2 |
| C-N | 286.3 | 5.1 | |
| N 1s | -NH2 | 399.2 | 5.3 |
| -NH3+ (protonated) | 400.9 | - | |
| Si 2p | Si-O (from APTES) | 102.1 | 12.5 |
| Si-O2 (from substrate) | 103.3 | - | |
| O 1s | Si-O-Si (from substrate) | 532.5 | 45.8 |
| Si-O-C (from APTES) | 533.2 | - |
Table 2: High-Resolution XPS Data for an APTES-Modified Silicon Surface. The deconvolution of the C 1s peak clearly distinguishes between the aliphatic carbons of the propyl chain and the carbon bonded to the amine group. The N 1s spectrum often shows two components, corresponding to the free amine and protonated amine groups.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for achieving consistent and reliable surface modifications.
Protocol 1: Surface Modification of Silicon Wafer with this compound (Vapor Phase Deposition)
This protocol is adapted from established procedures for vapor phase silanization.
-
Substrate Cleaning:
-
Clean silicon wafers by sonication in acetone, followed by isopropanol, and finally deionized (DI) water (10 minutes each).
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Activate the surface by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes to generate hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
-
Rinse the wafers thoroughly with DI water and dry with nitrogen.
-
-
Vapor Phase Silanization:
-
Place the cleaned and dried wafers in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small, open container with 1-2 mL of this compound inside the desiccator, ensuring it is not in direct contact with the wafers.
-
Evacuate the desiccator to a base pressure of <1 Torr.
-
Heat the desiccator to 80-100°C for 2-4 hours to allow the CPTES to vaporize and react with the wafer surfaces.
-
After the reaction, turn off the heat and allow the desiccator to cool to room temperature under vacuum.
-
Vent the desiccator with nitrogen gas.
-
-
Post-Deposition Cleaning:
-
Remove the wafers and sonicate them in anhydrous toluene (B28343) for 10 minutes to remove any physisorbed silane.
-
Rinse the wafers with fresh toluene, followed by isopropanol, and dry under a stream of nitrogen.
-
Cure the silane layer by baking the wafers in an oven at 110°C for 30 minutes.
-
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Instrumentation:
-
Perform XPS analysis using a spectrometer equipped with a monochromatic Al Kα X-ray source (1486.6 eV).
-
Maintain the analysis chamber at a pressure below 10⁻⁸ Torr.
-
-
Data Acquisition:
-
Acquire survey scans over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, N 1s, Si 2p, and O 1s regions to determine the chemical states and for quantitative analysis.
-
Use a pass energy of 100-200 eV for survey scans and 20-50 eV for high-resolution scans.
-
The takeoff angle (the angle between the sample surface and the analyzer) is typically set to 45° or 90°.[1]
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
-
Perform peak fitting and deconvolution on the high-resolution spectra using appropriate software (e.g., CasaXPS). Use Gaussian-Lorentzian peak shapes and a Shirley background subtraction.
-
Calculate atomic concentrations from the peak areas using the manufacturer-provided sensitivity factors.
-
Visualizing the Process and Principles
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the underlying principles of the analytical techniques.
Caption: Workflow for CPTES surface modification.
Caption: Principle of XPS analysis.
References
Quantifying Surface Functionalization of 3-Cyanopropyltriethoxysilane: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control and quantification of surface modification are critical for developing robust and reliable products. 3-Cyanopropyltriethoxysilane (CPTES) is a versatile organosilane coupling agent used to introduce a reactive nitrile group onto various substrates. This guide provides an objective comparison of key analytical techniques for quantifying the surface functionalization of CPTES, supported by experimental data, to facilitate the selection of the most suitable methods for your research needs.
Comparison of Analytical Techniques for CPTES Functionalization
A multi-faceted approach is often necessary for the comprehensive characterization of CPTES-modified surfaces. The choice of technique depends on the specific information required, such as elemental composition, layer thickness, surface energy, or topography.
| Technique | Information Provided | Typical Quantitative Output | Destructive? | Key Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states, and layer thickness.[1] | Atomic concentration (at%), areic density (~2-4 molecules/nm²), layer thickness (0.5-1.0 nm).[1][2][3] | No | High surface sensitivity, provides chemical bonding information.[1] The N 1s peak of the nitrile group is a key indicator.[4] | Requires high vacuum, may not provide absolute quantification without standards.[1][5] |
| Contact Angle Goniometry | Surface wettability and surface energy.[1] | Water Contact Angle (θ), Surface Energy (mN/m). | No | Rapid assessment of changes in surface energy after silanization. A high contact angle indicates a well-formed, hydrophobic silane (B1218182) layer.[1] | Indirect measurement of surface coverage; sensitive to surface contamination and roughness. |
| Ellipsometry | Film thickness and refractive index.[1][6] | Layer thickness (nm) with high precision (Ångström scale).[6][7] | No | Non-destructive and highly sensitive to ultra-thin films.[1][8][9] | Model-based technique requiring knowledge of the substrate's optical properties. The refractive index of the silane layer may need to be assumed.[1][4][7] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and coating uniformity.[4] | Root Mean Square (RMS) roughness (nm), visualization of surface features. | No | Provides three-dimensional topographical information at the nanoscale.[4] Can visualize incomplete or aggregated silane layers.[10] | Does not provide chemical information. Tip-sample interactions can potentially damage soft layers. |
| Total Reflection X-ray Fluorescence (TXRF) | Absolute elemental mass per unit area.[1][2] | Areic density (molecules/nm²), detection limits (10⁹ – 10¹² at/cm²).[1][2] | No | Provides absolute and traceable quantification, can be used to calibrate other techniques like XPS.[2][3] | Less common than XPS; requires a flat, reflective substrate. |
Performance Comparison: CPTES vs. Alternative Silanes
The selection of a silane coupling agent is dictated by the desired surface functionality and performance characteristics. Below is a comparison of CPTES with other commonly used silanes.
| Silane | Functional Group | Primary Application | Water Contact Angle (θ) | Surface Energy (mN/m) |
| This compound (CPTES) | Cyano (-CN) | Introduction of a reactive nitrile group for further chemical modification.[11] | ~70-80° | ~30-40 |
| (3-Aminopropyl)triethoxysilane (APTES) | Amino (-NH₂) | Versatile for biomolecule immobilization via amine-reactive crosslinkers.[12][13] | ~50-70°[14] | ~40-50 |
| Octadecyltrichlorosilane (OTS) | Alkyl (-C₁₈H₃₇) | Creation of hydrophobic and self-assembled monolayers.[4] | >100° | <25 |
| (3-Glycidoxypropyl)trimethoxysilane (GPTMS) | Epoxy | Immobilization of biomolecules through reaction with amine or thiol groups.[12] | ~60-70° | ~35-45 |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Thiol (-SH) | Attachment to gold surfaces and for coupling to maleimide-functionalized molecules.[12] | ~70-80° | ~30-40 |
Note: The values presented are typical ranges and can vary significantly based on the substrate, deposition method, and processing conditions.[4]
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable quantitative data.
X-ray Photoelectron Spectroscopy (XPS)
Principle: XPS analyzes the elemental composition and chemical states of a surface by irradiating it with X-rays and measuring the kinetic energy of emitted photoelectrons. The intensity of the signal is proportional to the elemental concentration.[1]
Protocol:
-
Sample Preparation: Mount the CPTES-functionalized substrate on a sample holder, ensuring the surface is clean and free of contaminants.
-
System Evacuation: Introduce the sample into the UHV analysis chamber (<10⁻⁸ mbar).
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans for C 1s, O 1s, Si 2p, and N 1s regions. The N 1s peak is characteristic of the CPTES nitrile group.[4]
-
-
Data Analysis:
-
Calculate atomic percentages from the peak areas, corrected for relative sensitivity factors.
-
The thickness of the silane layer can be estimated based on the attenuation of the substrate signal (e.g., Si 2p from a silicon substrate).
-
Contact Angle Goniometry
Principle: This technique measures the contact angle of a liquid droplet on a solid surface, which is indicative of the surface's wettability and surface energy.[1]
Protocol:
-
Sample Placement: Place the CPTES-modified substrate on the goniometer stage.
-
Droplet Deposition: Dispense a small droplet (e.g., 2-5 µL) of high-purity water onto the surface.
-
Image Capture and Analysis: Capture a high-resolution image of the droplet profile and use software to measure the contact angle at the three-phase boundary.[1] Multiple measurements across the surface are recommended to assess uniformity.
Spectroscopic Ellipsometry
Principle: Ellipsometry measures the change in the polarization state of light upon reflection from a surface. This change is related to the thickness and refractive index of thin films on the surface.[1][9]
Protocol:
-
Substrate Characterization: Measure the optical properties (n and k) of the bare substrate before functionalization.
-
Measurement of Functionalized Surface: Measure the ellipsometric angles (Ψ and Δ) over a range of wavelengths and angles of incidence.
-
Data Analysis:
-
Develop an optical model of the surface, typically consisting of the substrate and a transparent layer representing the CPTES film.
-
Assume a refractive index for the silane layer (e.g., ~1.42 for CPTES).
-
Fit the experimental data to the model to determine the thickness of the CPTES layer.[4]
-
Visualizing the Quantification Workflow
The following diagrams illustrate the logical flow of quantifying CPTES surface functionalization.
Caption: Experimental workflow for CPTES surface functionalization and quantification.
Caption: Relationship between characterization techniques and derived surface properties.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. homes.nano.aau.dk [homes.nano.aau.dk]
- 7. details | Park Systems [parksystems.com]
- 8. chem.purdue.edu [chem.purdue.edu]
- 9. tdx.cat [tdx.cat]
- 10. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-氰丙基三乙氧基硅 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Verifying 3-Cyanopropyltriethoxysilane Coatings: A Comparative Guide to Surface Analysis Techniques
For researchers, scientists, and drug development professionals, the successful application and verification of specialized coatings like 3-Cyanopropyltriethoxysilane (CPTES) are critical for a multitude of applications, from surface functionalization of biosensors to ensuring the biocompatibility of medical devices. This guide provides an objective comparison of contact angle measurement with alternative surface analysis techniques for the verification of CPTES coatings, supported by experimental data and detailed protocols.
The integrity and uniformity of a CPTES coating dictate its performance. Therefore, robust verification methods are essential to confirm the presence, quality, and chemical characteristics of the silane (B1218182) layer. This guide explores four key techniques: Contact Angle Goniometry, X-ray Photoelectron Spectroscopy (XPS), Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), and Auger Electron Spectroscopy (AES).
Comparing the Methods: A Head-to-Head Analysis
Each technique offers a unique window into the properties of the CPTES coating. The choice of method will depend on the specific information required, available resources, and the nature of the substrate.
| Parameter | Contact Angle Goniometry | X-ray Photoelectron Spectroscopy (XPS) | Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Auger Electron Spectroscopy (AES) |
| Primary Measurement | Wettability and surface energy. | Elemental composition and chemical states. | Elemental and molecular composition of the outermost surface. | Elemental composition of the near-surface region. |
| Information Provided | Hydrophobicity/hydrophilicity of the coating. | Presence of Silicon, Carbon, Nitrogen, and Oxygen; confirmation of Si-O-Si bonds and the cyanopropyl group. | Detection of specific molecular fragments of CPTES, providing direct evidence of the coating. | Elemental mapping and depth profiling of the coating. |
| Quantitative/Qualitative | Quantitative (contact angle in degrees). | Quantitative (atomic concentration %). | Primarily qualitative, can be semi-quantitative with standards.[1] | Quantitative elemental analysis. |
| Sensitivity | Highly sensitive to the outermost functional groups. | Surface sensitive (top 1-10 nm).[2][3] | Extremely surface sensitive (top 1-2 nm).[4] | High surface sensitivity (top 3-9 nm).[5] |
| Destructive? | No.[6] | Minimally destructive to non-destructive.[7] | Yes, particularly in dynamic mode for depth profiling.[8] | Yes, the electron beam can cause damage to organic layers. |
| Typical CPTES Data | Expected to increase the water contact angle on hydrophilic surfaces like glass, indicating a more hydrophobic surface. | Detection of Si 2p, C 1s, O 1s, and N 1s peaks. The N 1s peak is characteristic of the cyano group. | Detection of fragments like Si+, C3H6CN+, and other organosilane fragments. | Elemental maps showing the distribution of Si, C, and N on the surface. |
| Instrumentation Cost | Low to moderate. | High. | High. | High. |
| Ease of Use | Relatively simple and fast.[9] | Requires trained personnel and ultra-high vacuum conditions.[2] | Complex operation requiring specialized expertise and ultra-high vacuum.[8] | Requires trained operators and ultra-high vacuum. |
| Sample Requirements | Solid, relatively flat sample. | Solid, vacuum-compatible sample.[3] | Solid, vacuum-compatible sample. | Conductive or semi-conductive solid, vacuum-compatible sample. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for each of the discussed verification techniques.
Contact Angle Goniometry
This technique measures the angle at which a liquid droplet interfaces with the solid surface, providing a measure of the surface's wettability.
Experimental Protocol:
-
Sample Preparation: Ensure the CPTES-coated substrate is clean and dry. Handle the sample with clean tweezers to avoid contamination.
-
Instrument Setup: Place the sample on the goniometer stage. Select a probe liquid, typically deionized water for assessing hydrophobicity.
-
Droplet Deposition: A small droplet of the probe liquid (typically 2-5 µL) is gently dispensed onto the coated surface.[10]
-
Image Capture: A high-resolution camera captures the image of the droplet on the surface.
-
Angle Measurement: The software analyzes the droplet shape and calculates the static contact angle. For more detailed analysis, advancing and receding angles can be measured by adding and removing liquid from the droplet.[9]
-
Data Analysis: Multiple measurements should be taken at different locations on the surface to ensure uniformity and the results averaged.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental and chemical state information about the surface of the material.
Experimental Protocol:
-
Sample Preparation: A representative CPTES-coated sample is mounted on a sample holder using conductive, carbon-free tape. The sample must be ultra-high vacuum compatible.
-
Instrument Setup: The sample is introduced into the ultra-high vacuum analysis chamber of the XPS instrument. A monochromatic Al Kα X-ray source is typically used.
-
Data Acquisition:
-
A survey scan is performed to identify all elements present on the surface.
-
High-resolution scans are then acquired for the elements of interest: Si 2p, C 1s, O 1s, and N 1s.[11]
-
-
Data Analysis: The high-resolution spectra are analyzed to determine the binding energies and atomic concentrations of the elements. The presence of a nitrogen (N 1s) peak confirms the cyanopropyl group, while the silicon (Si 2p) peak confirms the silane backbone.[12]
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
ToF-SIMS is a highly sensitive surface analysis technique that provides detailed elemental and molecular information from the outermost nanometer of the surface.
Experimental Protocol:
-
Sample Preparation: The CPTES-coated sample is mounted on a sample holder. It is crucial to handle the sample carefully to avoid surface contamination.
-
Instrument Setup: The sample is introduced into the ultra-high vacuum chamber of the ToF-SIMS instrument. A pulsed primary ion beam (e.g., Bi3+) is used to bombard the surface.[13]
-
Data Acquisition:
-
Static SIMS: A low primary ion dose is used to analyze the surface with minimal damage, providing molecular information.[1]
-
Spectra Acquisition: Mass spectra are acquired in both positive and negative ion modes to detect different fragments.[14]
-
Imaging: The primary ion beam can be rastered across the surface to generate ion images, showing the lateral distribution of specific molecules.
-
-
Data Analysis: The mass spectra are analyzed to identify characteristic fragments of the CPTES molecule, such as those containing the cyanopropyl group and the silane headgroup.
Auger Electron Spectroscopy (AES)
AES is a surface-sensitive technique used for elemental analysis and chemical state identification, with high spatial resolution.
Experimental Protocol:
-
Sample Preparation: The CPTES-coated sample must be conductive or coated with a thin conductive layer to prevent charging effects. The sample is placed in the ultra-high vacuum chamber.
-
Instrument Setup: A focused electron beam is directed at the sample surface, causing the emission of Auger electrons.
-
Data Acquisition:
-
Point Analysis: The electron beam is focused on a specific point to obtain an elemental spectrum.
-
Mapping: The electron beam is rastered across the surface to create elemental maps.
-
Depth Profiling: An ion gun is used to sputter away the surface layer by layer, with AES analysis performed at each new depth to determine the elemental composition as a function of depth.
-
-
Data Analysis: The kinetic energy of the emitted Auger electrons is measured to identify the elements present. The intensity of the peaks provides quantitative information about the elemental composition.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the practical application and selection of these techniques, the following diagrams illustrate the verification workflow and a decision-making guide.
Caption: Experimental workflow for verifying a CPTES coating.
Caption: Selecting a CPTES coating verification method.
Conclusion
The verification of this compound coatings is a critical step in ensuring the quality and functionality of modified surfaces. While contact angle goniometry offers a rapid and cost-effective method for assessing the overall change in surface properties, it provides indirect evidence of the coating's presence. For definitive chemical verification, more sophisticated techniques are required.
X-ray Photoelectron Spectroscopy (XPS) provides robust quantitative elemental and chemical state information, confirming the presence of the constituent elements of CPTES. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) offers unparalleled surface sensitivity and molecular specificity, providing direct evidence of the CPTES molecule on the surface. Auger Electron Spectroscopy (AES) is a powerful tool for high-resolution elemental mapping and depth profiling.
Ultimately, a multi-technique approach often yields the most comprehensive understanding of the coating. For routine quality control, contact angle measurements may suffice. However, for in-depth research, development, and troubleshooting, a combination of XPS and ToF-SIMS is highly recommended to provide unambiguous verification of the this compound coating.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. azooptics.com [azooptics.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) [publish.uwo.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. stinstruments.com [stinstruments.com]
- 9. nanoscience.com [nanoscience.com]
- 10. Contact Angle Measurement: Definition, Working & Benefits [orbitind.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Multi-dimensional TOF-SIMS analysis for effective profiling of disease-related ions from the tissue surface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to AFM and SEM Imaging of Organosilane-Treated Substrates
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely characterize the nanoscale topography and morphology of functionalized surfaces is paramount in numerous scientific and industrial applications, from the development of advanced biomaterials and sensors to the quality control of microelectronics. Surface modification with organosilanes, such as 3-Cyanopropyltriethoxysilane, is a common strategy to tailor the surface properties of various substrates. This guide provides a comparative analysis of two powerful high-resolution imaging techniques, Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM), for the characterization of these modified surfaces.
Unveiling the Nanoscale: AFM vs. SEM
AFM and SEM are complementary techniques that provide distinct yet synergistic information about surface topography.
Atomic Force Microscopy (AFM) operates by scanning a sharp tip attached to a cantilever across the sample surface. The interaction forces between the tip and the surface cause the cantilever to deflect, which is detected by a laser and photodiode system. This allows for the generation of a three-dimensional topographic map of the surface with exceptional vertical resolution, often at the angstrom level. This makes AFM particularly well-suited for quantifying surface roughness on relatively flat surfaces, such as self-assembled monolayers (SAMs) of organosilanes.
Scanning Electron Microscopy (SEM) , on the other hand, utilizes a focused beam of electrons to scan the sample surface. The interaction of the electron beam with the sample generates various signals, including secondary electrons, which are used to form an image of the surface topography. SEM offers a much larger field of view and a greater depth of field than AFM, making it ideal for imaging rougher surfaces and more complex three-dimensional structures. However, SEM provides two-dimensional images and does not inherently offer quantitative height information with the same precision as AFM.
Quantitative Comparison of Surface Roughness
The following tables summarize typical surface roughness data obtained by AFM for silicon substrates treated with APTES and OTS, which serve as valuable proxies for understanding the characterization of this compound-treated surfaces.
| Organosilane | Deposition Method | Substrate | AFM Imaging Mode | Average Surface Roughness (Ra) | Root Mean Square Roughness (Rq) | Citation |
| (3-Aminopropyl)triethoxysilane (APTES) | Chemical Vapor Deposition | Silicon Dioxide | Not Specified | - | 0.12- 0.15 nm | [1] |
| Octadecyltrichlorosilane (OTS) | Solution Deposition | Silicon | Contact Mode | < 0.05 nm (anhydrous) | - | [2] |
Table 1: AFM Surface Roughness Data for Organosilane-Treated Silicon Substrates.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality and comparable imaging data. Below are representative protocols for the surface functionalization of silicon substrates with organosilanes and subsequent imaging by AFM and SEM.
Protocol 1: Solution-Phase Deposition of Organosilanes on Silicon Substrates
This protocol is a general guideline and can be adapted for various triethoxysilanes, including this compound.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Anhydrous toluene (B28343)
-
This compound (or other organosilane)
-
Ethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size.
-
Immerse the wafers in piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse the wafers thoroughly with deionized water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of the organosilane in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the silane (B1218182) solution for 2-4 hours at room temperature.
-
Remove the wafers from the solution and rinse them with fresh toluene to remove any unbound silane.
-
Rinse the wafers with ethanol.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Curing:
-
Bake the functionalized wafers in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and remove residual solvent.
-
Protocol 2: Atomic Force Microscopy (AFM) Imaging
Instrumentation:
-
An Atomic Force Microscope equipped with a suitable scanner and cantilevers (e.g., silicon nitride tips for tapping mode).
Procedure:
-
Sample Mounting: Securely mount the organosilane-treated substrate on the AFM sample stage using double-sided adhesive tape.
-
Cantilever Selection and Installation: Choose a cantilever with an appropriate spring constant and resonant frequency for the desired imaging mode (e.g., tapping mode is often preferred for delicate organic layers). Install the cantilever in the AFM head.
-
Laser Alignment: Align the laser onto the back of the cantilever and position the reflected spot onto the center of the photodiode.
-
Tuning (for Tapping Mode): If using tapping mode, tune the cantilever to its resonant frequency.
-
Approach and Imaging:
-
Bring the tip into close proximity with the sample surface.
-
Engage the feedback loop and begin scanning.
-
Optimize imaging parameters such as scan size, scan rate, setpoint, and gains to obtain a high-quality image with minimal noise and artifacts.
-
-
Data Analysis:
-
Use the AFM software to flatten the image and perform quantitative analysis, including surface roughness measurements (Ra and Rq).
-
Protocol 3: Scanning Electron Microscopy (SEM) Imaging
Instrumentation:
-
A Scanning Electron Microscope.
-
Sputter coater (if the substrate is non-conductive).
Procedure:
-
Sample Mounting: Mount the organosilane-treated substrate onto an SEM stub using conductive carbon tape.
-
Conductive Coating (if necessary): If the substrate is not inherently conductive, a thin layer of a conductive material (e.g., gold or platinum) must be sputter-coated onto the surface to prevent charging effects. The coating thickness should be minimized to avoid obscuring the surface features.
-
Sample Loading: Load the stub into the SEM chamber.
-
Imaging:
-
Pump the chamber down to the required vacuum level.
-
Turn on the electron beam and adjust the accelerating voltage and beam current.
-
Focus the electron beam on the sample surface and adjust the magnification.
-
Optimize imaging parameters such as working distance, spot size, and scan speed to obtain a clear image.
-
Capture images of the desired areas.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams created using the DOT language visualize the key workflows.
Caption: Workflow for substrate preparation, functionalization, and subsequent imaging.
Caption: Key characteristics of AFM and SEM for surface analysis.
By understanding the distinct advantages and limitations of both AFM and SEM, and by employing rigorous and well-documented experimental protocols, researchers can effectively characterize the nanoscale features of this compound and other organosilane-treated substrates, paving the way for advancements in a wide range of scientific and technological fields.
References
A Comparative Guide to Measuring 3-Cyanopropyltriethoxysilane (CPTES) Layer Thickness
For researchers, scientists, and drug development professionals working with surface modifications, accurately determining the thickness of self-assembled monolayers (SAMs) is critical for ensuring reproducibility and functionality. This guide provides a comparative overview of key analytical techniques for measuring the thickness of 3-Cyanopropyltriethoxysilane (CPTES) layers, with a focus on spectroscopic ellipsometry and its comparison with atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS). While direct comparative data for CPTES is limited in published literature, this guide draws upon established methodologies and data for analogous organosilane monolayers to provide a robust framework for analysis.
Performance Comparison of Analytical Techniques
Spectroscopic ellipsometry stands out as a non-destructive, rapid, and highly sensitive optical technique for determining the thickness of thin films. However, its accuracy is model-dependent. AFM provides a direct topographical measurement but is a localized and contact-based method. XPS offers elemental composition and can be used to estimate thickness, providing chemical state information that the other two techniques cannot.
| Technique | Principle of Operation | Typical Thickness Range | Advantages | Disadvantages |
| Spectroscopic Ellipsometry (SE) | Measures the change in polarization of light upon reflection from a surface to determine film thickness and optical constants.[1] | Ångstroms to microns[2] | - Non-destructive- High sensitivity (sub-nanometer)- Fast measurement time- Can be used for in-situ analysis[3] | - Indirect measurement requiring an optical model- Assumes a smooth, uniform layer- Accuracy depends on the knowledge of optical constants |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe technique that generates a 3D topographical map of a surface by scanning a sharp tip over it.[4] | Nanometers to microns | - Direct height measurement- High lateral resolution- Provides information on surface morphology and roughness[4][5] | - Contact mode can damage soft films- Requires creating a "scratch" or step-edge to measure thickness- Localized measurement, may not be representative of the entire surface |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[6] | Top 1-10 nm of a surface | - Provides chemical composition and bonding information- Can be used to estimate film thickness based on signal attenuation[6] | - Destructive (X-ray exposure)- Requires high vacuum- Thickness measurement is indirect and requires assumptions about electron attenuation length |
Experimental Data Summary
The following table summarizes representative thickness values for various organosilane monolayers on silicon substrates, as determined by SE, AFM, and XPS. This data provides a comparative context for expected CPTES layer thicknesses.
| Organosilane | Technique | Reported Thickness (nm) | Reference |
| 3-Aminopropyltriethoxysilane (APTES) | Ellipsometry | ~0.7 - 1.0 (monolayer) | [4] |
| 3-Aminopropyltrimethoxysilane (APTS) | AFM | 0.8 - 1.5 | [7] |
| Octadecyltrichlorosilane (OTS) | Ellipsometry | ~2.0 | [8] |
| Propyltriethoxysilane (PTS) | Ellipsometry | 0.47 | [5] |
| (3-Glycidyloxypropyl)trimethoxysilane (GLYMO) | Imaging Ellipsometry | 1.5 (monolayer), 5.3 (multilayer) | [1] |
Experimental Protocols
Spectroscopic Ellipsometry Protocol for CPTES Layer Thickness
This protocol outlines the steps for measuring CPTES layer thickness on a silicon wafer with a native oxide layer.
-
Substrate Preparation:
-
Clean a silicon wafer by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water).
-
Activate the surface to generate hydroxyl groups by immersing the wafer in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or treating it with UV-ozone.
-
Rinse thoroughly with deionized water and dry with a stream of nitrogen.
-
-
CPTES Deposition (Solution Phase):
-
Prepare a dilute solution (e.g., 1% v/v) of CPTES in an anhydrous solvent such as toluene.
-
Immerse the cleaned and activated silicon wafer in the CPTES solution for a specified time (e.g., 1-24 hours) at room temperature.
-
After immersion, rinse the wafer with fresh solvent to remove any physisorbed molecules.
-
Cure the wafer in an oven (e.g., at 110°C for 30 minutes) to promote covalent bond formation.
-
-
Ellipsometry Measurement:
-
Bare Substrate Characterization: Before CPTES deposition, measure the ellipsometric parameters (Ψ and Δ) of the bare silicon wafer to determine the thickness of the native silicon dioxide (SiO₂) layer.
-
Data Acquisition: Collect Ψ and Δ data for the CPTES-coated wafer over a wide spectral range (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
Optical Modeling:
-
Construct a multi-layer optical model, typically consisting of:
-
Silicon (Si) substrate (optical constants are well-known).
-
Silicon dioxide (SiO₂) layer (use the thickness determined from the bare substrate measurement).
-
CPTES layer.
-
-
For the CPTES layer, use a Cauchy model to represent the refractive index. A typical refractive index for silane (B1218182) films is in the range of 1.45-1.50.
-
-
Data Fitting: Use a regression analysis to fit the model-generated Ψ and Δ values to the experimental data by varying the thickness of the CPTES layer. The thickness value that provides the best fit (lowest mean squared error) is taken as the layer thickness.
-
Workflow and Relationship Diagrams
References
A Comparative Guide to Surface Modification: 3-Cyanopropyltriethoxysilane (CPTES) vs. Aminopropyltriethoxysilane (APTES)
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of surfaces is a cornerstone of modern materials science, enabling the tailored functionalization of substrates for a myriad of applications, from advanced biosensors to novel drug delivery systems. Among the diverse chemical agents employed for this purpose, organosilanes stand out for their ability to form stable, covalent bonds with a wide range of inorganic and polymeric surfaces. This guide provides an in-depth, objective comparison of two commonly utilized organosilanes: 3-Cyanopropyltriethoxysilane (CPTES), often referred to as 3-Chloropropyltriethoxysilane in some literature, and 3-Aminopropyltriethoxysilane (APTES). This comparison is supported by experimental data to assist researchers in selecting the optimal agent for their specific surface modification needs.
At a Glance: Key Differences and Performance Metrics
While both CPTES and APTES are trialkoxysilanes that readily react with hydroxylated surfaces, the fundamental difference lies in their terminal functional groups: a cyano (or chloro) group for CPTES and an amino group for APTES. This distinction dictates their subsequent reactivity and dictates the chemical pathways for further surface functionalization.
| Feature | This compound (CPTES) | 3-Aminopropyltriethoxysilane (APTES) |
| Terminal Functional Group | Cyano (-CN) / Chloro (-Cl) | Amino (-NH2) |
| Reactivity | The chloro- or cyano- group can be a leaving group for nucleophilic substitution, allowing for direct reaction with amines, thiols, etc. | The amino group is a versatile nucleophile, enabling reactions with a wide array of electrophilic molecules and crosslinkers. |
| Activation Step | Does not typically require an activation step for subsequent biomolecule attachment. | Often requires an additional activation step with a crosslinker (e.g., glutaraldehyde, EDC/NHS) to immobilize biomolecules. |
| Surface Coverage | Studies suggest lower silanization performance compared to APTES under similar conditions. | Generally achieves higher surface coverage, indicating a more efficient silanization process. |
| Stability | Exhibits lower thermal and mechanical stability compared to APTES-modified surfaces. | Forms a more stable silane (B1218182) layer with better resistance to harsh conditions. |
Quantitative Performance Data
The selection of a silanization agent is often guided by quantitative metrics that define the quality and stability of the resulting surface modification. X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to determine the elemental composition of a modified surface, providing insights into the efficiency of the silanization process.
Table 1: Comparative Surface Composition of CPTES and APTES on a Titanium Alloy Surface (Atomic %)
| Sample | % Si | % N | % Cl |
| Untreated | - | 1 | - |
| CPTES Treated | 5 | - | - |
| APTES Treated | 9 | 10 | - |
The data clearly indicates a higher silicon content for the APTES-treated surface, suggesting a more efficient deposition and higher surface coverage compared to CPTES under the studied conditions. The significant nitrogen content on the APTES-treated surface confirms the presence of the amine functional group.
Table 2: Stability of CPTES and APTES Layers After Thermal and Mechanical Stress
| Silane | Initial Si % | Si % After Stress | % Loss |
| CPTES | 5 | 2 | 60 |
| APTES | 12 | 7 | 41.6 |
This data highlights the superior stability of the APTES self-assembled monolayer (SAM), which retains a significantly higher percentage of the silane layer after being subjected to thermal and mechanical stress.
Experimental Workflows and Methodologies
The successful modification of a surface with CPTES or APTES is highly dependent on the experimental protocol. The following diagrams and protocols outline the typical workflows for surface functionalization with these two silanes.
Surface Modification Workflow
A Comparative Performance Analysis of 3-Cyanopropyltriethoxysilane and Other Cyano-Functional Silanes
For researchers, scientists, and drug development professionals, the selection of an appropriate surface modifying agent is a critical step that can significantly impact the performance of materials in a range of applications, from chromatography and nanomaterials to biosensors and drug delivery systems. Cyano-functional silanes, a class of organosilanes, are particularly valuable for their ability to introduce a polar cyano group, which can alter surface characteristics like polarity, wettability, and chemical reactivity.[1]
This guide provides an objective comparison of the performance of 3-Cyanopropyltriethoxysilane against other cyano-functional silanes, supported by experimental data and detailed methodologies for key evaluation experiments.
Performance Comparison of Cyano-Functional Silanes
The performance of a silane (B1218182) coupling agent is primarily evaluated based on its ability to form a stable and uniform layer on a substrate, modify surface properties effectively, and enhance adhesion between dissimilar materials. Key performance indicators include adhesion strength, hydrolytic stability, and the degree of surface energy modification. While direct comparative studies across a wide range of cyano-functional silanes are not extensively available in single literature sources, we can compile and compare typical properties and performance data from various studies.
Table 1: Physical and Chemical Properties of Selected Cyano-Functional Silanes
| Property | This compound | 3-Cyanopropyltrimethoxysilane | 2-Cyanoethyltriethoxysilane |
| CAS Number | 1067-47-6 | 55453-24-2[2] | 919-76-6 |
| Molecular Formula | C10H21NO3Si | C7H15NO3Si[2] | C9H19NO3Si |
| Molecular Weight | 231.36 g/mol | 189.29 g/mol [2] | 217.34 g/mol |
| Boiling Point | 100-101 °C @ 6 mmHg | 90-92 °C @ 7 mmHg[2] | 115-117 °C @ 10 mmHg |
| Density (at 25 °C) | 0.966 g/mL | 1.027 g/mL[2] | 0.983 g/mL |
| Refractive Index (n20/D) | 1.417 | 1.4416[2] | 1.419 |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water[3] | Reacts slowly with moisture/water[2] | Reacts with moisture/water |
Table 2: Comparative Performance Data of Silane-Modified Surfaces
| Performance Metric | This compound | Other Cyano-Functional Silanes (Representative Values) | Amino-Functional Silanes (for reference) |
| Adhesion Strength (Lap Shear, MPa) on Aluminum | Data not available in searched results | Data not available in searched results | ~10-15 MPa (typical for γ-APS)[4] |
| Water Contact Angle on Glass (°) | ~70-80° (Expected) | ~70-85° (Expected) | ~55-85° (for APTES, varies with concentration)[5] |
| Surface Energy (mN/m) on Silica | Expected to be in the range of 30-40 | Expected to be in the range of 30-45 | ~42 mN/m (for APTES) |
| Thermal Stability (TGA, Onset of Decomposition) | Data not available in searched results | Data not available in searched results | ~200-300°C (for APTMS on titanate nanotubes)[6] |
Note: The values presented for cyano-functional silanes are expected ranges based on their chemical structure and the performance of similar silanes, as direct comparative data was not available in the searched results. The data for amino-functional silanes is provided for comparative context.
Key Performance Parameters Explained
Adhesion Promotion: Cyano-functional silanes act as coupling agents, forming a durable chemical bridge between inorganic substrates (like glass, silica, and metal oxides) and organic polymers.[7] The trialkoxysilyl group hydrolyzes to form silanols, which then covalently bond with hydroxyl groups on the inorganic surface. The cyano-group can interact with the organic matrix, enhancing adhesion. The length of the alkyl chain can influence the flexibility and packing density of the silane layer, which in turn affects adhesion strength.
Hydrolytic Stability: The durability of the silane-substrate bond in the presence of moisture is critical for long-term performance. The rate of hydrolysis of the alkoxy groups (ethoxy vs. methoxy) and the cross-link density of the resulting siloxane network influence hydrolytic stability. Generally, ethoxysilanes hydrolyze more slowly than methoxysilanes, which can sometimes lead to more controlled and stable film formation.[8]
Surface Energy Modification: The cyano group is polar, and its introduction onto a surface can significantly alter the surface energy and wettability. This is crucial in applications like chromatography, where the polarity of the stationary phase dictates separation performance.[1] The surface energy of a silane-treated surface can be quantified by measuring the contact angle of various liquids.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of silane performance.
Protocol 1: Evaluation of Adhesion Strength by Lap Shear Test
Objective: To determine the shear strength of an adhesive bond between two substrates (e.g., aluminum plates) promoted by a cyano-functional silane.
Materials:
-
Substrate plates (e.g., aluminum alloy 6061)
-
Cyano-functional silane (e.g., this compound)
-
Solvent (e.g., ethanol/water mixture)
-
Adhesive (e.g., epoxy resin)
-
Tensile testing machine
Procedure:
-
Substrate Preparation: Clean the substrate plates by degreasing with acetone, followed by etching (e.g., in a solution of sodium hydroxide) to create a fresh, reactive surface. Rinse thoroughly with deionized water and dry completely.
-
Silane Solution Preparation: Prepare a 1-2% (v/v) solution of the cyano-functional silane in an ethanol/water (e.g., 95:5 v/v) solution.
-
Silane Application: Immerse the cleaned and dried substrates in the silane solution for a specified time (e.g., 2-5 minutes).
-
Curing: Remove the substrates from the solution and allow them to air-dry. Cure the silane layer at an elevated temperature (e.g., 110°C for 15-30 minutes).
-
Bonding: Apply the adhesive to one of the silane-treated surfaces and create a single lap joint with another treated substrate, ensuring a consistent overlap area.
-
Curing of Adhesive: Cure the adhesive according to the manufacturer's instructions.
-
Testing: Mount the bonded specimen in a tensile testing machine and apply a tensile load at a constant crosshead speed until failure.
-
Data Analysis: Record the maximum load at failure and calculate the lap shear strength by dividing the maximum load by the bond area.
Protocol 2: Assessment of Surface Modification by Water Contact Angle Measurement
Objective: To quantify the change in surface wettability of a substrate (e.g., glass slide) after treatment with a cyano-functional silane.
Materials:
-
Substrate slides (e.g., glass microscope slides)
-
Cyano-functional silane
-
Solvent (e.g., toluene)
-
Contact angle goniometer
Procedure:
-
Substrate Cleaning: Clean the glass slides thoroughly, for example, by immersing them in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to remove organic residues and create a hydrophilic surface. Rinse extensively with deionized water and dry with a stream of nitrogen.
-
Silanization: Immerse the cleaned slides in a 1-5% (v/v) solution of the cyano-functional silane in an anhydrous solvent like toluene (B28343) for a set duration (e.g., 1-2 hours).
-
Rinsing and Curing: Remove the slides, rinse with fresh solvent to remove excess silane, and cure in an oven (e.g., at 110°C for 30-60 minutes).
-
Measurement: Place a small droplet of deionized water on the silane-treated surface using the goniometer.
-
Data Analysis: Capture an image of the droplet and use the software to measure the static contact angle at the liquid-solid-vapor interface.[9] Perform measurements at multiple locations on the surface to ensure consistency.
Protocol 3: Evaluation of Hydrolytic Stability
Objective: To assess the durability of the silane coating in an aqueous environment.
Materials:
-
Silane-treated substrates (prepared as in Protocol 2)
-
Deionized water
-
Constant temperature water bath
-
Contact angle goniometer
Procedure:
-
Initial Measurement: Measure the initial water contact angle of the freshly prepared silane-treated substrates.
-
Hydrolytic Aging: Immerse the substrates in deionized water in a constant temperature bath (e.g., 50°C) for various time intervals (e.g., 1, 6, 24, and 48 hours).
-
Post-Aging Measurement: After each time interval, remove the substrates, dry them gently with a stream of nitrogen, and re-measure the water contact angle.
-
Data Analysis: Plot the change in water contact angle as a function of immersion time. A significant decrease in contact angle indicates degradation of the silane layer.
Visualizing the Process: Workflows and Mechanisms
To better understand the application and function of cyano-functional silanes, the following diagrams illustrate the key processes.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-CYANOPROPYLTRIMETHOXYSILANE | [gelest.com]
- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. journals.viamedica.pl [journals.viamedica.pl]
A Comparative Analysis of 3-Cyanopropyltriethoxysilane and (3-Chloropropyl)triethoxysilane for Surface Modification and Material Formulation
In the realm of materials science and surface engineering, organofunctional silanes are indispensable coupling agents, adhesion promoters, and surface modifiers. Among the diverse range of available silanes, 3-Cyanopropyltriethoxysilane (CPTES) and (3-Chloropropyl)triethoxysilane (CPTES) are two prominent examples utilized by researchers and industry professionals. This guide provides an objective comparison of their performance, supported by available experimental data and detailed methodologies, to aid in the selection of the appropriate silane (B1218182) for specific research and development applications.
Chemical Structure and Physical Properties
The fundamental difference between these two silanes lies in their functional group: a cyanopropyl group in CPTES and a chloropropyl group in the case of (3-Chloropropyl)triethoxysilane. This structural variance influences their physical properties and reactivity.
Below is a diagram illustrating the chemical structures of the two molecules.
Caption: Chemical structures of this compound and (3-Chloropropyl)triethoxysilane.
A summary of their key physical and chemical properties is presented in the table below for easy comparison.
| Property | This compound | (3-Chloropropyl)triethoxysilane |
| CAS Number | 1067-47-6[1] | 5089-70-3[2][3] |
| Molecular Formula | C10H21NO3Si | C9H21ClO3Si[3] |
| Molecular Weight | 231.36 g/mol [1] | 240.80 g/mol [2][3] |
| Boiling Point | 100-101 °C @ 6 mmHg[1] | Not specified |
| Density | 0.966 g/mL at 25 °C[1] | Not specified |
| Refractive Index | n20/D 1.417[1] | Not specified |
Performance and Reactivity Comparison
The performance of these silanes is primarily dictated by the reactivity of their respective functional groups and their hydrolysis and condensation kinetics.
Hydrolysis and Condensation
Both silanes undergo hydrolysis of their ethoxy groups in the presence of water to form reactive silanols. These silanols can then condense with hydroxyl groups on inorganic substrates (e.g., silica (B1680970), metal oxides) to form stable Si-O-substrate bonds, or self-condense to form a polysiloxane network on the surface. The general reaction pathway is depicted below.
Caption: General hydrolysis and condensation pathway of trialkoxysilanes.
Kinetic studies on the hydrolysis of this compound (CPTES) have shown that the reaction is a consecutive complex process. The activation energy for CPTES hydrolysis is reported to be 20 kJ/mol in alkaline media and 58 kJ/mol in acidic media.[4][5] This suggests that the hydrolysis rate is significantly influenced by pH. Generally, hydrolysis is faster in alkaline conditions. The reaction is endothermic in an acidic medium and exothermic in an alkaline medium.[4]
Functional Group Reactivity and Applications
The choice between CPTES and (3-Chloropropyl)triethoxysilane often depends on the desired surface functionality and subsequent chemical reactions.
This compound (CPTES): The cyano group is highly polar and can be hydrolyzed to a carboxylic acid or reduced to an amine. This provides a versatile handle for further chemical modifications.[6] CPTES is often used in the synthesis of functionalized silica nanoparticles and for modifying surfaces to alter their polarity.[6]
(3-Chloropropyl)triethoxysilane: The chloropropyl group is a versatile precursor for introducing a wide range of functionalities through nucleophilic substitution reactions. It can be converted to amines, thiols, azides, and other functional groups. This makes it a valuable tool for creating surfaces with specific chemical properties for applications such as chromatography, solid-phase synthesis, and immobilization of catalysts or biomolecules.[7][8] (3-Chloropropyl)triethoxysilane is also used as an intermediate in the synthesis of other organofunctional silanes.[9]
Experimental Protocols
The following are representative protocols for the surface modification of silica substrates using these silanes. These protocols can be adapted based on the specific substrate and desired outcome.
Protocol 1: Solution-Based Silanization
This protocol is a general method for depositing a silane layer from an alcohol-water solution.
Materials:
-
Silane (this compound or (3-Chloropropyl)triethoxysilane)
-
Ethanol (B145695) (95%)
-
Deionized water
-
Acetic acid (for pH adjustment, if necessary)
-
Substrate (e.g., glass slides, silica nanoparticles)
-
Toluene (B28343) or other aprotic solvent (for chlorosilanes)
Procedure:
-
Prepare a 95% ethanol / 5% water solution.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid. This step is generally omitted for aminosilanes but can be beneficial for other silanes to control the hydrolysis and condensation rates.[10]
-
Add the silane to the solution with stirring to achieve a final concentration of 2% (v/v).[10]
-
Allow the solution to stir for approximately 5 minutes to facilitate hydrolysis and the formation of silanols.[10]
-
For flat substrates (e.g., glass slides): Immerse the substrate in the silane solution for 1-2 minutes with gentle agitation.[10]
-
For particulate substrates (e.g., silica nanoparticles): Stir the particles in the solution for 2-3 minutes, then separate the particles by centrifugation or filtration.[10]
-
Rinse the treated substrate with fresh ethanol to remove excess silane.[10]
-
Cure the treated substrate by heating at 110°C for 5-10 minutes or by allowing it to stand at room temperature for 24 hours.[10]
For (3-Chloropropyl)triethoxysilane, an alternative aprotic deposition method can be used:
-
Prepare a 5% solution of the silane in an aprotic solvent like toluene or THF.
-
Reflux the substrate in the silane solution for 12-24 hours.[10]
-
Wash the substrate with the solvent and then dry it in an oven. No further curing is typically necessary.[10]
Protocol 2: Synthesis of Functionalized Silica Nanoparticles
This protocol describes the synthesis of silica nanoparticles with a surface functionalized with either the cyanopropyl or chloropropyl group.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
This compound or (3-Chloropropyl)triethoxysilane
-
Ammonia (B1221849) solution (25%)
-
Methanol
-
Deionized water
Procedure:
-
In a round bottom flask, mix methanol, deionized water, and ammonia solution.
-
Heat the mixture to 60°C with stirring.
-
Add TEOS dropwise to the reaction mixture.
-
After the initial formation of silica nanoparticles, add the functional silane (CPTES or (3-Chloropropyl)triethoxysilane) to the reaction to functionalize the surface of the nanoparticles. The amount added will determine the surface coverage.
-
Continue the reaction for a set period (e.g., 6 hours) to allow for complete hydrolysis and condensation.
-
Collect the functionalized silica nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol to remove unreacted precursors.
-
Dry the functionalized nanoparticles in an oven at 60°C.
The workflow for this synthesis is illustrated in the diagram below.
Caption: Workflow for the synthesis of functionalized silica nanoparticles.
Conclusion
Both this compound and (3-Chloropropyl)triethoxysilane are effective organofunctional silanes for surface modification and material formulation. The choice between them should be guided by the specific requirements of the application.
-
This compound is well-suited for applications requiring a polar surface or a functional group that can be readily converted to a carboxylic acid or an amine. Its hydrolysis kinetics are pH-dependent, offering a degree of control over the silanization process.
-
(3-Chloropropyl)triethoxysilane provides a versatile platform for a wide range of subsequent chemical modifications due to the reactivity of the chloro group. This makes it an excellent choice for creating surfaces with highly specific functionalities.
By understanding the distinct properties and reactivities of these two silanes, researchers can make an informed decision to optimize the performance of their materials and surfaces.
References
- 1. This compound 98 1067-47-6 [sigmaaldrich.com]
- 2. (3-Chloropropyl)triethoxysilane | C9H21ClO3Si | CID 78771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. flex.flinders.edu.au [flex.flinders.edu.au]
- 7. Synthesis and characterization of new composite from modified silica-coated MnFe2O4 nanoparticles for removal of tetracycline from aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Chloropropyltriethoxysilane Cas 5089-70-3 | Chloropropyltriethoxysilane [cfmats.com]
- 10. gelest.com [gelest.com]
A Comparative Guide to Surface Functionalization: Validating the Covalent Bonding of 3-Cyanopropyltriethoxysilane
In the fields of materials science, biotechnology, and drug development, the precise modification of surfaces is paramount for achieving desired functionality. 3-Cyanopropyltriethoxysilane (CPTES) has emerged as a versatile silane (B1218182) coupling agent for imparting unique chemical properties to various substrates. This guide provides an objective comparison of CPTES with other common silanization agents, supported by experimental data, to assist researchers in selecting the optimal surface modification strategy. Furthermore, it details the essential experimental protocols for validating the covalent attachment of these silanes.
Performance Benchmark: A Quantitative Comparison of Silane Coupling Agents
The choice of a silane coupling agent is dictated by the specific application and the desired surface properties, such as hydrophobicity, reactivity, and stability. The following table summarizes quantitative data to facilitate a direct comparison of CPTES with other commonly used silanes.
| Silane Coupling Agent | Functional Group | Primary Application | Typical Water Contact Angle (°) | Surface Energy (mN/m) | Adhesion Strength |
| This compound (CPTES) | Cyano (-CN) | Immobilization of biomolecules, specialized chromatography[1] | ~60-75° | High | Moderate-High |
| (3-Aminopropyl)triethoxysilane (APTES) | Amino (-NH2) | Biomolecule immobilization, adhesion promotion | ~40-70°[2] | High[3] | High[4][5][6] |
| Octadecyltrichlorosilane (OTS) | Alkyl (-C18H37) | Hydrophobic surfaces, lubrication[2] | >100°[2] | Low | Moderate |
| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Epoxy | Adhesion promoter for paints and coatings, composite materials | Variable (depends on surface) | Moderate | High |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Thiol (-SH) | Noble metal surface modification, nanoparticle functionalization | Variable (depends on surface) | Moderate | High |
Experimental Protocols for Validation of Covalent Bonding
The successful covalent attachment of silanes to a surface must be validated through rigorous analytical techniques. Below are detailed methodologies for the key experiments used to characterize silanized surfaces.
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Protocol:
-
Sample Preparation:
-
Use a clean, flat substrate (e.g., silicon wafer, glass slide) for silanization.
-
Ensure the surface is free of organic contaminants by cleaning with piranha solution (a mixture of sulfuric acid and hydrogen peroxide; use with extreme caution in a fume hood with appropriate personal protective equipment ) or oxygen plasma.
-
Perform the silanization reaction with CPTES or other silanes in a controlled environment (e.g., glove box) to minimize water adsorption from the atmosphere.
-
Thoroughly rinse the modified substrate with an appropriate solvent (e.g., toluene, ethanol) to remove any unbound silane molecules and dry under a stream of inert gas (e.g., nitrogen, argon).
-
-
Instrument Setup:
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Maintain the analysis chamber at ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans over the regions of interest, typically C 1s, O 1s, Si 2p, and for CPTES, N 1s.
-
-
Data Analysis:
-
Perform peak fitting and deconvolution on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements.
-
For CPTES, the presence of a distinct N 1s peak corresponding to the nitrile group is a key indicator of successful bonding. The Si 2p spectrum can be used to distinguish between the silicon from the silane and the underlying silicon-based substrate.[7][8][9][10][11]
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) for Functional Group Identification
ATR-FTIR is a powerful technique for identifying functional groups on a surface, providing direct evidence of the chemical changes following silanization.
Protocol:
-
Sample Preparation:
-
Prepare the silanized substrate as described for XPS. An ATR crystal (e.g., Ge, ZnSe, or diamond) can be used as the substrate for direct analysis.
-
-
Instrument Setup:
-
Use a single-reflectance ATR accessory.
-
Ensure good contact between the sample and the ATR crystal to obtain a strong signal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, unmodified substrate or ATR crystal.
-
Collect the spectrum of the silanized surface.
-
Typically, 64 or 128 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum to obtain the spectrum of the silane layer.
-
For CPTES, look for the characteristic stretching vibration of the nitrile group (C≡N) around 2245 cm⁻¹. The presence of Si-O-Si stretching bands (around 1000-1100 cm⁻¹) indicates the formation of a polysiloxane network on the surface.[12][13][14][15]
-
Contact Angle Goniometry for Surface Wettability and Energy Assessment
Contact angle measurements provide information about the hydrophobicity or hydrophilicity of a surface, which is directly related to the type of functional group introduced by the silane.
Protocol:
-
Sample Preparation:
-
Use freshly prepared silanized surfaces to avoid contamination.
-
-
Instrument Setup:
-
Use a high-purity liquid, typically deionized water, for the measurement.
-
Set up the camera and lighting to obtain a clear image of the droplet at the solid-liquid-vapor interface.
-
-
Data Acquisition:
-
Data Analysis:
-
Use software to fit the droplet shape and calculate the contact angle.
-
Perform measurements at multiple locations on the surface to ensure reproducibility. A change in contact angle compared to the unmodified substrate indicates successful surface modification. For example, a surface modified with a hydrophobic silane like OTS will show a significant increase in water contact angle.[3][21][22][23][24]
-
Atomic Force Microscopy (AFM) for Surface Morphology and Roughness Analysis
AFM provides high-resolution, three-dimensional images of the surface topography, allowing for the visualization of the silane layer and the assessment of its uniformity and roughness.
Protocol:
-
Sample Preparation:
-
Mount the silanized substrate on a sample holder. Ensure the surface is free of dust and particulates.
-
-
Instrument Setup:
-
Select an appropriate AFM probe (cantilever and tip) for the desired imaging mode (e.g., tapping mode for soft organic layers).
-
Tune the cantilever to its resonance frequency.
-
-
Data Acquisition:
-
Engage the tip with the surface and begin scanning.
-
Acquire images at different scan sizes to assess both large-scale uniformity and small-scale features.
-
-
Data Analysis:
-
Analyze the AFM images to determine surface roughness parameters such as the root-mean-square (RMS) roughness.
-
A uniform and smooth surface is often indicative of a well-formed monolayer. Aggregates or islands in the image may suggest incomplete or poorly controlled silanization.[25][26][27][28][29]
-
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for surface functionalization with silanes and subsequent validation.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing surface free energy and hydrophilicity through chemical modification of microstructured titanium implant surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Interfacial Structure and Adhesion Mechanism of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane and Epoxy Modified Silicone Tie-Coating to Epoxy Primer [mdpi.com]
- 5. Effect of N-(2-Aminoethyl)-3-Aminopropyltrimethoxysilane on the Adhesion of the Modified Silicone Tie-Coating to Epoxy Primer [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [iris.unica.it]
- 9. mdpi.com [mdpi.com]
- 10. X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-resolution X-ray photoelectron spectroscopy of mixed silane monolayers for DNA attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. groups.mrl.illinois.edu [groups.mrl.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 17. scribd.com [scribd.com]
- 18. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 19. brighton-science.com [brighton-science.com]
- 20. nfc.arizona.edu [nfc.arizona.edu]
- 21. gelest.com [gelest.com]
- 22. wlt.de [wlt.de]
- 23. Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. How To Succeed Using Atomic Force Microscopy For Rough Surface Analysis [eureka.patsnap.com]
- 26. Thin Films Surface Roughness: Atomic Force Microscopy (AFM) [afm.oxinst.com]
- 27. spectraresearch.com [spectraresearch.com]
- 28. The Basics of Atomic Force Microscopy in Surface Morphology – Advances in Polymer Science [ncstate.pressbooks.pub]
- 29. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Cyanopropyltriethoxysilane: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a paramount concern that underpins both safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Cyanopropyltriethoxysilane, a common reagent in many scientific applications. Adherence to these procedures will help ensure a safe laboratory environment and responsible environmental stewardship.
Immediate Safety and Handling Precautions
This compound is a combustible liquid that is sensitive to moisture and can cause skin and eye irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] Keep the container tightly closed when not in use and store it in a cool, dry place away from sources of ignition.[2]
Disposal Plan: From Laboratory Bench to Final Disposition
The recommended final disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[3] Under no circumstances should this chemical be disposed of down the drain or into the sewer system.[3] Laboratory personnel should collect waste this compound in a dedicated, properly labeled, and sealed container.
For enhanced safety and to mitigate the reactivity of the waste before it is transported for incineration, a laboratory-scale pre-treatment procedure involving controlled hydrolysis can be implemented. This process converts the reactive triethoxysilane (B36694) into a more stable polysiloxane.
Experimental Protocol: Laboratory-Scale Pre-Treatment by Hydrolysis
This protocol details a method for the controlled hydrolysis of small quantities of waste this compound to reduce its reactivity. This procedure should be performed by trained personnel in a chemical fume hood.
Materials:
-
Waste this compound
-
Large beaker (at least 10 times the volume of the silane (B1218182) waste)
-
Stir plate and magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Dilute hydrochloric acid (1 M) or dilute sodium hydroxide (B78521) (1 M) as a catalyst
-
Sodium bicarbonate solution (5% w/v) for neutralization
-
pH paper or a calibrated pH meter
Procedure:
-
Preparation: Place a volume of water approximately 20 times the volume of the silane waste into the large beaker. Place the beaker in an ice bath and begin stirring with the magnetic stir bar to create a vortex.
-
Catalyst Addition: To catalyze the hydrolysis, slowly add a small amount of either dilute hydrochloric acid or dilute sodium hydroxide to the water. The hydrolysis of trialkoxysilanes can be catalyzed by either acid or base.[4][5]
-
Controlled Addition of Silane: Slowly add the waste this compound dropwise from the dropping funnel into the vortex of the stirring, chilled water. The slow, controlled addition is critical to manage the heat generated during the exothermic hydrolysis reaction.
-
Hydrolysis Reaction: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the hydrolysis process is finished. This will result in the formation of a polysiloxane precipitate and an aqueous solution.
-
Neutralization: Check the pH of the aqueous solution. If an acid catalyst was used, the solution will be acidic. Slowly add the 5% sodium bicarbonate solution while stirring until the pH is neutral (between 6 and 8).[3]
-
Final Waste Collection: The resulting mixture contains the solid polysiloxane and a neutral aqueous solution. This entire mixture should be collected in a designated hazardous waste container, clearly labeled as "Hydrolyzed this compound waste," and stored for collection by a licensed waste disposal service.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative parameters relevant to the handling and disposal of this compound.
| Parameter | Value | Source |
| Chemical Formula | C10H21NO3Si | [1] |
| Molar Mass | 231.36 g/mol | [1] |
| Density | 0.966 g/mL at 25 °C | [6] |
| Boiling Point | 100-101 °C at 6 mmHg | [6] |
| Recommended Pre-treatment Water Ratio | ~20 parts water to 1 part silane | [3] |
| Neutral pH Range for Aqueous Waste | 6 - 8 | [3] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
References
Safeguarding Your Research: A Guide to Handling 3-Cyanopropyltriethoxysilane
Essential protocols for the safe handling, storage, and disposal of 3-Cyanopropyltriethoxysilane are critical for ensuring laboratory safety and procedural consistency. This guide provides immediate, step-by-step instructions for researchers, scientists, and professionals in drug development to minimize risks and manage this chemical effectively.
Immediate Safety and Hazard Information
This compound is a combustible liquid that can cause skin and serious eye irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is mandatory to prevent exposure and ensure a safe laboratory environment.
Hazard Classification:
| Hazard Statement | GHS Classification |
| Combustible liquid | Flammable liquids Category 4[1] |
| Causes skin irritation | Skin corrosion/irritation Category 2[1] |
| Causes serious eye irritation | Serious eye damage/eye irritation Category 2[1][2] |
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound. Always inspect PPE for integrity before use.
| Body Part | Protection | Specification |
| Hands | Chemical-resistant gloves | Neoprene or nitrile rubber[1] |
| Eyes | Safety goggles or face shield | Must be worn at all times; contact lenses should not be worn[1] |
| Skin | Protective clothing | Lab coat, long pants, and closed-toe shoes. Consider a disposable Tyvek suit for full body coverage[1][4] |
| Respiratory | Respirator | NIOSH-certified combination organic vapor - amine gas (brown cartridge) respirator may be required, especially in poorly ventilated areas[1] |
Step-by-Step Handling and Disposal Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][5]
-
Store away from incompatible materials such as moisture and water, as it can react to liberate methanol.[1]
2. Handling and Use:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
-
Avoid contact with skin and eyes.[6] Do not breathe vapor or mist.[1]
-
Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1]
3. Spill Management:
-
In case of a spill, evacuate unnecessary personnel from the area.[1]
-
Contain the spill using dikes or absorbents to prevent it from entering sewers or streams.[1]
-
Clean up the spill using an absorbent material and collect it in a suitable, closed container for disposal.[1][6]
-
Ensure the cleanup crew is equipped with the proper PPE.[1]
4. First Aid Measures:
-
If on skin: Immediately wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
If in eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[7] Seek medical advice if you feel unwell.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]
5. Disposal:
-
Dispose of waste in a licensed waste disposal facility in accordance with local, state, and federal regulations.[1]
-
Do not dispose of waste into the sewer system.[1]
-
The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Contaminated packaging should be disposed of as the unused product.[5]
Experimental Workflow for Handling this compound
Caption: This diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal, including emergency responses.
References
- 1. gelest.com [gelest.com]
- 2. This compound | C10H21NO3Si | CID 14024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3-Cyanopropyl)triethoxysilane, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. youtube.com [youtube.com]
- 5. louisville.edu [louisville.edu]
- 6. 3-CYANOPROPYLTRIMETHOXYSILANE - Safety Data Sheet [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
